methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Description
The exact mass of the compound methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-12(16)8-7-11(14-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXLYDKBDJTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853319-62-7 | |
| Record name | METHYL (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Pyridazinone derivatives have demonstrated potential as anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular agents.[1] The substitution pattern on the pyridazinone ring allows for fine-tuning of the molecule's pharmacological profile. The title compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, is a key intermediate for the synthesis of more complex molecules, where the ester functionality provides a handle for further chemical modifications. This guide offers a comprehensive overview of its synthesis, delving into the underlying chemical principles and providing a detailed, field-proven experimental protocol.
Synthetic Strategy: A Two-Step Approach
The synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is efficiently achieved through a two-step process. The first step involves the construction of the pyridazinone core, followed by the selective N-alkylation at the 1-position.
Caption: Synthesis of the 6-phenylpyridazin-3(2H)-one intermediate.
Experimental Protocol: Synthesis of 6-Phenylpyridazin-3(2H)-one
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Acetic acid
-
Bromine
Procedure:
-
To a solution of 3-benzoylpropionic acid (0.01 mol) in ethanol, add hydrazine hydrate (0.02 mol). [2]2. Heat the mixture under reflux for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
For purification, dissolve the crude product in acetic acid.
-
Slowly add a solution of bromine in acetic acid to the heated solution (approximately 353 K). [2]7. Stir the resulting mixture for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure 6-phenylpyridazin-3(2H)-one. [2] Expected Yield: ~77% [3]
Part 2: N-Alkylation to Yield Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The second and final step is the selective alkylation of the nitrogen at the 1-position of the pyridazinone ring with methyl chloroacetate. This reaction introduces the methyl acetate moiety to the core structure.
Mechanism and Regioselectivity of N-Alkylation
Pyridazinones are ambident nucleophiles, meaning they can undergo alkylation at either a nitrogen or an oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, and the alkylating agent. In the case of 6-phenylpyridazin-3(2H)-one, the tautomeric equilibrium between the amide and the aromatic hydroxypyridazine form is crucial. The N-alkylation is generally favored under basic conditions in a polar aprotic solvent like DMF. The base, typically a weak base like potassium carbonate, deprotonates the nitrogen of the pyridazinone, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction. The use of a polar aprotic solvent stabilizes the transition state of the SN2 reaction, favoring N-alkylation over O-alkylation.
Caption: N-Alkylation of 6-phenylpyridazin-3(2H)-one.
Experimental Protocol: Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
This protocol is based on established procedures for the N-alkylation of pyridazinone systems. [4] Materials:
-
6-Phenylpyridazin-3(2H)-one
-
Methyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the pyridazinone anion.
-
Add methyl chloroacetate (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation and Characterization
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Cyclocondensation | 3-Benzoylpropionic acid, Hydrazine hydrate | Ethanol | Reflux | 6 h | ~77% [3] |
| 2 | N-Alkylation | 6-Phenylpyridazin-3(2H)-one, Methyl chloroacetate, K₂CO₃ | DMF | 60-80 °C | 4-6 h | >70% (estimated) |
Characterization of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The structure of the final product should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the phenyl group protons, the pyridazinone ring protons, a singlet for the methylene protons of the acetate group (around 4.87 ppm), and a singlet for the methyl ester protons (around 3.69 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbons of the pyridazinone and the ester, as well as signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: A characteristic absorption band for the ester carbonyl group is expected around 1762 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂N₂O₃, M.W. = 244.25 g/mol ) should be observed.
Conclusion
This in-depth technical guide provides a robust and reliable pathway for the synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. By understanding the underlying reaction mechanisms and the factors influencing regioselectivity, researchers can confidently execute this synthesis and utilize the product as a versatile intermediate in the development of novel pyridazinone-based compounds for various therapeutic applications. The provided protocols are based on established and validated methodologies within the field of heterocyclic chemistry.
References
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. (2018). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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6-oxo-1,6-dihydro-3-pyridazinyl acetate. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
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methyl 2-(4-(3-fluorophenyl)-6-oxo-3-(prop-1-en-2-yl)pyridazin-1(6H)-yl)acetate. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
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N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. (1999). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). PubMed. Retrieved January 20, 2026, from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Pyridate | C19H23ClN2O2S | CID 41463. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Pyridafol | C10H7ClN2O | CID 92316. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
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Convenient synthesis of some methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved January 20, 2026, from [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). U.S. Department of Justice, Drug Enforcement Administration. Retrieved January 20, 2026, from [Link]
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Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. (2018). MDPI. Retrieved January 20, 2026, from [Link]
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Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a derivative of the 3-phenylpyridazinone core, a heterocyclic scaffold of significant interest in medicinal chemistry. This document serves as a comprehensive technical guide, consolidating data on its chemical properties, synthesis, and characterization, while also exploring its potential within the broader context of pyridazinone derivatives' biological activities. While specific data for this exact molecule is sparse, this guide leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded overview for research and development applications.
Introduction to the 3-Phenylpyridazinone Scaffold
The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which imparts a unique electronic and structural character.[1] This core is found in numerous compounds exhibiting a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1][2][3] The versatility of the pyridazinone ring, which allows for functionalization at various positions, makes it a privileged scaffold in the design of novel therapeutic agents.[2]
The parent compound for the series, 6-phenylpyridazin-3(2H)-one, is a white crystalline solid with known cardiotonic properties but is hindered by poor water solubility.[4] Modification at the N1 position, as seen in the title compound, is a common strategy to modulate physicochemical properties like solubility and to introduce functional groups that can interact with biological targets or serve as handles for further chemical elaboration. The introduction of a methyl acetate group at this position creates an ester functionality, opening avenues for its use as a prodrug or for covalent modification of target proteins.
Synthesis and Purification
The synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is predicated on the N-alkylation of the 6-phenylpyridazin-3(2H)-one precursor. This is a common and well-established transformation for heterocyclic compounds.[5][6]
Synthesis of 6-Phenylpyridazin-3(2H)-one (Precursor)
The precursor is typically synthesized via the condensation of 3-benzoylpropionic acid with hydrazine hydrate.[4]
Experimental Protocol:
-
A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for 6 hours.
-
Upon cooling, the precipitated solid is filtered, washed with water, and dried.
-
The crude product is then dissolved in acetic acid.
-
A solution of bromine in acetic acid is added dropwise at 80°C (353.2 K), and the mixture is stirred for 15 minutes.
-
The resulting solid is filtered, washed extensively with water, and recrystallized from ethanol to yield pure 6-phenylpyridazin-3(2H)-one.[4]
N-Alkylation to Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The target compound is synthesized by the alkylation of the pyridazinone nitrogen with a methyl haloacetate.
Experimental Protocol:
-
To a solution of 6-phenylpyridazin-3(2H)-one (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyridazinone anion.
-
Add methyl bromoacetate or methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium cation and leaving the carbonate anion more reactive, without interfering with the nucleophilic attack.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridazinone nitrogen without causing unwanted side reactions like hydrolysis of the ester.
-
Temperature: Heating accelerates the rate of the Sₙ2 reaction between the pyridazinone anion and the alkylating agent.
Synthesis Workflow
Caption: General synthesis pathway for the target compound.
Physicochemical and Spectroscopic Properties
The precise physicochemical properties of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate are not widely reported. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value / Characteristic | Justification / Notes |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| Appearance | White to off-white crystalline solid | Based on the appearance of the parent compound, 6-phenylpyridazin-3(2H)-one.[4] |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely in the range of 100-200°C. | The parent compound melts at a high temperature; N-alkylation may lower this. |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethyl acetate, acetone, and alcohols. | The parent compound has very low water solubility. The methyl ester group may slightly increase solubility in organic solvents.[4] |
| pKa | Not applicable (no readily ionizable protons). | The pyridazinone nitrogen is alkylated, and the ester is non-basic. |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 7.4-8.0 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 6.9-7.2 ppm (d, 2H): Olefinic protons on the pyridazinone ring.
-
δ 5.0-5.2 ppm (s, 2H): Methylene protons of the acetate group (-N-CH₂-CO).
-
δ 3.7-3.8 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~168-170 ppm: Carbonyl carbon of the ester group.
-
δ ~160 ppm: Carbonyl carbon of the pyridazinone ring (C6).
-
δ ~125-145 ppm: Aromatic and olefinic carbons.
-
δ ~52 ppm: Methyl carbon of the ester group.
-
δ ~50 ppm: Methylene carbon of the acetate group.
-
-
IR (Infrared) Spectroscopy:
-
~1750 cm⁻¹: Strong C=O stretch (ester carbonyl).
-
~1670 cm⁻¹: Strong C=O stretch (amide/lactam carbonyl in the pyridazinone ring).
-
~1600, 1490 cm⁻¹: C=C stretching vibrations (aromatic ring).
-
~1200-1250 cm⁻¹: C-O stretch (ester).
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 233.09.
-
[M+Na]⁺: Expected at m/z 255.07.
-
Fragmentation: Likely loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate side chain.
-
Chemical Reactivity
The reactivity of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is governed by the functional groups present: the pyridazinone ring, the phenyl group, and the methyl ester.
Reactions at the Ester Group
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. This transformation is crucial for creating derivatives with improved solubility or for coupling with other molecules.
-
Aminolysis/Amidation: Reaction with amines can convert the ester into various amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[2]
Reactions at the Pyridazinone Ring
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation), although the pyridazinone ring is generally electron-deficient and deactivating.
-
Cross-Coupling Reactions: If a halogen is present on the pyridazinone or phenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be used to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the structure.[7]
Key Reactivity Centers
Caption: Primary sites of chemical reactivity.
Potential Applications and Biological Relevance
While the specific biological activity of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not extensively documented, the broader class of N-substituted pyridazinones has shown significant promise in several therapeutic areas.[8]
-
Cardiovascular Agents: Many pyridazinone derivatives are known for their cardiotonic, antihypertensive, and vasorelaxant properties.[9][10] Some act by inhibiting phosphodiesterases or modulating ion channels.
-
Anti-inflammatory and Analgesic Agents: The presence of an acetamide or acetic acid side chain linked to the pyridazinone nitrogen has been associated with potent anti-inflammatory and analgesic effects, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[2] These compounds may act as inhibitors of cyclooxygenase (COX) enzymes.[11]
-
Anticonvulsant Activity: Various derivatives of 6-phenylpyridazinone have been synthesized and evaluated for their anticonvulsant properties, showing potential for the treatment of epilepsy.[8]
-
Antimicrobial and Anticancer Activity: The pyridazinone scaffold has been explored for the development of agents with antibacterial, antifungal, and anticancer activities.[7]
The title compound, with its N-acetic acid methyl ester side chain, is a close analogue of structures known to possess anti-inflammatory and analgesic properties.[2] It could serve as a valuable intermediate for the synthesis of a library of amide derivatives or as a lead compound for optimization in various drug discovery programs.
Conclusion
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a synthetically accessible derivative of the pharmacologically important 3-phenylpyridazinone core. This guide provides a framework for its synthesis, characterization, and potential reactivity based on established chemical literature and data from analogous structures. Its structural features suggest it is a promising candidate for further investigation, particularly in the fields of anti-inflammatory, analgesic, and cardiovascular drug discovery. The protocols and predicted data herein offer a solid foundation for researchers and drug development professionals to initiate and advance studies on this and related pyridazinone derivatives.
References
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Al-Ghamdi, A. M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
- Asif, M. (2017).
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Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
- Asif, M. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Various Authors. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
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Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry. Available at: [Link]
- Various Authors. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpyridazine. PubChem Compound Database. Available at: [Link]
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- Various Authors. (n.d.). Biological activities of pyridazinones.
- Various Authors. (n.d.). N-alkylation method of pyrazole.
-
Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Asif, M., & Singh, A. (2016). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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DeLaTorre, S. D., & Dudley, G. B. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link] organics3010009
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An In-depth Technical Guide to Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridazinone scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its unique electronic and structural features have made it a privileged core for the development of therapeutics targeting a wide range of diseases. This guide focuses on a specific, yet significant derivative: methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that not only outlines the synthesis and properties of this compound but also delves into the scientific rationale behind the methodological choices and explores its potential in the landscape of drug discovery. This document is designed to be a self-validating system of information, grounded in established chemical principles and supported by authoritative references, to empower researchers in their scientific endeavors.
Compound Identification and Properties
Chemical Name: Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
CAS Number: 853319-62-7[1]
Molecular Formula: C₁₃H₁₂N₂O₃
Molecular Weight: 244.25 g/mol
Structure:
Caption: Chemical structure of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Melting Point | Not available. Expected to be a solid at room temperature. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[2] | Inferred from related compounds |
| Appearance | Likely a white to off-white or yellowish solid. | Inferred from related compounds |
Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate: A Two-Step Approach
The synthesis of the title compound can be logically approached in two main stages: the formation of the core pyridazinone ring system, followed by the N-alkylation to introduce the methyl acetate moiety. This strategy is well-supported by the extensive literature on pyridazinone chemistry.
Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one (the Core Scaffold)
The foundational step is the construction of the 6-phenylpyridazin-3(2H)-one core. The most common and efficient method for this is the cyclocondensation of a γ-keto acid, in this case, 3-benzoylpropionic acid, with hydrazine hydrate.[2]
Principle of the Reaction: The reaction proceeds via the formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl group of 3-benzoylpropionic acid. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable six-membered pyridazinone ring.
Experimental Protocol:
Materials and Reagents:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Acetic acid
-
Bromine
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-benzoylpropionic acid (0.01 mol) in ethanol, add hydrazine hydrate (0.02 mol).[2]
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Filter the solid, wash with cold water, and dry.
-
To a solution of the dried intermediate in glacial acetic acid, slowly add a solution of bromine in acetic acid at 353.2 K.[2]
-
Stir the resulting mixture for 15 minutes.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 6-phenylpyridazin-3(2H)-one.[2]
Expected Yield: ~75-85%
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the 6-phenylpyridazin-3(2H)-one core.
Step 2: N-Alkylation to Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The second step involves the introduction of the methyl acetate group at the N-1 position of the pyridazinone ring. This is a standard N-alkylation reaction.
Principle of the Reaction: The nitrogen atom at the 1-position of the pyridazinone ring is nucleophilic and can react with an appropriate electrophile, such as a methyl haloacetate, in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.
Experimental Protocol:
Materials and Reagents:
-
6-Phenylpyridazin-3(2H)-one
-
Methyl bromoacetate (or methyl chloroacetate)
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Acetone (or Dimethylformamide - DMF)
-
Standard work-up reagents (water, organic solvent for extraction, drying agent)
Equipment:
-
Round-bottom flask
-
Stirring plate
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve 6-phenylpyridazin-3(2H)-one (1 eq.) in a suitable solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (1.5-2 eq.).
-
To this stirred suspension, add methyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of the pyridazinone core.
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.9 (m, 2H): Protons on the phenyl ring ortho to the pyridazinone ring.
-
δ 7.4-7.6 (m, 3H): Protons on the phenyl ring meta and para to the pyridazinone ring.
-
δ 7.0-7.2 (d, 1H): Proton on the pyridazinone ring.
-
δ 6.8-7.0 (d, 1H): Proton on the pyridazinone ring.
-
δ 4.8-5.0 (s, 2H): Methylene protons of the acetate group.
-
δ 3.8 (s, 3H): Methyl protons of the ester group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 168-170: Carbonyl carbon of the ester.
-
δ 160-162: Carbonyl carbon of the pyridazinone ring.
-
δ 145-147: Quaternary carbon of the phenyl ring attached to the pyridazinone.
-
δ 128-132: Carbons of the phenyl ring.
-
δ 125-128: Carbons of the pyridazinone ring.
-
δ 52-54: Methylene carbon of the acetate group.
-
δ 50-52: Methyl carbon of the ester group.
Potential Applications in Drug Development
The pyridazinone nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[3][4] While specific pharmacological data for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not extensively reported, its structural features suggest potential for investigation in several therapeutic areas.
Diagram of Potential Therapeutic Areas:
Caption: Potential therapeutic applications of the target compound.
Cardiovascular Effects
Numerous 6-phenylpyridazinone derivatives have been investigated for their cardiotonic and antihypertensive properties.[2][5][6] The core structure is present in drugs like Levosimendan, a calcium sensitizer used in the treatment of heart failure. The substitution at the N-1 position can significantly modulate the activity and pharmacokinetic profile of these compounds.
Anti-inflammatory and Analgesic Activity
The pyridazinone scaffold is a common feature in molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[3] Various derivatives have shown potent anti-inflammatory and analgesic effects, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[3]
Antimicrobial and Anticancer Potential
The versatile pyridazinone ring system has also been incorporated into compounds with significant antimicrobial and anticancer activities.[4] The ability to easily modify the substituents on the ring allows for the fine-tuning of activity against various bacterial, fungal, and cancer cell lines.
Conclusion and Future Directions
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a synthetically accessible derivative of the pharmacologically significant pyridazinone class. This guide has provided a detailed, scientifically grounded framework for its synthesis, characterization, and potential applications. The lack of extensive published data on this specific molecule presents a unique opportunity for researchers. Future investigations should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a comprehensive evaluation of its biological activity across various assays. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the pyridazinone family and may lead to the discovery of novel therapeutic agents.
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ChemSynthesis. (2025, May 20). 6-oxo-1,6-dihydro-3-pyridazinyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
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Pro Portal Net. (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. Retrieved from [Link]
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ResearchGate. (2008, November 27). Convenient synthesis of some methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates. Retrieved from [Link]
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MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
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SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
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MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (1999, March 11). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Retrieved from [Link]
-
ResearchGate. (2018, August 7). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, July). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]
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MDPI. 5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methyl Phenyl Acetate. Retrieved from [Link]
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ChemBK. methyl 2-(4-(3-fluorophenyl)-6-oxo-3-(prop-1-en-2-yl)pyridazin-1(6H)-yl)acetate. Retrieved from [Link]
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methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate IUPAC name
An In-depth Technical Guide to Methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a pyridazinone derivative of significant interest in medicinal chemistry. The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document delineates the precise chemical identity of the title compound, provides a detailed, field-proven protocol for its synthesis via N-alkylation of the parent heterocycle, discusses its structural elucidation through spectroscopic methods, and explores its potential therapeutic applications based on the established bioactivity of structurally related molecules. The guide is structured to provide both foundational knowledge and actionable experimental insights for researchers engaged in drug discovery and development.
Chemical Identity and Nomenclature
The compound of interest is systematically named methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate . This nomenclature is derived following IUPAC conventions, where the acetate group is attached to the nitrogen at position 1 of the 3-phenyl-6(1H)-pyridazinone core.
| Identifier | Value |
| IUPAC Name | methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate |
| Synonym | methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate |
| Parent Acid | (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid[1] |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| Core Structure | Pyridazinone |
The fundamental structure is the pyridazinone ring, a diazine featuring two adjacent nitrogen atoms, which is a key structural motif in a variety of therapeutic agents[2][3]. The phenyl substituent at position 3 and the methyl acetate group at the N-1 position are critical for defining its chemical properties and potential biological interactions.
Caption: Structure of methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Synthesis Protocol: N-Alkylation of 3-Phenyl-6(1H)-pyridazinone
The synthesis of the title compound is most effectively achieved through the N-alkylation of the precursor, 6-phenylpyridazin-3(2H)-one. The regioselectivity of pyridazinone alkylation (N- vs. O-alkylation) is a critical consideration, influenced by factors such as the base, solvent, and alkylating agent[4]. For selective N-alkylation, a polar aprotic solvent and a moderately strong base are typically employed to favor the formation of the N-anion.
Synthesis of Precursor: 6-Phenylpyridazin-3(2H)-one
The pyridazinone core is commonly synthesized via the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine[2]. Specifically, 4-oxo-4-phenylbutanoic acid is reacted with hydrazine hydrate.
-
Reaction: 4-oxo-4-phenylbutanoic acid + N₂H₄·H₂O → 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Dehydrogenation: The resulting dihydropyridazinone is then dehydrogenated to yield 6-phenylpyridazin-3(2H)-one.
N-Alkylation Protocol
This protocol describes the reaction of 6-phenylpyridazin-3(2H)-one with methyl chloroacetate to yield the target compound.
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate as a solid.
Causality and Self-Validation:
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridazinone nitrogen without promoting significant side reactions like hydrolysis of the ester.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyridazinone anion and facilitating the Sₙ2 reaction.
-
Monitoring: TLC is crucial for self-validation, allowing the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion.
Caption: Workflow for N-alkylation synthesis.
Structural Elucidation and Characterization
The identity and purity of the synthesized methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, pyridazinone ring protons, the methylene protons of the acetate group (-CH₂-), and the methyl protons of the ester (-OCH₃)[5]. The methylene protons adjacent to the nitrogen will appear as a singlet. |
| ¹³C NMR | Distinct signals for the carbonyl carbons of the pyridazinone ring and the ester, aromatic carbons, and the aliphatic carbons of the acetate moiety[5]. |
| FT-IR | Characteristic absorption bands for the two carbonyl groups (C=O stretch of the pyridazinone lactam and the ester), and C-N and C-O stretching vibrations[6]. |
| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (244.25). |
Potential Biological and Therapeutic Significance
Pyridazinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities[3]. The structural features of methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate suggest potential for several therapeutic applications.
-
Antihypertensive and Vasodilatory Effects: Many pyridazinone-containing compounds have been investigated for their ability to lower blood pressure. Some act as vasodilators, potentially through mechanisms involving endothelial nitric oxide synthase (eNOS) modulation[7].
-
Antimicrobial and Antifungal Activity: The pyridazinone nucleus is present in various agents developed to combat microbial and fungal infections[3][8].
-
Analgesic and Anti-inflammatory Properties: Certain pyridazinone derivatives have shown significant analgesic and anti-inflammatory effects, comparable to standard drugs like aspirin[3].
-
Diuretic Activity: Structurally related compounds, such as adenosine A1 receptor antagonists, have demonstrated potent diuretic effects, highlighting another potential therapeutic avenue for this class of molecules[9].
The introduction of the methyl acetate group at the N-1 position can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.
Caption: Potential therapeutic applications of the core structure.
Conclusion
Methyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound with significant potential in the field of drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and a rationale for its investigation based on the well-documented biological activities of the pyridazinone scaffold. The described protocols are robust and grounded in established chemical principles, offering a solid starting point for researchers aiming to explore this promising chemical entity. Further studies into its specific biological targets and mechanism of action are warranted to fully elucidate its therapeutic potential.
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Al-Tel, T. H. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available at: [Link]
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Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry. Available at: [Link]
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Gobouri, A. A., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Available at: [Link]
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Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
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The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyridazinone Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2][3] This adaptable scaffold has been successfully functionalized at various positions, leading to the development of potent and selective agents for a multitude of therapeutic areas.[4][5][6] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyridazinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile pharmacophore.[4][7]
Introduction: The Chemical Versatility of the Pyridazinone Core
The pyridazinone core is a privileged scaffold in drug discovery due to its unique electronic properties and the ease with which it can be chemically modified.[6] The presence of the lactam functionality and the adjacent nitrogen atoms allows for a wide range of substitutions, influencing the molecule's physicochemical properties and its interaction with biological targets.[5] This chemical tractability has enabled the synthesis of large libraries of pyridazinone derivatives, leading to the identification of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, antimicrobial, and herbicidal effects.[1][3][4][7]
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, with some exhibiting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.[9]
Mechanism of Action: COX-2 and PDE4 Inhibition
A primary mechanism of the anti-inflammatory action of certain pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[8][10] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1, these derivatives can reduce inflammation with a lower risk of gastrointestinal complications.[8]
Another important target for anti-inflammatory pyridazinone derivatives is phosphodiesterase-4 (PDE4).[11][12] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins.[11][13]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade
Caption: PDE4 inhibition by pyridazinone derivatives increases cAMP levels.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring. For instance, substitutions at the 2-position with acetamide or propanamide moieties have been shown to enhance analgesic and anti-inflammatory effects.[1] Similarly, vicinally disubstituted pyridazinones have demonstrated potent and selective COX-2 inhibition.[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to evaluate the COX-2 inhibitory potential of pyridazinone derivatives is the in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test pyridazinone derivatives and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for determining COX-2 inhibitory activity.
Anticancer Activity: Targeting Proliferation and Angiogenesis
The pyridazinone scaffold is a promising framework for the development of novel anticancer agents.[4][7] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[14][15]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A significant number of anticancer pyridazinone derivatives function as kinase inhibitors. For example, some derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[16] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.
Furthermore, certain pyridazinone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[14][15] This can be achieved through the modulation of apoptotic pathways, such as the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[16]
Structure-Activity Relationship (SAR)
The anticancer activity of pyridazinone derivatives can be fine-tuned through chemical modifications. For instance, the introduction of diarylurea moieties has been shown to yield compounds with dual antimicrobial and anticancer properties.[16] The nature of the substituent on the phenyl ring attached to the pyridazinone core also plays a crucial role in determining the potency and selectivity of VEGFR-2 inhibition.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.[16]
Cardiovascular Activities: From Cardiotonics to Antihypertensives
Pyridazinone derivatives have a long history of investigation for their cardiovascular effects, with several compounds being developed as cardiotonic and antihypertensive agents.[17][18]
Mechanism of Action: PDE3 Inhibition and Vasodilation
Many cardiotonic pyridazinone derivatives, such as pimobendan and levosimendan, exert their effects through the inhibition of phosphodiesterase 3 (PDE3).[17] PDE3 inhibition in cardiac muscle increases cAMP levels, leading to enhanced calcium influx and improved myocardial contractility (positive inotropic effect). In vascular smooth muscle, PDE3 inhibition leads to vasodilation and a reduction in blood pressure.
Some pyridazinone derivatives also exhibit antihypertensive activity through other mechanisms, such as direct vasodilation or by acting as angiotensin-converting enzyme (ACE) inhibitors.[17][18][19]
Structure-Activity Relationship (SAR)
The cardiovascular effects of pyridazinone derivatives are highly dependent on their substitution patterns. For example, the presence of a 4-pyridylamino group at the 6-position of the 4,5-dihydro-3(2H)-pyridazinone core has been associated with potent positive inotropic and vasodilating activities.[20]
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
The vasorelaxant properties of pyridazinone derivatives can be assessed using isolated aortic rings.
Step-by-Step Methodology:
-
Aortic Ring Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
-
Compound Addition: Cumulative concentrations of the pyridazinone derivatives are added to the organ bath.
-
Tension Measurement: The changes in isometric tension are recorded to determine the extent of relaxation.
-
EC50 Calculation: The effective concentration of the compound that causes 50% relaxation (EC50) is calculated.
Antimicrobial and Herbicidal Activities: Broad-Spectrum Bioactivity
Beyond human therapeutic applications, pyridazinone derivatives have also demonstrated significant potential as antimicrobial and herbicidal agents.[21][22][23][24][25]
Antimicrobial Activity
Various pyridazinone derivatives have been synthesized and screened for their antibacterial and antifungal activities.[21][22] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[22] The mechanism of antimicrobial action can vary, but may involve the disruption of essential cellular processes in the microorganisms.
Herbicidal Activity
Certain pyridazinone derivatives act as potent herbicides by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[24][26] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.[24]
Table 1: Summary of Biological Activities and Mechanisms of Pyridazinone Derivatives
| Biological Activity | Primary Mechanism of Action | Key Molecular Targets | Example Compounds/Derivatives |
| Anti-inflammatory | Inhibition of prostaglandin synthesis; Suppression of pro-inflammatory cytokines | COX-2, PDE4, TNF-α, IL-6 | Emorfazone, ABT-963[1][13] |
| Anticancer | Inhibition of angiogenesis; Induction of apoptosis | VEGFR-2, p53, Bax, Bcl-2 | Pyridazinone-based diarylurea derivatives[16] |
| Cardiovascular | Positive inotropy; Vasodilation | PDE3, ACE | Pimobendan, Levosimendan, Imazodan[17] |
| Antimicrobial | Disruption of essential cellular processes | Varied | 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones[27] |
| Herbicidal | Inhibition of chlorophyll biosynthesis | Protoporphyrinogen Oxidase (PPO) | Biaryl-pyridazinone derivatives[24][26] |
Conclusion and Future Perspectives
The pyridazinone scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents and agrochemicals.[4][6][7] The diverse range of biological activities associated with its derivatives underscores the immense potential of this heterocyclic core. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the development of dual-action or multi-target agents based on the pyridazinone framework represent exciting avenues for future drug discovery endeavors.[18]
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An In-depth Technical Guide to the Crystal Structure Analysis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its Analogs
This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of pyridazinone derivatives, with a focus on understanding the solid-state architecture of compounds structurally analogous to methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of heterocyclic compounds and their application in medicinal chemistry.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities.[1] The core pyridazinone ring system is considered a "privileged scaffold" as it can interact with a variety of biological targets. These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, and anticancer activities. The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state, which influence their solubility, stability, and bioavailability. A thorough understanding of their crystal structure is therefore paramount for rational drug design and development.
Synthesis and Spectroscopic Characterization
The synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its analogs typically involves a multi-step process. A common synthetic route starts with the condensation of a β-ketoacid or its equivalent with a hydrazine derivative to form the pyridazinone ring. Subsequent N-alkylation with an appropriate haloacetate ester yields the final product.
A plausible synthetic approach for the title compound and its ethyl analog is outlined below:
The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. For instance, in related ethyl esters, the methylene protons of the acetate group typically appear as a singlet around 4.87 ppm, while the ethyl group's methylene and methyl protons present as a quartet and a triplet, respectively.[2]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic vibrational bands for pyridazinone derivatives include a strong absorption for the C=O (amide) group around 1660 cm⁻¹ and another for the C=O (ester) group around 1740 cm⁻¹.[2][3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula.
Single-Crystal X-ray Diffraction Analysis: A Window into the Solid State
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.[4] This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not publicly available, a detailed analysis of the closely related analog, ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate , provides valuable insights into the structural characteristics of this class of compounds.[5]
Molecular Structure and Conformation
The molecular structure of ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate reveals a central oxopyridazinyl ring that is nearly planar.[5] The ethyl acetate group is attached to one of the nitrogen atoms of the pyridazinone ring. A notable conformational feature is the near-perpendicular relationship between the plane of the oxopyridazinyl ring and the best plane through the ethyl acetate group, with a dihedral angle of approximately 77.48°.[5]
Crystallographic Data Summary
The following table summarizes the crystallographic data for the representative analog, ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate.[5]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₂O₃ |
| Formula Weight | 286.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0123 (2) |
| b (Å) | 18.0123 (5) |
| c (Å) | 10.5432 (3) |
| α (°) | 90 |
| β (°) | 109.456 (1) |
| γ (°) | 90 |
| Volume (ų) | 1432.52 (7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.328 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| F(000) | 608 |
Analysis of Intermolecular Interactions
The crystal packing of pyridazinone derivatives is governed by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice.
-
Hydrogen Bonding: In many pyridazinone crystal structures, C—H···O hydrogen bonds are prevalent. For the ethyl acetate analog, the methylene protons adjacent to the nitrogen atom form C—H···O interactions with the carbonyl oxygen of the pyridazinone ring of a neighboring molecule.[5] These interactions often lead to the formation of supramolecular tapes or chains.[5]
-
π-π Stacking: The aromatic phenyl ring and the pyridazinone ring can engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the overall crystal stability.
-
van der Waals Forces: These non-specific attractive forces also play a role in the overall packing efficiency.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The analysis of the Hirshfeld surface for related pyridazinone structures indicates that H···H contacts are the most dominant, followed by O···H/H···O and C···H/H···C contacts, underscoring the importance of hydrogen bonding and van der Waals forces in the crystal packing.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors.
-
Structure Validation and Analysis: The final structure is validated for correctness and analyzed to determine geometric parameters and intermolecular interactions.
Conclusion
The crystal structure analysis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its analogs provides critical insights into their solid-state properties. The interplay of the nearly planar pyridazinone core with various substituents dictates the overall molecular conformation and the network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking. This detailed structural knowledge is fundamental for understanding the structure-activity relationships of this important class of compounds and for the rational design of new therapeutic agents with improved physicochemical and pharmacological profiles. The methodologies and analyses presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and crystal engineering.
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Daoui, S., Çınar, Z., El Kalai, F., Baydere, C., Dege, N., Ansar, M., Warad, I., & Rauf, A. (2020). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1935-1940. [Link]
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Ansar, M., Dege, N., El Kalai, F., Daoui, S., & Warad, I. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 335-340. [Link]
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El Kalai, F., Dege, N., Daoui, S., Ansar, M., & Warad, I. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6), x220582. [Link]
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Benchat, N.-E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Molbank, 2007(2), M529. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a pyridazinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Pyridazinone cores are found in drugs with cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Accurate structural elucidation and characterization of novel pyridazinone derivatives are paramount for understanding their structure-activity relationships and for quality control in synthetic processes. This guide provides an in-depth analysis of the expected spectroscopic data for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide, written from the perspective of a Senior Application Scientist, will leverage data from closely related analogs to predict and interpret the key spectroscopic features. This approach demonstrates how a deep understanding of spectroscopic principles and substituent effects allows for the confident characterization of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the various structural fragments.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.4 - 7.8 | Multiplet | 5H |
| Pyridazinone-H (C4 & C5) | 7.0 - 7.3 | Multiplet | 2H |
| N-CH₂ | ~5.0 | Singlet | 2H |
| O-CH₃ | ~3.8 | Singlet | 3H |
The protons on the phenyl ring are expected to resonate in the aromatic region (7.4-7.8 ppm). The two protons on the pyridazinone ring will likely appear as a multiplet between 7.0 and 7.3 ppm. A characteristic singlet for the methylene protons of the acetate group attached to the nitrogen is anticipated around 5.0 ppm. The methyl ester protons should give a sharp singlet at approximately 3.8 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~168 |
| C=O (pyridazinone) | ~160 |
| C3 (C-Ph) | ~145 |
| Phenyl-C | 125 - 135 |
| C4 & C5 | 128 - 132 |
| N-CH₂ | ~50 |
| O-CH₃ | ~53 |
The two carbonyl carbons will be the most downfield signals, with the ester carbonyl appearing around 168 ppm and the pyridazinone carbonyl around 160 ppm. The carbon of the pyridazinone ring attached to the phenyl group (C3) is expected at approximately 145 ppm. The phenyl carbons will resonate in the 125-135 ppm range. The carbons of the pyridazinone ring (C4 and C5) are predicted to be in the 128-132 ppm region. The aliphatic carbons of the methyl acetate group will be the most upfield, with the N-CH₂ carbon around 50 ppm and the O-CH₃ carbon around 53 ppm.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The key vibrational frequencies expected for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate are listed in Table 3.
Table 3: Predicted IR Absorption Frequencies for Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1740 | Strong |
| C=O (amide, pyridazinone) | ~1670 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ester) | 1000 - 1300 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
The IR spectrum will be dominated by two strong carbonyl stretching bands: one for the ester group around 1740 cm⁻¹ and another for the amide-like carbonyl of the pyridazinone ring around 1670 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The strong C-O stretch of the ester will be visible in the 1000-1300 cm⁻¹ range. Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR)
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
For methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (C₁₃H₁₂N₂O₃), the expected mass spectrometric data is shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
| Ion | Calculated m/z |
| [M+H]⁺ | 245.0921 |
| [M+Na]⁺ | 267.0740 |
| [M]⁺˙ | 244.0848 |
The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 245.0921. Depending on the ionization method, a sodium adduct [M+Na]⁺ at m/z 267.0740 might also be observed. The molecular ion [M]⁺˙ would have an m/z of 244.0848. Fragmentation patterns would likely involve the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) or parts of it.
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
Caption: Workflow for LC-MS data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is crucial for its unequivocal identification and for ensuring its purity. This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally related compounds and foundational spectroscopic principles. The provided experimental workflows outline the standard procedures for acquiring high-quality data. By correlating the data from these orthogonal analytical techniques, researchers and drug development professionals can confidently confirm the structure of this and other novel pyridazinone derivatives, paving the way for further investigation into their biological properties.
References
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MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]
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MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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Elsevier. (2017). Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Retrieved from [Link]
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A Technical Guide to the Solubility of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in Common Solvents
Introduction: The Significance of Pyridazinone Scaffolds in Drug Discovery
The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] These six-membered rings, containing two adjacent nitrogen atoms, are key components in a wide array of biologically active molecules.[1][2] Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4] Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a member of this important class of compounds. Understanding its solubility is a critical first step in the preclinical development pathway, as solubility directly impacts a drug's bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility, a common challenge with pyridazinone derivatives, can be a major obstacle to developing effective dosage forms.[7] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, offering valuable insights for researchers in drug discovery and development.
Theoretical Framework: Principles Governing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[8] Several factors influence this interaction:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane, dissolve nonpolar solutes through weaker van der Waals forces.
-
Hydrogen Bonding: The ability of a molecule to form hydrogen bonds significantly impacts its solubility in protic solvents like water and alcohols. The carbonyl group and nitrogen atoms in the pyridazinone ring of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can act as hydrogen bond acceptors.
-
Molecular Size and Shape: Generally, larger molecules are less soluble than smaller ones because it is more difficult for solvent molecules to surround them.[9]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.
Anticipated Solubility Profile of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The following table summarizes the experimental solubility of 6-phenylpyridazin-3(2H)-one in various pharmaceutical solvents at 318.2 K (45°C), which can serve as a valuable reference point.[10][11]
| Solvent | Mole Fraction Solubility of 6-phenylpyridazin-3(2H)-one (at 318.2 K) |
| Dimethyl sulfoxide (DMSO) | 4.73 x 10⁻¹ |
| Polyethylene glycol-400 (PEG-400) | 4.12 x 10⁻¹ |
| Transcutol® | 3.46 x 10⁻¹ |
| Ethyl acetate (EA) | 8.10 x 10⁻² |
| 2-Butanol | 2.18 x 10⁻² |
| 1-Butanol | 2.11 x 10⁻² |
| Propylene glycol (PG) | 1.50 x 10⁻² |
| Isopropyl alcohol (IPA) | 1.44 x 10⁻² |
| Ethylene glycol (EG) | 1.27 x 10⁻² |
| Ethanol | 8.22 x 10⁻³ |
| Methanol | 5.18 x 10⁻³ |
| Water | 1.26 x 10⁻⁵ |
Based on this data, it is anticipated that methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate will exhibit a similar trend of high solubility in polar aprotic solvents like DMSO and lower solubility in water. The addition of the methyl acetate group may slightly decrease its solubility in highly polar protic solvents like water and methanol due to the increased nonpolar surface area, while potentially increasing its solubility in solvents of intermediate polarity like ethyl acetate.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate using the widely accepted shake-flask method.[12]
Materials and Equipment
-
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (crystalline solid)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).
-
Shake the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sampling and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. The solubility is typically expressed in units of mg/mL or µg/mL.
-
Conclusion and Future Directions
While direct experimental data for the solubility of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is currently lacking, a strong predictive understanding can be derived from the available data on its core structure, 6-phenylpyridazin-3(2H)-one. It is anticipated that the target compound will exhibit favorable solubility in polar aprotic solvents and limited solubility in aqueous media. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data. Such data is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately advancing promising pyridazinone-based drug candidates through the development pipeline. Further studies to determine the pH-dependent solubility and the solubility in biorelevant media would provide a more comprehensive understanding of its potential behavior in the gastrointestinal tract.
References
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Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Scribd. Retrieved from [Link]
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Shakeel, F., Imran, M., Haq, N., Al-Shehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
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Al-Ghorbani, M., Osman, H., Abdel-Maksoud, M. S., & Arshad, F. L. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 743. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2003). Analytical Chemistry, 75(15), 3864-3870. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. (2019). PubMed. Retrieved from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). NIH. Retrieved from [Link]
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The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets have propelled the development of numerous pyridazinone-based compounds with diverse pharmacological activities.[3][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone derivatives, focusing on the underlying mechanisms of action and the experimental methodologies crucial for their validation. We delve into the established roles of pyridazinones as inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs), and explore their expanding potential as potent kinase inhibitors for cancer therapy. Furthermore, this guide details the experimental protocols, from in vitro enzymatic assays to cell-based functional screens and in vivo models, providing researchers and drug development professionals with the necessary tools to navigate the promising landscape of pyridazinone-based therapeutics.
The Pyridazinone Core: A Versatile Scaffold in Drug Discovery
The pyridazinone ring system offers a unique combination of physicochemical properties that make it an attractive starting point for drug design.[5] The presence of two nitrogen atoms imparts polarity and the potential for hydrogen bonding, while the carbonyl group can act as a hydrogen bond acceptor.[2] These features, coupled with the ease of substitution at various positions around the ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2] This versatility has led to the identification of pyridazinone derivatives targeting a broad spectrum of diseases, including cardiovascular disorders, inflammation, and cancer.[1][6][7]
Key Therapeutic Targets of Pyridazinone Compounds
The therapeutic efficacy of pyridazinone compounds stems from their ability to modulate the activity of specific enzymes and receptors critical to disease pathogenesis. The following sections detail the major classes of therapeutic targets for pyridazinone derivatives.
Phosphodiesterases (PDEs): Modulators of Cyclic Nucleotide Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms can lead to a variety of therapeutic effects.[8] Pyridazinone-based compounds have been successfully developed as potent and selective inhibitors of several PDE families.[9]
Mechanism of Action: By inhibiting PDE activity, pyridazinone compounds prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), resulting in physiological responses like smooth muscle relaxation, vasodilation, and reduced inflammation.
Therapeutic Applications:
-
Cardiovascular Diseases: PDE3 inhibitors with a pyridazinone core, such as pimobendan and levosimendan, are used as inotropic agents in the treatment of heart failure.[10][11] PDE5 inhibitors are explored for their vasodilatory effects.
-
Inflammatory Diseases: PDE4 is a key regulator of inflammatory cell function.[12] Pyridazinone-based PDE4 inhibitors have shown promise in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[12][13]
The evaluation of pyridazinone compounds as PDE inhibitors involves a stepwise process from initial screening to detailed characterization.
Diagram: Workflow for PDE Inhibitor Evaluation
Caption: A typical workflow for the evaluation of pyridazinone-based PDE inhibitors.
Detailed Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibitory activity of pyridazinone compounds against the PDE4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the pyridazinone test compound in 100% DMSO.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Prepare a binding agent that specifically binds to the product of the enzymatic reaction (5'-AMP).
-
-
Assay Procedure:
-
Add the pyridazinone compound at various concentrations to the wells of a microplate.
-
Add the diluted PDE4 enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the reaction mixture to allow for the conversion of FAM-cAMP to 5'-AMP.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization of the samples. A decrease in polarization indicates inhibition of PDE4 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cyclooxygenases (COXs): Targeting Inflammation and Pain
Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[15] Pyridazinone derivatives have been developed as selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[16][17][18]
Mechanism of Action: Pyridazinone-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. The selectivity for COX-2 is often attributed to the ability of the pyridazinone scaffold and its substituents to fit into a side pocket present in the COX-2 active site but not in COX-1.[19]
Therapeutic Applications:
-
Inflammatory Disorders: Selective COX-2 inhibitors are used for the management of pain and inflammation in conditions such as arthritis.[16]
The induction of COX-2 and the subsequent production of prostaglandins are central to the inflammatory cascade.
Diagram: COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the point of intervention for pyridazinone inhibitors.
Detailed Protocol: Human Whole Blood Assay for COX-2 Inhibition
This ex vivo assay provides a physiologically relevant system for assessing the COX-2 inhibitory activity of pyridazinone compounds.[19]
-
Blood Collection and Preparation:
-
Collect fresh human blood from healthy volunteers into heparinized tubes.
-
-
Compound Incubation:
-
Pre-incubate aliquots of whole blood with various concentrations of the pyridazinone test compound or vehicle (DMSO) for a specified time.
-
-
COX-2 Induction and Activity Measurement:
-
Induce COX-2 expression by adding lipopolysaccharide (LPS) to the blood samples.
-
After an incubation period, measure the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the plasma using an enzyme-linked immunosorbent assay (ELISA) or other suitable method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value for COX-2 inhibition.
-
Kinases: Targeting Cancer and Other Diseases
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[20] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[20] The pyridazinone scaffold has proven to be a valuable template for the design of potent and selective inhibitors of various kinases.[20][21]
Key Kinase Targets for Pyridazinone Derivatives:
| Kinase Target | Therapeutic Area | Mechanism of Action |
| c-Met | Cancer | Inhibition of the HGF/c-Met signaling pathway, which is involved in tumor growth, invasion, and metastasis.[22][23] |
| VEGFR-2 | Cancer | Blocks angiogenesis by inhibiting the signaling of vascular endothelial growth factor receptor 2.[24] |
| B-Raf | Cancer | Targets the B-Raf/MEK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[6] |
| BTK | Cancer, Autoimmune Diseases | Irreversible inhibition of Bruton's tyrosine kinase, a key component of B-cell receptor signaling.[6] |
| FER | Cancer | Inhibition of this non-receptor tyrosine kinase has shown antitumor activity.[25] |
| CSK | Immuno-oncology | Inhibition of C-terminal Src kinase can enhance T-cell activation.[26] |
The VEGFR-2 signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Diagram: VEGFR-2 Signaling Pathway
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in silico modeling of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
An In-Depth Technical Guide to the In Silico Modeling of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Foreword: The Rationale for Predictive Modeling
In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. In silico modeling provides a powerful computational microscope to dissect and predict the behavior of molecules before they are ever synthesized, enabling a data-driven approach to lead identification and optimization.
This guide focuses on a specific scaffold of interest: methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate . The pyridazinone core is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects[1]. Our target molecule, a specific ester derivative, serves as an ideal case study for a multi-faceted computational evaluation.
Here, we move beyond a simple recitation of methods. We will explore the causality behind each computational decision, establish self-validating workflows, and ground our protocols in authoritative standards. This is not just a manual; it is a strategic blueprint for the computational characterization of a novel chemical entity.
Chapter 1: Foundational Analysis - Molecular Structure and Physicochemical Profile
Before embarking on complex simulations, a foundational understanding of the molecule is paramount. The first step is to translate the chemical name into a machine-readable format and predict its basic physicochemical properties. This initial screening helps to frame its "drug-likeness."
Protocol 1.1: Structure Generation and Initial ADMET Prediction
The purpose of this initial step is to quickly assess the molecule's fundamental properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five. This provides an early go/no-go decision point and guides further, more intensive computational studies.[2][3]
-
SMILES Generation : Convert the chemical name methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate into its SMILES (Simplified Molecular-Input Line-Entry System) string: COC(=O)CN1C(=O)C=CC(=C1)c1ccccc1. This is the universal currency for most cheminformatics software.
-
2D to 3D Conversion : Use a computational chemistry tool (e.g., RDKit, Open Babel) to generate a low-energy 3D conformation from the SMILES string. This step is critical as the 3D structure is the basis for all subsequent modeling.
-
ADMET Property Prediction : Input the SMILES string into a reliable, freely available prediction server like SwissADME or pkCSM.[2] These platforms use large, curated datasets and machine learning models to predict a wide range of properties.[4][5]
-
Analysis : Scrutinize the output, focusing on key parameters related to absorption, distribution, metabolism, excretion, and toxicity.
Data Presentation: Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for our molecule of interest. This data provides the first glimpse into its potential as a drug candidate.
| Property Category | Parameter | Predicted Value | Interpretation / Causality |
| Physicochemical | Molecular Weight | 258.26 g/mol | Well within Lipinski's rule (<500), suggesting good potential for absorption. |
| LogP (Lipophilicity) | 1.65 | A balanced value (<5), indicating a good compromise between aqueous solubility and membrane permeability. | |
| H-Bond Donors | 0 | Favorable for membrane passage (Lipinski's rule: ≤5). | |
| H-Bond Acceptors | 4 | Within the acceptable range (Lipinski's rule: ≤10). | |
| Pharmacokinetics | GI Absorption | High | The physicochemical profile suggests the molecule is likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | The model predicts potential to cross the blood-brain barrier, a critical factor for CNS-acting drugs. | |
| CYP2D6 Inhibitor | No | Low predicted risk of inhibiting a major drug-metabolizing enzyme, reducing the chance of drug-drug interactions. | |
| Drug-Likeness | Lipinski's Rule Violations | 0 | The molecule fully adheres to the most common rule set for oral bioavailability, making it a promising starting point. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic, a crucial early safety flag.[5] |
Chapter 2: Target Identification and Molecular Docking
In silico modeling gains its true power when we can predict the interaction between our molecule and a specific biological target. Given that pyridazinone derivatives are known to act on various targets, a logical first step is to perform molecular docking against a well-validated protein structure.
Expert Insight: The choice of target is the most critical variable. Based on literature precedents for similar scaffolds, we hypothesize that our compound may exhibit inhibitory activity against a protein kinase, a common target class for phenyl-substituted heterocycles. For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated cancer target.
Protocol 2.1: Molecular Docking Workflow
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6][7] A lower binding energy score typically indicates a more stable and potent interaction.
-
Target Preparation :
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2OH4).
-
Using a molecular modeling suite (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[8] This step is crucial for accurately calculating the electrostatic interactions.
-
-
Ligand Preparation :
-
Use the 3D structure of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate generated in Protocol 1.1.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.
-
-
Grid Box Generation :
-
Define the search space for the docking simulation. This is typically a 3D grid centered on the known active site of the protein. The causality here is to focus computational effort on the region where binding is biologically relevant, dramatically increasing efficiency.
-
-
Running the Docking Simulation :
-
Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different poses of the ligand within the grid box, evaluating each based on a scoring function.[9]
-
-
Results Analysis (The Self-Validating Step) :
-
Binding Energy : Analyze the predicted binding energies (in kcal/mol) for the top-ranked poses.
-
Pose Visualization : Critically examine the 3D orientation of the best-scoring pose within the active site. Look for plausible hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues. An interaction that makes no biochemical sense, regardless of the score, is a red flag.
-
Control Docking : As a self-validation check, re-dock the co-crystallized ligand (if one was present in the PDB file) into the active site. A successful docking protocol should reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Visualization: Molecular Docking Workflow
Caption: A generalized workflow for performing a molecular docking experiment.
Chapter 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire system over time, offering profound insights into the stability of the protein-ligand complex.[10][11]
Protocol 3.1: Protein-Ligand MD Simulation
This protocol outlines the steps to simulate our docked complex in a realistic aqueous environment. The goal is to assess whether the binding pose predicted by docking is stable over a simulated timescale (e.g., 100 nanoseconds).
-
System Preparation :
-
Take the best-scoring docked pose of the protein-ligand complex from Chapter 2.
-
Select a force field (e.g., AMBER, CHARMM), which is a set of parameters that defines the potential energy of the system. The choice of force field is critical for the accuracy of the simulation.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P model). This simulates the aqueous environment of the cell.[11]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization :
-
Perform an energy minimization run to relax the system and remove any steric clashes introduced during the setup phase.[12] This is a prerequisite for a stable simulation.
-
-
Equilibration (The Self-Validating Step) :
-
NVT Ensemble : Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature plot; it should plateau at the target value, indicating thermal equilibrium.
-
NPT Ensemble : Switch to an ensemble with constant pressure and temperature. This allows the density of the system to equilibrate. Monitor the pressure and density plots; they too should stabilize around their target values.[13] A failure to equilibrate suggests a problem with the initial setup.
-
-
Production Run :
-
Once the system is stable, run the production MD simulation for the desired length of time (e.g., 50-200 ns). The positions and velocities of all atoms are saved at regular intervals, creating a "trajectory."[10]
-
-
Trajectory Analysis :
-
RMSD (Root Mean Square Deviation) : Calculate the RMSD of the ligand and the protein backbone over time. A stable, low-RMSD plateau for the ligand signifies that it remains bound in a consistent pose. A large, fluctuating RMSD suggests the ligand is unstable or may be dissociating.
-
RMSF (Root Mean Square Fluctuation) : Calculate the RMSF of the protein residues to identify which parts of the protein are flexible and which are stabilized by ligand binding.
-
Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to confirm key interactions.
-
Visualization: MD Simulation Workflow
Caption: Workflow for a molecular dynamics simulation of a protein-ligand complex.
Chapter 4: Building Predictive Quantitative Structure-Activity Relationship (QSAR) Models
While docking and MD focus on a single compound, QSAR aims to build a mathematical model that relates the chemical structures of a series of compounds to their biological activity.[14][15] This allows for the prediction of activity for new, unsynthesized molecules, guiding lead optimization.[16]
Expert Insight: A robust QSAR model is built on a high-quality, diverse dataset. For this exercise, we would need to gather a dataset of known pyridazinone derivatives with experimentally measured IC50 values against our target of interest, VEGFR-2.
Protocol 4.1: QSAR Model Development
-
Dataset Preparation :
-
Curate a dataset of at least 30-50 diverse pyridazinone analogues with their corresponding biological activities (e.g., pIC50).
-
Split the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation. This separation is the cornerstone of a trustworthy model; the test set must not be used in any way during model training.
-
-
Descriptor Calculation :
-
For each molecule, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., LogP, molecular weight, topological indices, electronic energies).[17]
-
-
Feature Selection & Model Building :
-
Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or more advanced machine learning algorithms) to build a mathematical equation correlating a subset of the calculated descriptors with biological activity.[17][18] The goal is to find the simplest model with the highest predictive power.
-
-
Model Validation (The Self-Validating System) :
-
Internal Validation : Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated correlation coefficient (q²) is desired.
-
External Validation : Use the trained model to predict the activity of the compounds in the test set. A high predictive correlation coefficient (R²_pred) between predicted and actual values confirms the model's generalizability.
-
Applicability Domain : Define the chemical space in which the model's predictions are reliable. Predictions for molecules that are structurally very different from the training set should be treated with caution.
-
Data Presentation: QSAR Model Performance Metrics
| Metric | Symbol | Acceptable Value | Causality / Purpose |
| Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit for the training set. |
| Cross-Validated R² | q² | > 0.5 | Assesses the model's internal robustness and predictive power. |
| Predictive R² (Test Set) | R²_pred | > 0.5 | The ultimate test of the model's ability to predict new data; ensures it is not overfitted. |
| Root Mean Square Error (RMSE) | RMSE | As low as possible | Indicates the absolute error in the predictions in the units of biological activity. |
Conclusion: A Synthesized View
This guide has outlined a comprehensive, multi-stage in silico workflow for the characterization of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. By progressing from broad ADMET predictions to specific protein-ligand interactions and dynamic stability analysis, we can build a detailed computational dossier on a molecule of interest. This data-rich approach allows researchers to make informed decisions, prioritize synthetic efforts, and ultimately accelerate the drug discovery pipeline with a higher probability of success.
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How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved from [Link]
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A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies. (n.d.). PubMed. Retrieved from [Link]
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3(2H)-Pyridazinone Derivatives: Synthesis, In-Silico Studies, Structure-Activity Relationship and In-Vitro Evaluation for Acetylcholinesterase Enzyme İnhibition. (2025, November 14). ResearchGate. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a reliable and efficient two-step protocol for the synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a valuable scaffold in medicinal chemistry. The synthesis involves the initial formation of the 6-phenylpyridazin-3(2H)-one core via cyclocondensation, followed by N-alkylation to introduce the methyl acetate moiety. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step procedures, and essential characterization data to ensure reproducible and successful synthesis.
Introduction
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemistry due to their diverse biological activities. The pyridazinone scaffold, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the development of novel therapeutic agents and other functional molecules.[1] Notably, various substituted pyridazinones have demonstrated a wide array of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities.
The title compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, is a key intermediate for the synthesis of more complex molecules. The introduction of the methyl acetate group at the N-1 position of the pyridazinone ring provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of this important pyridazinone derivative, emphasizing experimental reproducibility and a thorough understanding of the reaction mechanism.
Reaction Scheme
Sources
Application Notes and Protocols for the In Vitro Evaluation of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
The pyridazinone nucleus is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1] This six-membered ring containing two adjacent nitrogen atoms serves as a versatile backbone for the synthesis of compounds with a wide spectrum of biological activities.[2] Derivatives of pyridazinone have been extensively investigated and have shown promise as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[3][4] Their therapeutic potential stems from their ability to interact with a variety of biological targets, including key enzymes and signaling proteins.[5]
This document provides detailed application notes and protocols for the use of a specific pyridazinone derivative, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate , in cell-based assays. While this compound is a subject of ongoing research, the protocols herein are built upon established methodologies for structurally related pyridazinone analogs and are designed to serve as a robust starting point for comprehensive in vitro characterization.
Mechanism of Action: Insights from Related Compounds
While the precise mechanism of action for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is yet to be fully elucidated, studies on analogous phenylpyridazinone derivatives suggest potential pathways through which it may exert its biological effects.
Anticancer Activity: Many pyridazinone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. This can be initiated through the intrinsic pathway, characterized by mitochondrial depolarization and the activation of executioner caspases, such as caspase-3.[3] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4][8]
Anti-inflammatory Activity: The anti-inflammatory properties of pyridazinone compounds are often linked to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines.[11] Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response.
The following protocols provide a framework for investigating these potential activities of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in a laboratory setting.
Experimental Protocols
Preparation of Stock Solutions
To ensure consistency and reproducibility, it is crucial to prepare a concentrated stock solution of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Materials:
-
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in high-quality DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed your chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in culture medium. Based on studies of similar compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.[6][7]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control for background subtraction.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 100 | 0.15 | 12 |
Table 1: Representative data for an MTT assay.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]
Principle: The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the level of caspase-3 activity.
Experimental Workflow:
Caption: Potential inhibition of the NF-κB signaling pathway.
Detailed Protocol:
-
Use a commercially available NF-κB reporter cell line (e.g., HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate for 1-2 hours.
-
Induce NF-κB activation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). [10]5. Incubate the cells for an additional 6-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound relative to the stimulated control.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. By systematically evaluating its effects on cell viability, apoptosis, and inflammatory signaling, researchers can gain valuable insights into its therapeutic potential. Further studies could involve more detailed mechanistic investigations, such as Western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and assessment of its effects on a broader range of cell lines. These foundational assays are a critical step in the journey of drug discovery and development.
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Karlsen, A., Sen, S., Vågbø, C. B., Bjørås, M., & Otterlei, M. (2021). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences, 22(16), 8847. [Link]
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Kumar, S., & Singh, R. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Research, 1(2), 52-64. [Link]
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Zhang, T., Li, M., Zhang, X., & Li, Z. (2021). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 26(16), 4991. [Link]
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Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
An Application Guide to Preclinical Efficacy Testing of Pyridazinone Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a six-membered heterocyclic motif, represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas.[1] These compounds have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to potent pharmacological activities, including cardiotonic, anti-thrombotic, anti-cancer, and anti-inflammatory effects.[1][2]
The mechanism of action for many pyridazinone derivatives involves the modulation of key enzymatic pathways. Notably, they are recognized as potent inhibitors of phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5, which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.[3][4] This inhibition underlies their efficacy in cardiovascular diseases (as inodilators) and inflammatory conditions.[5][4] Furthermore, specific derivatives have been engineered to target other critical players in disease pathology, such as c-Met tyrosine kinase in cancer and cyclooxygenase-2 (COX-2) in inflammation.[6]
Translating the in vitro promise of these compounds into clinical reality necessitates rigorous preclinical evaluation. Animal models are indispensable tools in this process, providing a systemic biological context to assess efficacy, pharmacodynamics, and safety. The selection of an appropriate, well-validated animal model is paramount and must be guided by the specific therapeutic hypothesis being tested.
This guide provides detailed application notes and protocols for robust, field-proven animal models designed to test the efficacy of novel pyridazinone derivatives in three key therapeutic areas: Cardiovascular Disease, Oncology, and Neuroinflammation.
Application 1: Cardiovascular Efficacy Models
Pyridazinone derivatives have a rich history in cardiovascular medicine, with many exhibiting potent vasodilatory, inotropic, and anti-thrombotic properties.[5][3][7] Testing these activities requires models that can accurately recapitulate the pathophysiology of thrombosis and myocardial injury.
Model 1.1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
Principle and Rationale: This model is a widely accepted standard for evaluating the in vivo efficacy of anti-thrombotic agents. The topical application of ferric chloride (FeCl₃) to an artery induces oxidative stress and endothelial injury.[8] This damage exposes the subendothelial matrix, initiating a cascade of events that closely mimics arterial thrombosis: platelet adhesion, activation, aggregation, and the formation of an occlusive thrombus.[9] This model is valuable for screening pyridazinone derivatives designed to inhibit platelet aggregation or coagulation pathways, such as those targeting thromboxane A₂ (TXA₂) synthesis or PDE3.[7][10]
Experimental Protocol:
Materials:
-
Male/Female mice (e.g., C57BL/6, 8-12 weeks old)
-
Pyridazinone derivative and appropriate vehicle
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Surgical microscope or magnifying loupes
-
Micro-surgical instruments
-
Doppler ultrasound flow probe and monitor
-
Ferric chloride (FeCl₃) solution (e.g., 10% in dH₂O)
-
Filter paper strips (1x2 mm)
-
Suture material (e.g., 6-0 silk)
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature (37°C).
-
Drug Administration: Administer the pyridazinone derivative or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time point before surgery to allow for absorption and distribution.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure and record baseline blood flow.
-
Induction of Thrombosis:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.[8]
-
After 3 minutes, remove the filter paper and rinse the area with sterile saline.
-
-
Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (cessation of flow) or for a predefined experimental duration (e.g., 60 minutes). The primary endpoint is the time to occlusion (TTO).
-
Post-Procedure: At the end of the experiment, euthanize the animal. The thrombosed arterial segment can be excised for histological analysis to confirm thrombus formation.
Efficacy Endpoints and Data Analysis:
-
Primary Endpoint: Time to Occlusion (TTO). A significant increase in TTO in the treatment group compared to the vehicle control indicates anti-thrombotic efficacy.
-
Secondary Endpoints: Patency rate (percentage of vessels remaining open at the end of the experiment), thrombus weight (if excised), and histological analysis of the thrombus.
-
Statistical Analysis: Use a Kaplan-Meier survival curve to compare TTO between groups, followed by a log-rank test.
Data Presentation:
| Group | N | Dose (mg/kg) | Mean Time to Occlusion (min ± SEM) | Patency at 60 min (%) |
| Vehicle | 10 | - | 12.5 ± 1.8 | 10 |
| Pyridazinone X | 10 | 10 | 28.3 ± 3.5 | 50 |
| Pyridazinone X | 10 | 30 | 45.1 ± 4.2** | 80 |
| Positive Control | 10 | - | >60 | 100 |
| p<0.05, **p<0.01 vs. Vehicle |
Experimental Workflow Diagram:
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Application Notes and Protocols for High-Throughput Screening of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Analogs
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Derivatives of this core structure have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[3][4] This broad activity profile stems from the ability of pyridazinone analogs to interact with a variety of key biological targets, making them attractive candidates for drug discovery and development.
The specific class of compounds, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its analogs, incorporates a phenyl group at the 3-position and a methyl acetate moiety at the 1-position of the pyridazinone ring. This structural arrangement presents a compelling starting point for the exploration of novel therapeutic agents. The ester functionality, in particular, may influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to enhanced cell permeability and unique target interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a library of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate analogs. It outlines a strategic approach to identify bioactive "hits" by targeting key enzyme families known to be modulated by the pyridazinone scaffold: cyclooxygenases (COX), phosphodiesterases (PDEs), and tyrosine kinases. The protocols detailed herein are designed to be robust, reproducible, and amenable to the high-throughput formats essential for modern drug discovery campaigns.
Scientific Rationale for Target Selection
The decision to focus on COX, PDE, and tyrosine kinase enzyme families for the primary screening of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate analogs is grounded in extensive literature evidence demonstrating the affinity of the pyridazinone scaffold for these targets.
-
Cyclooxygenases (COX-1 and COX-2): Many pyridazinone derivatives have been identified as potent inhibitors of COX enzymes, which are key mediators of inflammation and pain.[5][6] Selective inhibition of COX-2 over COX-1 is a particularly desirable attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[7]
-
Phosphodiesterases (PDEs): The pyridazinone core is a well-established pharmacophore in the design of PDE inhibitors.[8][9] Different isoforms of PDE play critical roles in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making them important targets for cardiovascular, inflammatory, and neurological disorders.[10][11]
-
Tyrosine Kinases: A growing body of evidence suggests that pyridazinone derivatives can effectively inhibit various tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival.[1][12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for oncology drug discovery.[13]
The proposed HTS cascade is designed to efficiently screen the analog library against these high-value target classes to identify promising lead compounds for further development.
Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Analogs
The synthesis of the target compound library can be achieved through a straightforward and adaptable synthetic route. The general scheme involves the initial formation of the 6-phenylpyridazin-3(2H)-one core, followed by N-alkylation to introduce the methyl acetate side chain. Modifications to the phenyl ring can be introduced at the outset to generate a diverse library of analogs.
Protocol for the Synthesis of 6-phenyl-3(2H)-pyridazinone (Intermediate 1)
This protocol is adapted from established methods for the synthesis of pyridazinone heterocycles.[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-phenyl-3(2H)-pyridazinone as a crystalline solid.[15]
Protocol for the Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (Target Compound)
The N-alkylation of the pyridazinone core is a key step to introduce the desired side chain.[16][17]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-phenyl-3(2H)-pyridazinone (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous acetonitrile.
-
Alkylation: Add methyl chloroacetate (1.5 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
This general protocol can be adapted to synthesize a library of analogs by using substituted 4-oxo-4-phenylbutanoic acids in the initial step.
High-Throughput Screening Cascade
The proposed HTS cascade employs a tiered approach to efficiently identify and characterize bioactive compounds from the analog library.
Caption: High-Throughput Screening Cascade for Pyridazinone Analogs.
Detailed Protocols for Primary Screening Assays
The following are detailed protocols for the primary biochemical assays. These assays are designed for a 384-well plate format to maximize throughput.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorescence-Based)
This assay measures the peroxidase activity of COX enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds and controls (e.g., Celecoxib)
-
-
Procedure:
-
Dispense 1 µL of test compounds or controls in DMSO into the wells of a 384-well plate.
-
Add 20 µL of a solution containing COX-1 or COX-2 enzyme in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing Amplex Red and HRP in assay buffer.
-
Initiate the reaction by adding 5 µL of arachidonic acid solution.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound.[8]
-
Protocol 2: Phosphodiesterase (PDE4/PDE5) Inhibition Assay (Fluorescence Polarization)
This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE active site.
-
Materials:
-
Human recombinant PDE4 and PDE5 enzymes
-
Fluorescently labeled cAMP or cGMP derivative (tracer)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Test compounds and controls (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
-
Procedure:
-
Dispense 1 µL of test compounds or controls in DMSO into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the respective PDE enzyme in assay buffer.
-
Add 10 µL of the fluorescent tracer solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
A decrease in polarization indicates displacement of the tracer and inhibition of the enzyme.[18]
-
Protocol 3: Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)
This assay format is adaptable to various tyrosine kinases.
-
Materials:
-
Recombinant tyrosine kinase (e.g., FER)
-
Fluorescently labeled phosphotyrosine-specific antibody
-
Tyrosine-containing peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds and controls (e.g., Staurosporine)
-
-
Procedure:
-
Dispense 1 µL of test compounds or controls in DMSO into the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and add 10 µL of a solution containing the fluorescently labeled anti-phosphotyrosine antibody.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization. An increase in polarization indicates inhibition of the kinase.[2][4]
-
Protocols for Secondary and Confirmatory Assays
Protocol 4: Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50).
-
Procedure:
-
Prepare serial dilutions of the hit compounds (typically 8-10 concentrations).
-
Perform the respective primary biochemical assay with each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 5: Cytotoxicity Assay (CellTiter-Glo®)
It is crucial to assess the general cytotoxicity of hit compounds to eliminate non-specific effects.
-
Materials:
-
A relevant cell line (e.g., HEK293T or a cancer cell line for tyrosine kinase inhibitors)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Test compounds
-
-
Procedure:
-
Seed cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Treat the cells with serial dilutions of the hit compounds for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates cytotoxicity.
-
Protocol 6: Cell-Based NF-κB Reporter Assay
This assay assesses the anti-inflammatory potential of compounds in a cellular context.[16]
-
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium.
-
NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Test compounds.
-
-
Procedure:
-
Seed the reporter cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.[14]
-
Measure luminescence. A decrease in luminescence indicates inhibition of NF-κB activation.[19]
-
Protocol 7: Cytokine Release Assay (AlphaLISA®)
This assay quantifies the inhibition of pro-inflammatory cytokine release from immune cells.[11]
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium.
-
LPS (lipopolysaccharide).
-
AlphaLISA® kit for the cytokine of interest (e.g., TNF-α or IL-6).[20]
-
Test compounds.
-
-
Procedure:
-
Pre-treat cells with test compounds for 1 hour in a 384-well plate.
-
Stimulate the cells with LPS for 18-24 hours to induce cytokine production.
-
Transfer the cell supernatant to a new assay plate.
-
Perform the AlphaLISA® assay according to the manufacturer's protocol to quantify the secreted cytokine.[13][15] A decrease in the AlphaLISA® signal indicates inhibition of cytokine release.
-
Data Analysis and Hit Selection
Robust data analysis is critical for the successful outcome of an HTS campaign.
Caption: Workflow for HTS Data Analysis and Hit Selection.
Data Normalization and Quality Control
-
Normalization: Raw data from each plate should be normalized to the in-plate controls. For inhibition assays, data is typically expressed as percent inhibition relative to the positive (e.g., no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
-
Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. Plates with a Z'-factor below 0.5 should be flagged for review.
Hit Selection Criteria
A "hit" is a compound that demonstrates a statistically significant and reproducible biological activity.
-
Primary Hit Selection: Compounds that exhibit inhibition greater than a predefined threshold (e.g., 3 standard deviations from the mean of the negative controls or >50% inhibition) are selected as primary hits.[3]
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Triage: Confirmed hits are then subjected to dose-response analysis and cytotoxicity profiling. Compounds that are cytotoxic or show undesirable activity profiles (e.g., steep dose-response curves, poor solubility) may be deprioritized.
Conclusion
The high-throughput screening of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate analogs against a carefully selected panel of targets offers a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a robust framework for identifying and validating bioactive compounds with potential applications in inflammation, cancer, and cardiovascular diseases. By employing a logical, tiered screening cascade and rigorous data analysis, researchers can efficiently navigate the complexities of early-stage drug discovery and advance the most promising candidates towards lead optimization and preclinical development.
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Application Note & Protocols: Strategic Derivatization of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate for Enhanced Biological Activity
Abstract
The pyridazin-3(2H)-one nucleus is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][2][3] Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate represents a promising lead scaffold, offering multiple strategic points for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, outlining detailed derivatization strategies, step-by-step synthetic protocols, and a robust framework for biological evaluation. The methodologies are designed to enable the systematic exploration of the structure-activity relationship (SAR) to generate novel analogs with superior therapeutic potential.[4][5]
Introduction: The Rationale for Derivatization
The pyridazinone scaffold is a privileged heterocyclic motif due to its versatile biological activities.[6][7] Compounds incorporating this core have been developed as agents targeting cardiovascular diseases and cancer, among other conditions.[8] The parent compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, features three primary regions amenable to chemical diversification: the ester side chain, the phenyl ring at the C3 position, and the pyridazinone core itself.
Strategic modification at these sites allows for a systematic investigation of how changes in sterics, electronics, and lipophilicity impact biological activity. This process, known as Structure-Activity Relationship (SAR) exploration, is fundamental to modern drug discovery.[9][10] The goal is to transform a promising but imperfect lead compound into a clinical candidate with optimized efficacy and safety. This guide details the chemical logic and practical execution of such a derivatization campaign.
Strategic Plan for Chemical Diversification
A successful derivatization campaign requires a logical and efficient plan. We propose a three-pronged approach targeting the key functionalities of the parent molecule. This strategy allows for the generation of diverse chemical matter, maximizing the potential for discovering analogs with improved activity.
Figure 1: Proposed three-point derivatization strategy for the lead scaffold.
-
Point A: Ester Side-Chain Modification: The acetate ester is the most synthetically accessible handle. Hydrolysis to the corresponding carboxylic acid provides a crucial intermediate that can be coupled with a vast library of amines to generate diverse amides. This modification directly impacts solubility and allows for the introduction of new hydrogen bond donors and acceptors, which can forge new interactions with a biological target.
-
Point B: C3-Phenyl Ring Substitution: The phenyl ring at the C3 position is a critical determinant of activity. Introducing electron-withdrawing or electron-donating groups can modulate the electronic nature of the entire molecule. This is effectively achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a halogenated precursor.[11][12]
-
Point C: Pyridazinone Core Modification: Direct substitution on the pyridazinone ring of the parent compound is challenging. However, employing alternative starting materials, such as 3,6-dichloropyridazine, allows for the introduction of various functionalities onto the core scaffold early in the synthesis, providing another avenue for SAR exploration.[13][14]
Synthetic Protocols & Methodologies
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Overall Synthetic Workflow
The primary workflow focuses on the most direct derivatization path: hydrolysis of the starting ester followed by amide coupling. This approach rapidly generates a library of final compounds for biological screening.
Figure 2: Workflow for generating an amide library from the parent ester.
Protocol 1: Saponification of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Rationale: This protocol converts the chemically stable methyl ester into a versatile carboxylic acid intermediate. Basic hydrolysis (saponification) is a classic and highly efficient method.[15] Lithium hydroxide (LiOH) is chosen for its high reactivity and good solubility in mixed aqueous-organic solvent systems at room temperature, minimizing potential degradation of the heterocyclic core.[16]
Materials:
-
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in a 3:1:1 mixture of THF:MeOH:H₂O (approx. 0.1 M concentration).
-
To the stirring solution, add LiOH·H₂O (1.5 eq) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as a solid. The product can be used in the next step without further purification or recrystallized if necessary.
Protocol 2: Parallel Amide Library Synthesis
Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[17] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to form a less reactive, more selective active ester, which suppresses side reactions and minimizes racemization if chiral amines are used.[18] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced.
Materials:
-
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (for a single reaction):
-
In a clean, dry vial, dissolve (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Cap the vial and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C3-Phenyl Ring Diversification
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for creating biaryl systems.[11] This protocol requires a halogenated precursor, such as methyl (3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetate. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.[19] An inorganic base like sodium carbonate is required for the transmetalation step of the catalytic cycle.[20]
Materials:
-
Methyl (3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetate (1.0 eq)
-
Desired aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Water
Procedure:
-
To a reaction flask, add methyl (3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetate (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of DME:H₂O.
-
Add Na₂CO₃ (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product via flash column chromatography to yield the desired C3-arylated derivative.
Biological Evaluation Cascade
A tiered screening approach ensures that resources are focused on the most promising compounds. The choice of assay should be guided by the desired therapeutic endpoint. Given the known activities of pyridazinones, an anti-proliferative screen is a common starting point.[4]
Figure 3: Proposed biological screening cascade for novel pyridazinone derivatives.
Protocol 4: In Vitro Anti-Proliferative Assay (MTT)
Rationale: This is a high-throughput colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. It is a standard primary screen to identify compounds that inhibit cancer cell growth. The HCT116 human colon carcinoma cell line is a well-characterized and commonly used model.[4]
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then dilute further in culture medium. Add the compounds to the wells (final DMSO concentration <0.5%). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.
Data Presentation and Interpretation
Systematic logging of synthetic and biological data is crucial for establishing a clear SAR.
Table 1: Synthetic and Biological Data for Amide Derivatives (Template)
| Cmpd ID | R-Group (from Amine) | Yield (%) | IC₅₀ vs. HCT116 (µM) |
| Parent Acid | -OH | >95% | >50 |
| DA-01 | -CH₂CH₃ (Ethylamine) | 78 | 25.4 |
| DA-02 | -CH₂Ph (Benzylamine) | 85 | 8.2 |
| DA-03 | -Ph-4-F (4-Fluoroaniline) | 65 | 4.5 |
| DA-04 | Morpholine | 81 | 12.1 |
| Doxorubicin | N/A (Control) | N/A | 0.15 |
From this hypothetical data, a preliminary SAR can be drawn: incorporating an aromatic ring in the amide moiety (DA-02, DA-03) appears to improve potency over a simple alkyl group (DA-01). An electron-withdrawing substituent on that ring (DA-03) may further enhance activity. This analysis guides the next round of synthesis.
References
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- Various Authors. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
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- Various Authors. (Date N/A). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed.
- Gelen, V., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
- Various Authors. (Date N/A). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
- HepatoChem, Inc. (Date N/A). Amide coupling reaction in medicinal chemistry.
- Gaina, L., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Various Authors. (Date N/A). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Various Authors. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Europe PMC.
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- ChemSpider.
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- Organic Chemistry Portal.
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Application Notes and Protocols for the In Vivo Formulation of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound of interest within this class, necessitating robust and reproducible formulations for preclinical in vivo evaluation. A significant hurdle in the development of many pyridazinone derivatives is their poor aqueous solubility, which can severely limit oral bioavailability and complicate the development of parenteral dosage forms.[3] Proper formulation is therefore a critical step to ensure adequate systemic exposure in animal models, enabling an accurate assessment of the compound's pharmacokinetic profile and pharmacological effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate for in vivo studies. It outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing formulations suitable for oral, intravenous, and intraperitoneal administration. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science involved.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is paramount. These properties will dictate the choice of excipients and the overall formulation strategy.[4]
Physicochemical Characterization
Table 1: Physicochemical Properties of 6-phenylpyridazin-3(2H)-one (PPD) and Predicted Properties for Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
| Property | 6-phenylpyridazin-3(2H)-one (PPD) (Experimental) | Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (Predicted) | Significance for Formulation |
| Molecular Formula | C₁₀H₈N₂O[3] | C₁₃H₁₂N₂O₃ | Affects molecular weight and solubility. |
| Molecular Weight | 172.18 g/mol [3] | 244.25 g/mol | Influences diffusion and absorption characteristics. |
| Aqueous Solubility | Very poorly soluble (1.26 x 10⁻⁵ mole fraction in water)[5] | Poorly soluble | The primary challenge to overcome in formulation. |
| LogP | - | 1.65 (Consensus LogP) | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but poor aqueous solubility. |
| pKa | - | No acidic or basic pKa predicted in the physiological range | Suggests that pH adjustment will not be an effective strategy for solubilization. |
| H-bond Acceptors | - | 4 | Influences solubility and interactions with excipients. |
| H-bond Donors | - | 0 | Influences solubility and interactions with excipients. |
Predicted properties were generated using SwissADME.[3][5][6]
The predicted LogP value of 1.65 for the target compound suggests it is a moderately lipophilic molecule. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and high permeability are classified as BCS Class II.[7] The formulation strategies for such compounds typically focus on enhancing the dissolution rate.[7]
Solubility Screening
The initial step in formulation development is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. Based on the data for the analogous compound PPD, which is freely soluble in Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Transcutol®, these are excellent starting points.[5]
Protocol 1: Equilibrium Solubility Determination
-
Add an excess amount of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate to a known volume (e.g., 1 mL) of the selected vehicle in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Table 2: Suggested Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Establish baseline aqueous solubility. |
| Co-solvents | PEG 400, Propylene Glycol (PG), Ethanol | Commonly used to increase the solubility of poorly water-soluble compounds. |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Can form micelles to encapsulate and solubilize hydrophobic compounds. |
| Oils | Corn oil, Sesame oil | Suitable for lipophilic compounds, particularly for oral administration. |
| Organic Solvents | DMSO, N-Methyl-2-pyrrolidone (NMP) | High solubilizing capacity, but use in vivo should be minimized due to potential toxicity.[9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes to enhance aqueous solubility. |
Solid-State Characterization
Understanding the solid-state properties of the compound is crucial, as different polymorphic forms can exhibit different solubilities and stabilities. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) should be employed to characterize the crystalline form of the supplied material.[5]
Formulation Development Strategies
The choice of formulation will depend on the intended route of administration and the desired pharmacokinetic profile.
Oral Administration (Gavage)
For oral administration, the goal is to enhance the dissolution of the compound in the gastrointestinal tract to improve absorption.
Workflow for Oral Formulation Development
Caption: Vehicle selection workflow for oral formulation.
Option 1: Suspension
If the compound has very low solubility in most vehicles, a simple aqueous suspension may be appropriate for initial studies.
Protocol 2: Preparation of a 10 mg/mL Suspension in 0.5% Carboxymethylcellulose (CMC)
-
Weigh the required amount of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This can be aided by gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add a small amount of the 0.5% CMC solution to the compound and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution while continuously stirring or vortexing to achieve a uniform suspension.
-
A surfactant, such as Tween® 80 (e.g., at 0.1-1% v/v), can be included to improve the wettability of the compound.[9]
Option 2: Co-solvent/Surfactant Solution
Based on the solubility data of PPD, a co-solvent system is a promising approach.
Protocol 3: Preparation of a Solution in PEG 400 and Water
-
Determine the maximum solubility of the compound in neat PEG 400.
-
Based on the desired final concentration, calculate the minimum percentage of PEG 400 required.
-
Dissolve the compound in the required volume of PEG 400 with gentle warming and stirring if necessary.
-
Slowly add sterile water or saline to the final volume while stirring to avoid precipitation.
-
A common starting point for rodent studies is a vehicle composition of 10-20% DMSO and 80-90% PEG 400, which can often be diluted with water or saline.[8]
Intravenous (IV) Administration
For IV administration, the compound must be in a clear, particle-free solution to prevent embolism. The formulation must also be sterile and have a physiologically compatible pH and osmolality.[10]
Workflow for Intravenous Formulation Development
Caption: Decision tree for developing an intravenous formulation.
Protocol 4: Preparation of an IV Formulation using a Co-solvent System
-
Prepare a stock solution of the compound in DMSO at a high concentration (e.g., 100 mg/mL).
-
In a separate sterile vial, combine PEG 400 and sterile saline (e.g., in a 40:60 or 30:70 ratio).
-
Slowly add the DMSO stock solution to the PEG 400/saline mixture while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Visually inspect the final solution for any signs of precipitation.
-
Filter the final formulation through a 0.22 µm sterile syringe filter before administration.
Intraperitoneal (IP) Administration
IP formulations have less stringent requirements than IV formulations but should still be sterile and non-irritating. Co-solvent systems are commonly used for IP injections.[11]
Protocol 5: Preparation of an IP Formulation
-
Dissolve the compound in DMSO to create a concentrated stock solution.
-
In a separate sterile vial, prepare a vehicle of 10% Solutol® HS 15 in sterile saline.
-
Slowly add the DMSO stock solution to the Solutol® HS 15 solution while vortexing to the desired final concentration. The final DMSO concentration should ideally be 5% or less.
-
Alternatively, a vehicle of 5-10% DMSO, 40% PEG 400, and the remainder as saline can be used.
-
Ensure the final formulation is a clear solution before administration.
Stability Assessment and Drug-Excipient Compatibility
The stability of the final formulation is critical to ensure that the administered dose is accurate and that no degradation products are formed.[12] The methyl ester moiety in the target compound is susceptible to hydrolysis, especially at non-neutral pH.[11]
Drug-Excipient Compatibility
Prior to preparing the final formulation, it is advisable to conduct compatibility studies by storing the compound with individual excipients under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation.
Protocol 6: Excipient Compatibility Screening
-
Prepare binary mixtures of the compound and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1-4 weeks).
-
Analyze the samples at regular intervals using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[8]
Formulation Stability
The stability of the final liquid formulation should be evaluated under the intended storage conditions.
Protocol 7: Short-Term Formulation Stability
-
Prepare the final formulation as described in the protocols above.
-
Store aliquots of the formulation at different conditions (e.g., refrigerated, room temperature, and accelerated at 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), analyze the samples for the concentration of the active ingredient and the appearance of any degradants.
-
For IV formulations, also monitor for the formation of precipitates.
Table 3: Analytical Techniques for Stability Assessment
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the concentration of the active compound and detect and quantify degradation products.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the structure of any degradation products. |
| Visual Inspection | To check for color changes or precipitation. |
| pH Measurement | To monitor for any changes in the pH of the formulation. |
Conclusion
The successful in vivo evaluation of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is contingent upon the development of a stable and appropriate formulation that ensures adequate systemic exposure. Due to its predicted poor aqueous solubility, a systematic pre-formulation investigation is essential to guide the selection of a suitable vehicle system. Co-solvent and surfactant-based systems are likely to be the most effective approaches for achieving the desired concentration for oral, intravenous, and intraperitoneal administration. Rigorous stability testing of the final formulation is crucial to ensure the integrity of the compound throughout the duration of the in vivo studies. The protocols and workflows outlined in this document provide a comprehensive framework for the rational development of formulations for this and other poorly soluble pyridazinone derivatives.
References
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Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
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Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
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AIChE. (n.d.). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. [Link]
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Application Notes & Protocols: A Multi-Phase Strategy for Assessing the Anti-Inflammatory Effects of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Introduction
Inflammation is a fundamental biological process critical for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The discovery of novel anti-inflammatory agents is therefore a cornerstone of modern therapeutic development. This document outlines a comprehensive, multi-phase experimental framework for the rigorous evaluation of a candidate molecule, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate . The pyridazinone scaffold, a core component of this molecule, is found in various compounds known to possess anti-inflammatory properties, making it a promising candidate for investigation.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals, providing a systematic progression from initial in vitro screening to mechanistic elucidation and in vivo validation. The protocols herein are based on established, robust methodologies to ensure data integrity and reproducibility.
Experimental Strategy Overview
Our evaluation is structured in three sequential phases. This tiered approach ensures that resources are used efficiently, with each phase providing critical data to justify progression to the next, more complex stage.
Caption: High-level experimental workflow for anti-inflammatory assessment.
Phase 1: Foundational In Vitro Analysis
The initial phase focuses on determining the compound's bioactivity and safety profile in a relevant cellular model. We utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a gold-standard model for mimicking the innate immune response to bacterial infection.[6]
Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it is imperative to determine the concentration range at which the compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Observed reductions in inflammatory markers must be due to specific bioactivity, not simply cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in DMEM (e.g., ranging from 1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the supernatant. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| Vehicle Control (0.1% DMSO) | 0.98 ± 0.05 | 100 |
| 1 | 0.97 ± 0.06 | 99.0 |
| 10 | 0.95 ± 0.04 | 96.9 |
| 25 | 0.93 ± 0.05 | 94.9 |
| 50 | 0.89 ± 0.07 | 90.8 |
| 100 | 0.45 ± 0.08 | 45.9 |
Table 1: Representative data from an MTT cytotoxicity assay. Concentrations that maintain >90% cell viability (e.g., ≤ 50 µM) should be used for subsequent anti-inflammatory assays.
Protocol: Evaluation of Anti-inflammatory Activity in Macrophages
Rationale: LPS stimulation of RAW 264.7 cells induces a robust inflammatory response, characterized by the production of key mediators like nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines such as TNF-α and IL-6.[6][7] This protocol assesses the compound's ability to inhibit the production of these markers.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate overnight.
-
Pre-treatment: Remove the medium. Pre-treat cells for 1-2 hours with non-toxic concentrations of the test compound (determined from the MTT assay).[6] Include a vehicle control and a positive control (e.g., 10 µM Dexamethasone).
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.[7][8]
-
Incubation: Incubate for 24 hours to allow for the accumulation of inflammatory mediators.[6][9][10]
-
Supernatant Collection: Centrifuge the plate at 300g for 5 minutes and carefully collect the cell-free supernatant for analysis. Store at -80°C if not used immediately.
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO.[11][12] The reaction forms a colored azo dye, and its absorbance is proportional to the NO concentration.[12][13]
-
Protocol: Mix 100 µL of cell supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11] Incubate for 10-15 minutes at room temperature. Measure absorbance at 540 nm.[11] Quantify using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels.[14][15] We will use commercially available sandwich ELISA kits for TNF-α and IL-6.[7][16][17]
-
Protocol: Follow the manufacturer's instructions provided with the ELISA kits.[18] This typically involves adding the collected supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.[14]
-
Data Presentation:
| Treatment Group | NO (µM) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|
| Control (No LPS) | 1.2 ± 0.3 | 25.5 ± 8.1 | 15.3 ± 5.4 |
| Vehicle + LPS | 45.8 ± 3.1 | 3540.1 ± 210.6 | 2890.7 ± 180.2 |
| Compound (10 µM) + LPS | 28.3 ± 2.5 | 1875.4 ± 150.3 | 1560.8 ± 135.7 |
| Compound (25 µM) + LPS | 15.1 ± 1.9 | 950.2 ± 98.9 | 812.4 ± 99.1 |
| Dexamethasone (10 µM) + LPS | 8.5 ± 1.1 | 410.6 ± 55.2 | 350.1 ± 45.3 |
Table 2: Representative data showing dose-dependent inhibition of inflammatory mediators by the test compound.
Phase 2: Elucidation of Molecular Mechanism
If Phase 1 demonstrates significant anti-inflammatory activity, Phase 2 investigates the underlying molecular pathways. The NF-κB and MAPK signaling cascades are central regulators of inflammation and are common targets for anti-inflammatory drugs.
Protocol: Investigation of the NF-κB Signaling Pathway
Rationale: The transcription factor NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription.[19][20] We will use Western blotting to assess the phosphorylation of IκBα and the levels of nuclear p65.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for detecting IκBα phosphorylation.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[21] For nuclear translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts, and nuclear proteins to a nuclear loading control (e.g., Lamin B1). Cytosolic proteins should be normalized to β-actin or GAPDH.[23]
Protocol: Investigation of MAPK Signaling Pathways
Rationale: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key signaling proteins that respond to extracellular stimuli like LPS.[24] Their phosphorylation (activation) leads to the activation of downstream transcription factors that regulate the expression of inflammatory genes.[24]
Caption: A simplified p38 MAPK signaling pathway.
Step-by-Step Protocol (Western Blot): The protocol is identical to that described in section 2.1, with the following modifications:
-
Stimulation Time: Use a time course (e.g., 15, 30, 60 minutes) to determine the peak phosphorylation of p38, ERK, and JNK.
-
Primary Antibodies: Use specific antibodies against the phosphorylated and total forms of p38, ERK, and JNK.[25][26][27]
Phase 3: In Vivo Proof-of-Concept
Positive in vitro results must be validated in a living organism to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system.
Protocol: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[28][29][30] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[31][32]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC).[31]
Step-by-Step Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group 3: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.[28]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[28][29] The left paw serves as a non-inflamed control.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[28][32]
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.
Data Presentation:
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| Compound (25) | 0.51 ± 0.05 | 40.0% |
| Compound (50) | 0.33 ± 0.04 | 61.2% |
| Indomethacin (10) | 0.28 ± 0.03 | 67.1% |
Table 3: Representative data from the carrageenan-induced paw edema model, showing a significant reduction in inflammation.
Protocol: Histopathological Analysis
Rationale: Histopathology provides a qualitative assessment of inflammation, allowing for the visualization of tissue damage and immune cell infiltration.[33][34]
Step-by-Step Protocol:
-
Tissue Collection: At the end of the in vivo experiment (e.g., 5 hours), euthanize the animals and dissect the inflamed paw tissue.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).[35][36]
-
Microscopic Examination: Examine the slides under a light microscope to assess the degree of edema, necrosis, and infiltration of inflammatory cells (e.g., neutrophils).[37] The analysis should be performed by a trained pathologist blinded to the treatment groups.
Conclusion
This comprehensive, three-phase guide provides a robust framework for the preclinical evaluation of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate as a potential anti-inflammatory agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and conclusive in vivo validation, researchers can generate a high-quality data package to support further development. The inclusion of validated protocols, appropriate controls, and clear data presentation standards ensures the scientific rigor and trustworthiness of the findings.
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Techniques for Evaluating the Cardiovascular Effects of Pyridazinones
An Application Guide for Researchers and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, most notably within the cardiovascular arena.[1] These agents have been extensively investigated for their therapeutic potential in conditions like congestive heart failure and hypertension.[2][3] The primary mechanism underlying their cardiovascular effects is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3, pyridazinones increase intracellular cAMP levels in both cardiac and vascular smooth muscle cells. This dual action results in positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels), a combination often referred to as "inodilation".[2] Some derivatives, such as Levosimendan, also exhibit calcium-sensitizing properties, which enhance contractility without significantly increasing intracellular calcium concentration, a potentially energy-sparing mechanism.[2]
This guide provides a comprehensive overview of the essential techniques and protocols for evaluating the cardiovascular effects of novel pyridazinone compounds. It is structured to follow a logical drug discovery pipeline, moving from initial molecular target engagement and cellular assays to integrated organ systems and finally to whole-organism studies. Each protocol is presented with its underlying scientific rationale to empower researchers to make informed experimental choices.
Section 2: Ex Vivo Models - Integrated Organ Function
Ex vivo models use isolated organs or tissues, providing a more physiologically relevant system than cell cultures while maintaining a controlled environment free from systemic neurohormonal influences.
Isolated Perfused Heart (Langendorff) Preparation
Scientific Rationale: This preparation is the cornerstone of ex vivo cardiac pharmacology. It allows for the simultaneous assessment of a drug's direct effects on cardiac contractility (inotropism), heart rate (chronotropism), and coronary blood flow. [5][6]The heart is retrogradely perfused via the aorta, which forces the perfusate into the coronary arteries, keeping the heart viable for several hours. [6][7] Protocol: Rat Langendorff Heart
-
Animal Preparation: Anesthetize a rat (e.g., with pentobarbital) and administer heparin to prevent clotting. [8]2. Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer to induce cardioplegia. [9]3. Cannulation: Trim the aorta and mount it onto the aortic cannula of the Langendorff apparatus. Secure with a suture. Immediately begin retrograde perfusion with oxygenated (95% O₂/5% CO₂) KH buffer maintained at 37°C and constant pressure (e.g., 70 mmHg). [7][10]4. Instrumentation:
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).
-
Place electrodes on the heart surface to record an electrocardiogram (ECG).
-
Use an ultrasonic flow probe on the aortic inflow line to measure coronary flow.
-
-
Stabilization & Data Acquisition: Allow the heart to stabilize for 20-30 minutes. Record baseline data for Left Ventricular Developed Pressure (LVDP = Systolic - Diastolic), the maximum rate of pressure rise (+dP/dt_max), heart rate (HR), and coronary flow (CF).
-
Compound Administration: Introduce the test pyridazinone into the perfusion buffer at increasing concentrations to establish a dose-response relationship.
-
Data Analysis: Calculate the percentage change from baseline for each recorded parameter at each concentration.
Data Presentation: Example Langendorff Results
| Parameter | Effect of Compound X (1 µM) |
| LVDP (mmHg) | +65% |
| +dP/dt_max (mmHg/s) | +80% |
| Heart Rate (bpm) | +15% |
| Coronary Flow (mL/min) | +45% |
Isolated Vascular Ring (Myograph) Assay
Scientific Rationale: To specifically investigate the vasodilatory properties of pyridazinones, isolated arterial rings are used. This assay can determine the potency of the compound in relaxing pre-constricted vessels and help elucidate the mechanism (e.g., endothelium-dependent vs. independent). [5] Protocol: Rat Thoracic Aorta Myography
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the rings in a wire myograph system containing physiological salt solution (PSS) gassed with 95% O₂/5% CO₂ at 37°C.
-
Equilibration & Viability Check: Allow the rings to equilibrate under optimal tension. Test for viability by contracting with potassium chloride (KCl). For endothelium-intact rings, test for functional endothelium by contracting with phenylephrine (PE) and then relaxing with acetylcholine (ACh).
-
Assay Procedure:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with an agonist like PE (e.g., 1 µM).
-
Once the contraction plateaus, add the test pyridazinone in a cumulative, concentration-dependent manner.
-
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ (potency) and E_max (efficacy).
Section 3: In Vivo Studies - Systemic & Integrated Effects
In vivo studies are essential to understand how a drug behaves in a complex, living organism, accounting for pharmacokinetics, metabolism, and neurohormonal regulation. The choice of animal model is critical and depends on the specific question being addressed. [11][12]
Rodent Models for Hemodynamic Profiling
Scientific Rationale: Rodents are typically used for initial in vivo profiling due to cost-effectiveness and availability. These models are excellent for assessing the effects on blood pressure, heart rate, and cardiac output.
Protocols:
-
Non-Invasive Blood Pressure (Tail-Cuff Method): This method is suitable for conscious rats or mice and allows for repeated measurements over time. An occlusion cuff is placed at the base of the tail, and a sensor distally measures the pressure at which blood flow returns upon cuff deflation. [13][14]It is a valuable tool for screening antihypertensive effects.
-
Invasive Hemodynamics (Telemetry or Catheterization): For continuous and highly accurate data, radiotelemetry transmitters can be surgically implanted to measure arterial pressure and ECG in conscious, freely moving animals. Alternatively, in anesthetized rodents, a pressure-volume catheter can be inserted into the left ventricle to obtain detailed real-time measurements of LV pressure, volume, cardiac output, and contractility indices like dP/dt_max. Small animal PET can also be used non-invasively to measure cardiac output and stroke volume. [15][16]
Large Animal Models of Heart Failure
Scientific Rationale: Large animals, particularly canines, offer cardiovascular physiology that more closely resembles humans. [17]Models of heart failure are created to test the efficacy of new cardiotonic agents in a disease state, which is the intended clinical application. [18] Protocol: Canine Tachycardia-Induced Heart Failure Model
-
Model Creation: Surgically implant a pacemaker in healthy dogs. Induce heart failure by rapid ventricular pacing (e.g., 220 bpm) for 3-4 weeks. [19]This leads to ventricular dilation, reduced ejection fraction, and neurohormonal activation characteristic of human congestive heart failure.
-
Instrumentation: In a terminal experiment, anesthetize the heart failure dog and instrument it for hemodynamic measurements. This includes:
-
A catheter-tip manometer in the left ventricle for LV pressure and dP/dt.
-
An arterial catheter for systemic blood pressure.
-
A thermodilution catheter in the pulmonary artery to measure cardiac output.
-
-
Compound Administration: Administer the test pyridazinone intravenously as a bolus or infusion and record the changes in all hemodynamic parameters. [18]4. Data Analysis: Compare the hemodynamic response in the heart failure model to that observed in healthy animals to determine efficacy in the diseased state.
Zebrafish Embryo Model for High-Throughput Screening
Scientific Rationale: The zebrafish has emerged as a powerful vertebrate model for cardiovascular research. [20][21]Its transparent embryos allow for direct, non-invasive visualization of the heart and blood vessels during development. [22][23]This model is particularly useful for early-stage assessment of a compound's effects on heart rate, rhythm, and for identifying potential cardiotoxicity. [23][24] Protocol: Visual Assay in Zebrafish Embryos
-
Embryo Culture: Collect fertilized zebrafish eggs and maintain them in embryo medium.
-
Compound Exposure: At 24 hours post-fertilization (hpf), transfer embryos to a multi-well plate and add the test pyridazinone to the medium at various concentrations.
-
Imaging and Analysis: At 48-72 hpf, immobilize the embryos and use high-speed video microscopy to visualize the heart.
-
Endpoints: Measure heart rate, assess for arrhythmias or pericardial edema, and quantify changes in ventricular fractional shortening as a surrogate for contractility.
Summary Table of In Vivo Models
| Model | Primary Application | Key Parameters Measured | Throughput |
| Zebrafish | Early toxicity screening, developmental effects | Heart Rate, Arrhythmia, Edema, Contractility | High |
| Rodent | Initial hemodynamic profiling, dose-ranging | Blood Pressure, Heart Rate, Cardiac Output, LV dP/dt | Medium |
| Canine | Efficacy testing in a clinically relevant disease model | LV Pressure, dP/dt, Cardiac Output, Systemic/Pulmonary Pressures | Low |
References
- Zebrafish as a Versatile Model for Cardiovascular Research: Peering into the Heart of the M
- Noninvasive measurement of cardiovascular function in mice with high-temporal-resolution small-animal PET. PubMed.
- Zebrafish Models of Cardiac Disease: From Fortuitous Mutants to Precision Medicine.
- Zebrafish Heart: A Model for Cardiovascular Research and Regeneration.
- Zebrafish as a Model for Cardiovascular and Metabolic Disease: The Future of Precision Medicine. PubMed.
- The zebrafish as a tool to identify novel therapies for human cardiovascular disease. Disease Models & Mechanisms.
- Langendorff heart. Wikipedia.
- A Review on Pyridazinone Ring Containing Various Cardioactive Agents.
- Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.
- Translational In Vivo Models for Cardiovascular Diseases. PubMed.
- Langendorff heart prepar
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- Cardiac effects of the novel pyridazinone deriv
- Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex.
- Noninvasive Measurement of Cardiovascular Function in Mice with High-Temporal-Resolution Small-Animal PET. Journal of Nuclear Medicine.
- Screening Methods for the Evaluation of Cardiotonic Drugs.
- Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
- Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on pl
- Noninvasive cardiac hemodynamics monitoring of acute myocardial ischemia in rats using near-infrared spectroscopy: A pilot study. PubMed.
- Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodil
- What are the advantages and disadvantages of the isolated perfused heart?. University of South Alabama.
- Several pyridazinone derivatives with cardiovascular activity devoid of...
- Ex Vivo Heart Tissue Assays | Cardiac Functional Assays. AnaBios.
- Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PMC - PubMed Central.
- Best practices for setting-up an isolated Langendorff heart prepar
- Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)
- (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
- Cardiovascular Diseases Models. WuXi Biology.
- Testing platelet aggreg
- Evaluation methods cardiotonic drugs. Slideshare.
- Non-invasive blood pressure monitoring systems. Kent Scientific.
- Phosphodiesterase inhibitors.
- Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH.
- Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field.
- Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.
- In Vitro Cardiotoxicity Testing. Hemogenix, Inc.
- Platelet Aggregation Test: Purpose, Procedure, and Risks. Healthline.
- Video: Wireless and Noninvasive Blood Pressure Measurement System. JoVE.
- Overview of Cardiovascular Disease Models in Drug Discovery.
- Ιn Vivo Models for Heart Failure Research. IntechOpen.
- Large and Small Animal Models of Heart Failure With Reduced Ejection Fraction.
- 3D bioprinting platform offers realistic cardiac tissue model for drug testing. AIP Publishing.
- Heart Failure Models. Inotiv.
- Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. NIH.
- In Vitro Cardiotoxicity.
- Pirfenidone prevents the development of a vulnerable substrate for atrial fibrillation in a canine model of heart failure. PubMed.
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Application Note & Protocols: A Multi-Tiered Strategy for Elucidating the Mechanism of Action of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, cardiovascular, and anti-cancer effects.[1][2][3] This document provides a comprehensive, hypothesis-driven guide for researchers to systematically determine the mechanism of action (MoA) of a novel pyridazinone derivative, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. We present a logical, multi-tiered experimental workflow, beginning with broad-panel primary target screening and progressing to specific cellular pathway analysis, functional outcome assays, and culminating in in vivo model validation. Each section includes the scientific rationale behind the experimental choice, detailed step-by-step protocols, and expert insights to ensure data integrity and trustworthiness.
Introduction: The Pyridazinone Scaffold and the Investigative Challenge
Pyridazinone-based compounds are a significant class of heterocyclic molecules that interact with a wide range of biological targets.[1] Their derivatives have been developed as drugs targeting cardiovascular diseases and cancer, often acting as vasodilators or phosphodiesterase (PDE) inhibitors.[4] Furthermore, many pyridazinone analogues are recognized for their potent anti-inflammatory properties, frequently through the inhibition of cyclooxygenase (COX) enzymes or modulation of key inflammatory signaling cascades like NF-κB.[5][6]
Given this chemical precedent, elucidating the MoA of a new analogue like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate requires a structured approach. A single assay is insufficient; a matrix of interconnected experiments is necessary to build a cohesive mechanistic narrative. This guide provides the framework for such an investigation.
Overall Investigative Workflow
The proposed strategy is designed to efficiently narrow down the potential MoA from a broad range of possibilities to a specific, validated mechanism. The workflow progresses through four distinct phases, where the results of each phase inform the experimental design of the next.
Caption: A multi-phased workflow for MoA determination.
Phase 1: Primary Target Identification
Scientific Rationale: Based on the known pharmacology of the pyridazinone core, the most probable direct molecular targets are enzymes involved in inflammation and cell signaling, specifically cyclooxygenases (COX) and phosphodiesterases (PDE).[4][6] Initial screening against these enzyme families provides a rapid and cost-effective way to identify direct inhibitory activity.
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX enzymes.[7] COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), a reaction that can be coupled to a probe to generate a fluorescent signal. A reduction in fluorescence in the presence of the test compound indicates COX inhibition. Including selective inhibitors for COX-1 (SC-560) and COX-2 (Celecoxib) allows for the determination of isoform selectivity.[7]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH solution
-
COX-1 inhibitor (SC-560) and COX-2 inhibitor (Celecoxib)
-
Test Compound: Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions of arachidonic acid by dissolving it in NaOH and then diluting with assay buffer. Prepare working solutions of enzymes, probe, and cofactors as per the manufacturer's instructions (e.g., from a kit like Abcam ab204699 or Sigma-Aldrich MAK414).[7]
-
Assay Setup: To a 96-well black plate, add the following to designated wells:
-
Blank: Assay Buffer.
-
Positive Control: COX-1 or COX-2 enzyme in Assay Buffer.
-
Test Compound Wells: COX-1 or COX-2 enzyme + serial dilutions of the test compound.
-
Inhibitor Controls: COX-1 enzyme + SC-560; COX-2 enzyme + Celecoxib.
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells except the Blank.
-
Incubation: Incubate the plate for 15 minutes at 37°C, protected from light, to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the arachidonic acid working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Expert Note: The peroxidase activity of COX is a reliable proxy for its cyclooxygenase activity.[8] Using a kinetic read is crucial to avoid false positives from fluorescent compounds and to accurately determine the initial rate of reaction.
Protocol 2: Phosphodiesterase (PDE) Inhibitor Profiling Assay
Principle: This protocol utilizes a luminescent assay to measure the activity of a panel of PDE enzymes. The assay works in two steps: first, the PDE enzyme hydrolyzes its substrate (cAMP or cGMP). In the second step, the remaining unhydrolyzed substrate is converted into ATP, which is then used by luciferase to generate light. A high luminescent signal indicates significant PDE inhibition.[9]
Materials:
-
Panel of purified recombinant PDE enzymes (e.g., PDE1 through PDE11 families)
-
PDE-Glo™ Reaction Buffer
-
cAMP or cGMP substrates
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution (containing Protein Kinase A and Ultra-Glo™ Luciferase)
-
Test Compound
-
384-well white microplate
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense them into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
PDE Reaction:
-
Prepare a PDE enzyme/substrate mix for each PDE family member to be tested in PDE-Glo™ Reaction Buffer.
-
Add the enzyme/substrate mix to the appropriate wells containing the test compound.
-
Incubate for 60 minutes at room temperature.
-
-
Termination and Detection:
-
Add the PDE-Glo™ Termination Buffer to stop the enzymatic reaction.
-
Add the PDE-Glo™ Detection Solution to all wells. This solution simultaneously converts the remaining cAMP/cGMP to ATP and initiates the luciferase reaction.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Signal Measurement: Measure the luminescence of each well using a plate-based luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine IC₅₀ values for any PDE enzyme that shows significant inhibition.
-
Expert Note: Screening against a broad panel of PDEs is essential to determine both potency and selectivity.[10][11] A compound that inhibits multiple PDE families may have a complex pharmacological profile, whereas a selective inhibitor is often more desirable for targeted therapy.
Phase 2: Cellular Pathway Analysis
Scientific Rationale: Regardless of the outcome of Phase 1, it is critical to assess the compound's effect on intracellular signaling pathways. Many drugs exert their effects by modulating signaling cascades rather than directly inhibiting a single enzyme. The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and apoptosis, making them high-priority targets for investigation.[12][13][14]
Protocol 3: NF-κB p65 Nuclear Translocation Assay
Principle: In resting cells, the NF-κB transcription factor (most commonly the p65/p50 dimer) is held inactive in the cytoplasm by an inhibitor protein, IκB.[15] Upon stimulation by inflammatory signals (e.g., TNF-α), IκB is degraded, allowing p65 to translocate into the nucleus to activate gene transcription.[13][16] This translocation event is a hallmark of NF-κB activation and can be visualized and quantified using high-content immunofluorescence microscopy.[16]
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- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve the yield and purity of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this synthesis.
The target molecule is synthesized via the N-alkylation of 6-phenylpyridazin-3(2H)-one. This reaction, while straightforward in principle, is often complicated by issues of regioselectivity, incomplete conversion, and side-product formation. This guide provides a structured approach to troubleshooting these common hurdles.
Synthesis Overview: The N-Alkylation Reaction
The core reaction involves the deprotonation of 6-phenylpyridazin-3(2H)-one to form an ambident nucleophile, which is then alkylated with an appropriate methyl haloacetate. The primary challenge lies in controlling the site of alkylation to favor the desired N-1 position over the O-position.
Caption: General reaction scheme for N-alkylation.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is critically low (<40%). What are the first things I should investigate?
Low yields are a frequent challenge and can stem from several factors. A systematic approach is essential for diagnosis.
-
Purity of Starting Materials : Ensure the 6-phenylpyridazin-3(2H)-one precursor is pure and dry. Impurities can introduce side reactions, while moisture will consume the base (especially strong bases like NaH). The alkylating agent, methyl chloroacetate or bromoacetate, should be free of acidic impurities.
-
Reaction Conditions : The choice of base, solvent, and temperature is the most critical factor influencing both yield and the formation of side products. Incomplete deprotonation or temperatures that are too low can lead to poor conversion, while excessively high temperatures may cause decomposition.
-
Atmosphere Control : Reactions using strong, moisture-sensitive bases like sodium hydride (NaH) must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base.
Caption: Troubleshooting workflow for low reaction yields.
Q2: My TLC and NMR analysis show a significant amount of a major byproduct. I suspect it's the O-alkylated isomer. How can I confirm this and favor the N-alkylated product?
This is the classic N- vs. O-alkylation problem common to pyridazinones and other similar heterocyclic systems. The deprotonated pyridazinone is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. The regiochemical outcome is a delicate balance of several factors.[1]
-
Identifying the Isomers : The N-alkylated and O-alkylated isomers can typically be distinguished by NMR spectroscopy. In the ¹H NMR, the chemical shift of the methylene protons (-CH₂-) attached to the nitrogen will differ from those attached to the oxygen. In the ¹³C NMR, the carbonyl carbon (C=O) signal will be present in the N-alkylated product but absent in the O-alkylated ether.
-
Controlling Regioselectivity : The reaction can be directed towards the desired N-alkylated product by carefully selecting the reaction conditions. Generally, conditions that favor kinetic control lead to N-alkylation, while thermodynamic control can favor O-alkylation.
| Factor | Condition Favoring N-Alkylation (Desired) | Condition Favoring O-Alkylation (Side Product) | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, LiHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or silver salts (e.g., Ag₂O) | Strong bases create a "naked" anion, favoring attack from the more nucleophilic nitrogen (kinetic product). Weaker bases or metal ions that coordinate with oxygen can favor O-alkylation.[1][2] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Non-polar (e.g., Benzene, Toluene) or sometimes protic solvents | Polar aprotic solvents solvate the cation but not the anion, increasing the anion's reactivity and favoring N-alkylation.[3] |
| Temperature | Lower to moderate temperatures (0 °C to RT) | Often higher temperatures | Lower temperatures typically favor the kinetically controlled product. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | None | PTCs effectively transport the pyridazinone anion into the organic phase for efficient reaction, often favoring N-alkylation.[4][5] |
Q3: The reaction seems to stall, with starting material still present even after several hours. What should I try?
Incomplete conversion is often linked to the base or reagent activity.
-
Base Strength & Stoichiometry : The base may not be strong enough to fully deprotonate the pyridazinone. For example, K₂CO₃ might be less effective than NaH. Ensure you are using at least 1.1 equivalents of base. If using NaH, ensure it is fresh (e.g., from a new bottle or washed to remove the mineral oil coating).
-
Moisture : Trace amounts of water in the solvent (especially DMF) or on the glassware will neutralize the base. Use anhydrous solvents and flame-dry your glassware before starting.
-
Temperature : While high temperatures can cause decomposition, some reactions require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate, especially with weaker bases.[1] Monitor with TLC to find the optimal balance.
In-Depth Troubleshooting & Optimized Protocols
Guide 1: Maximizing N-Alkylation Regioselectivity
The key to a high yield of the desired product is to establish conditions that overwhelmingly favor kinetic N-alkylation.
Caption: Factors influencing N- vs. O-alkylation pathways.
Protocol 1.1: Standard High-Yield N-Alkylation using Sodium Hydride
This protocol employs standard conditions known to favor N-alkylation.
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagents : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask. Wash the NaH with anhydrous hexane (3x) to remove the oil, decanting the hexane carefully via cannula. Add anhydrous DMF to the flask.
-
Deprotonation : Cool the suspension to 0 °C in an ice bath. Add a solution of 6-phenylpyridazin-3(2H)-one (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise over 15 minutes.
-
Activation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be visible.
-
Alkylation : Cool the mixture back to 0 °C. Add methyl bromoacetate or chloroacetate (1.1 equivalents) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring : Track the consumption of the starting material using TLC (e.g., with a 50:50 Ethyl Acetate:Hexane mobile phase).
-
Work-up : Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel to separate the desired N-alkylated product from any O-alkylated isomer and other impurities.
Guide 2: Alternative Method via Phase-Transfer Catalysis (PTC)
PTC is an excellent "green chemistry" alternative that avoids strong, hazardous bases like NaH and often provides high selectivity and yield.[5][6] The catalyst, typically a quaternary ammonium salt, transports the pyridazinone anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.[7][8]
Protocol 2.1: N-Alkylation using Phase-Transfer Catalysis
-
Setup : In a round-bottom flask, combine 6-phenylpyridazin-3(2H)-one (1.0 eq.), powdered potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent & Reagent : Add a suitable solvent like acetonitrile or acetone. Add methyl bromoacetate (1.2 eq.).
-
Reaction : Heat the mixture to reflux (around 60-80 °C depending on the solvent) and stir vigorously for 6-18 hours.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Guide 3: Purification Strategy
Effective purification is crucial for obtaining the final product with high purity.
-
Column Chromatography : This is the most effective method for separating N- and O-alkylated isomers. The O-alkylated isomer is typically less polar than the desired N-alkylated product. A gradient elution on silica gel, starting with a low polarity solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is often successful.
-
Recrystallization : If the crude product is relatively clean, recrystallization can be an effective final purification step. Test various solvent systems; ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.[9]
Starting Material Quality Control
The synthesis of the precursor, 6-phenylpyridazin-3(2H)-one, is a critical first step. It is typically synthesized by the cyclocondensation of 3-benzoylpropionic acid with hydrazine hydrate in a refluxing protic solvent like ethanol.[9]
-
Recommendation : Before beginning the N-alkylation step, confirm the identity and purity of your 6-phenylpyridazin-3(2H)-one starting material by ¹H NMR and melting point analysis. Any impurities from this initial step can carry through and complicate the main reaction and purification.
References
- Common side reactions in the synthesis of pyridazinone derivatives - Benchchem.
- Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed.
- Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed.
- Phase-transfer catalysis. A general green methodology in organic synthesis - ResearchGate.
- Application Notes and Protocols for N-Alkylation of Pyridazinones - Benchchem.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed.
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available from: [Link]
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one - PMC. Available from: [Link]
-
Phase transfer catalysis | PPTX - Slideshare. Available from: [Link]
-
Phase Transfer Catalysis | Dalal Institute. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone - ResearchGate. Available from: [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Introduction: Why Solubility is the Bedrock of Reliable Data
This guide is structured to serve as your dedicated technical support resource. It moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to not just solve the immediate problem but to intelligently design your future experiments. We will address the most common solubility-related questions and provide validated, step-by-step troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound is insoluble in my aqueous assay buffer. Where do I start?
Answer: This is the most common challenge. The pyridazinone core is known to be practically insoluble in water.[5][6] The first step is to use a water-miscible organic co-solvent to create a high-concentration stock solution.
The Underlying Principle: The strategy is to dissolve the compound in a solvent where it is highly soluble and then dilute this stock into the final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water.[7] Studies on the closely related compound 6-phenylpyridazin-3(2H)-one show it is freely soluble in DMSO, whereas its solubility in water is extremely low (mole fraction of ~1.26 x 10⁻⁵ at 318.2 K).[5][6]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Start by preparing a 10 mM to 30 mM stock solution in high-purity, anhydrous DMSO. Hydrophobic compounds can precipitate from DMSO that has absorbed water from the atmosphere.[8]
-
Determine Assay Solvent Tolerance: Before proceeding, you must determine the maximum concentration of DMSO your specific assay can tolerate without producing artifacts.
-
For Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%.[9][10] Run a viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a DMSO concentration gradient (e.g., 0.05% to 2.0%) to find the highest non-toxic concentration.
-
For Biochemical/Enzyme Assays: DMSO can directly inhibit some enzymes. Run a control experiment with your enzyme and substrate at varying DMSO concentrations to identify the highest concentration that does not alter enzyme kinetics.
-
-
Calculate Your Dilutions: Ensure your final working concentration of the compound is achieved while keeping the DMSO concentration below the predetermined tolerance limit. For example, to achieve a 10 µM final compound concentration in an assay tolerating 0.5% DMSO, you would perform a 1:200 dilution from a 2 mM intermediate stock, which itself was made from your 10-20 mM primary stock.
Question 2: I diluted my DMSO stock into the buffer, but I see cloudiness or precipitate. What is happening?
Answer: You are likely observing "solvent-shift precipitation." While the compound is soluble in the high-DMSO concentration of the stock, the drastic shift in solvent polarity upon dilution into an aqueous buffer causes it to crash out of solution.[3] This is a kinetic and thermodynamic problem that can be overcome with procedural modifications.
The Underlying Principle: When a concentrated DMSO stock is added to an aqueous buffer, localized areas of high compound concentration and intermediate solvent polarity are created. These conditions can lead to supersaturation and subsequent nucleation and precipitation before the compound has a chance to disperse and stabilize.[11]
Troubleshooting Workflow:
The following workflow diagram outlines a systematic approach to diagnosing and solving precipitation upon dilution.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Actions:
-
Optimize the Dilution Protocol:
-
Use Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (e.g., 1:10 followed by 1:100). This gradual reduction in solvent polarity is less of a shock to the compound.
-
Improve Mixing: Add the compound stock dropwise to the assay buffer while vigorously vortexing or stirring. This promotes rapid dispersal and minimizes localized supersaturation.
-
Temperature: Gently warming the assay buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, but ensure this temperature does not harm your biological reagents.
-
-
Assess and Adjust Concentration:
-
Determine the actual kinetic solubility of your compound in the final assay buffer. A simple turbidimetric assay can give you a good estimate. If your desired concentration is above this limit, you may need to lower it or employ more advanced methods.
-
Question 3: My dilution method is optimized, but I still have issues. What are my options for using solubilizing agents (excipients)?
Answer: If procedural changes are insufficient, incorporating solubilizing excipients into your assay buffer can be highly effective. The most common and effective class for this purpose are cyclodextrins.
The Underlying Principle: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[12] The exterior is hydrophilic (water-loving), while the central cavity is lipophilic (hydrophobic).[13] A poorly soluble molecule like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations for this purpose.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in Solution
Welcome to the dedicated technical support resource for managing the stability of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the integrity of this compound in solution. Here, we combine fundamental chemical principles with field-proven troubleshooting strategies to empower you in your experimental work.
Understanding the Molecule: A Stability Overview
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate belongs to the pyridazinone class of heterocyclic compounds.[1][2][3] The structure incorporates a methyl ester functional group, which is a primary site for potential degradation. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. The main factors influencing its stability are pH, temperature, light, and the presence of other reactive species in the formulation.
The pyridazinone core itself is a six-membered ring with two adjacent nitrogen atoms.[1][4] While the core is relatively stable, the ester side chain is susceptible to hydrolysis, which is often the primary degradation pathway in aqueous environments. This can be catalyzed by acidic or basic conditions.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Q1: What are the most likely degradation pathways for this compound in solution?
A1: The most probable degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, and methanol. This reaction can be accelerated by acidic or basic pH and elevated temperatures.
Q2: How does pH impact the stability of the compound in aqueous solutions?
A2: The pH of the solution is a critical factor. Ester hydrolysis is generally catalyzed by both acids and bases.[5] Therefore, you can expect the compound to be most stable at a neutral or near-neutral pH. At extreme pH values (highly acidic or alkaline), the rate of degradation is likely to increase significantly. It is advisable to determine the pH-rate profile for your specific experimental conditions.
Q3: Is methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate sensitive to light?
A3: Many heterocyclic compounds exhibit photosensitivity, and pyridazinone derivatives can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient light over extended periods could potentially lead to degradation. It is a best practice to protect solutions from light by using amber vials or covering containers with aluminum foil, especially for long-term storage or during lengthy experiments.[9]
Q4: What are the best practices for preparing and storing stock solutions?
A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials. When preparing aqueous working solutions, use a buffer to maintain a stable, near-neutral pH and prepare them fresh whenever possible.
Q5: Can I expect any issues with solubility?
A5: Like many organic compounds, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate may have limited solubility in purely aqueous solutions. The formation of the carboxylic acid degradation product might exhibit different solubility characteristics, which could lead to precipitation or changes in solution clarity over time.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues you may encounter during your experiments.
Issue 1: Progressive loss of the parent compound peak in HPLC analysis.
-
Question: My HPLC analysis shows a decrease in the peak area of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate over time, and a new, more polar peak is emerging. What is happening?
-
Answer: This is a classic sign of degradation, most likely hydrolysis of the methyl ester. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the carboxylic acid metabolite.
-
Check pH: Measure the pH of your solution. If it is acidic or basic, consider buffering it to a neutral pH.
-
Control Temperature: Ensure your samples are kept cool. If you are using an autosampler, use a cooled sample tray.
-
Evaluate Solvent: If you are using aqueous solutions with organic co-solvents, be aware that the pKa of buffers can shift. Ensure your buffer is appropriate for the solvent system.
-
-
Issue 2: My solution has become cloudy or has formed a precipitate.
-
Question: I prepared a solution of the compound, and after some time, it has become turbid. What could be the cause?
-
Answer: Cloudiness or precipitation can arise from several factors:
-
Degradation: The degradation product may be less soluble in your solvent system than the parent compound.
-
Solubility Issues: The compound may be precipitating out of solution due to temperature changes or exceeding its solubility limit.
-
Excipient Incompatibility: If your solution contains other components (excipients), they may be interacting with your compound.[10][11]
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
-
Review Storage Conditions: Check if the solution has been exposed to temperature fluctuations.
-
Re-evaluate Formulation: You may need to adjust the solvent composition or add a solubilizing agent.
-
Conduct Compatibility Studies: If you are working with a complex formulation, perform compatibility studies with individual excipients.[12][13]
-
-
Experimental Protocols & Methodologies
To ensure the integrity of your experimental data, it is crucial to perform basic stability assessments.
Protocol 1: Preliminary pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Prepare Test Solutions: Prepare solutions of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate in each buffer at a known concentration.
-
Incubate: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC to determine the remaining percentage of the parent compound.
-
Plot Data: Plot the percentage of the parent compound remaining against time for each pH.
| pH | Time (hours) | % Parent Compound Remaining |
| 3.0 | 0 | 100 |
| 3.0 | 8 | 85 |
| 7.0 | 0 | 100 |
| 7.0 | 8 | 98 |
| 9.0 | 0 | 100 |
| 9.0 | 8 | 70 |
| This is an example data table. Actual results may vary. |
Protocol 2: Photostability Evaluation
-
Prepare Samples: Prepare two sets of solutions of the compound in a transparent solvent.
-
Expose to Light: Expose one set of samples to a light source as specified in ICH Q1B guidelines (e.g., a cool white fluorescent lamp and a near-UV lamp).[9]
-
Protect from Light: Wrap the second set of samples in aluminum foil to serve as a dark control.
-
Incubate: Place both sets of samples in a temperature-controlled environment.
-
Analyze: After a defined period of exposure, analyze all samples by HPLC and compare the chromatograms of the exposed samples to the dark controls.
Visualizing Workflows and Degradation
Potential Degradation Pathway
Caption: Potential hydrolytic degradation of the parent compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability issues.
References
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022-06-13). MDPI. [Link]
-
Trends in Sciences, Volume 22, Number 4, April 2025. (2025-03-01). Trends in Sciences. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017-09-19). ResearchGate. [Link]
-
Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025-08-10). ResearchGate. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
-
SYNTHESIS OF PYRIDAZINONE DERIVATIVES. (2004-08-25). Chemistry of Heterocyclic Compounds. [Link]
-
Thermal stability and decomposition of pharmaceutical compounds. (2025-08-05). ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025-08-08). ResearchGate. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019-10-22). SciSpace. [Link]
-
Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. [Link]
-
Drug Excipient Compatibility Study During QbD. (2024-01-26). Pharma Digests. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021-03-01). PMC - PubMed Central. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. [Link]
-
Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. PubMed. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Sources
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- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmadigests.com [pharmadigests.com]
Technical Support Center: Addressing Off-Target Effects of Pyridazinone Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyridazinone-based compounds represent a versatile and potent class of molecules with applications ranging from anticancer to cardiovascular therapies.[1][2][3] Their efficacy often stems from their ability to interact with specific biological targets. However, a significant challenge in their development and application is the potential for off-target effects—unintended interactions with cellular components other than the primary biological target.
These off-target interactions can lead to ambiguous experimental results, unexpected toxicity, or complex pharmacological profiles, making it critical to identify and mitigate them early in the research and development process.[4] This guide provides a structured approach to troubleshooting common issues related to off-target effects of pyridazinone compounds, offering detailed, field-proven protocols and explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with pyridazinone compounds?
A1: Pyridazinone scaffolds are often found in kinase inhibitors due to their ability to mimic the hinge-binding region of ATP. Consequently, a primary off-target concern is unintended inhibition of other kinases, as the ATP-binding pocket is highly conserved across the kinome. Other common off-targets include enzymes involved in drug metabolism, such as Cytochrome P450 (CYP) enzymes, and ion channels like the hERG potassium channel, which is a critical concern for cardiotoxicity.[5][6][7]
Q2: Why does my pyridazinone compound show high potency in a biochemical assay but weak activity in a cell-based assay?
A2: This is a common and multifaceted issue. Key factors include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: For kinase inhibitors, the high millimolar concentrations of ATP inside a cell can outcompete the inhibitor, leading to a significant decrease in apparent potency compared to biochemical assays, which are often run at low micromolar ATP concentrations.
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
Q3: What is "polypharmacology," and how does it relate to off-target effects?
A3: Polypharmacology refers to the ability of a single compound to interact with multiple targets. While this can be the source of undesirable off-target effects, it can also be therapeutically beneficial. For example, a cancer drug that inhibits both a primary oncogenic kinase and another kinase in a resistance pathway could be more effective. The key is to distinguish between beneficial multi-target engagement and detrimental off-target toxicity.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific experimental issues that may arise from off-target effects.
Problem 1: Unexpected or Unexplained Cellular Phenotype/Toxicity
You observe a potent cellular effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target.
Logical Framework for Troubleshooting
This decision tree outlines a systematic approach to diagnosing the source of the unexpected phenotype.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. appggreatlakes.org [appggreatlakes.org]
- 7. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Welcome to the technical support center dedicated to the purification of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this pyridazinone derivative. Achieving high purity is critical for obtaining reliable data in subsequent biological assays and for meeting regulatory standards. This document provides practical, in-depth troubleshooting advice and protocols based on established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of your target compound.
Q1: My synthesis is complete. How do I get a quick preliminary assessment of my crude product's purity?
A1: Before committing to a large-scale purification, a rapid assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the most valuable preliminary technique. Spot your crude material on a silica gel TLC plate and elute with a solvent system like Hexane/Ethyl Acetate (starting with a 7:3 or 1:1 ratio). The presence of multiple spots indicates impurities. A single spot is a good sign, but not definitive proof of purity, as some impurities may not be UV-active or may co-elute.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point.[1] Impurities typically cause the melting point to depress and broaden. Compare your crude product's melting range to a literature value if available. A wide melting range (e.g., >5°C) strongly suggests the presence of significant impurities.
Q2: Should I use recrystallization or column chromatography for my primary purification?
A2: The choice depends on the nature and quantity of your crude product and impurities. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a primary purification method.
Q3: What are the likely impurities from the synthesis of a pyridazinone like mine?
A3: Impurities often stem from starting materials or side reactions. For pyridazinones synthesized from γ-ketoacids and hydrazine derivatives, common impurities include unreacted starting materials, isomers, or byproducts from incomplete cyclization.[2] Aqueous washes during the initial workup can help remove some of these. For instance, a wash with a dilute basic solution like sodium bicarbonate can remove acidic precursors.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.[3]
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture). The compound liquefies instead of crystallizing. This can also be caused by the presence of impurities that significantly depress the melting point.
-
Solution:
-
Re-heat the flask to dissolve the oil completely.
-
Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation.[4]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slower cooling provides more time for proper crystal lattice formation.[4]
-
Problem 2: I'm getting very low recovery of my product.
-
Causality: This is one of the most common issues and usually has two primary causes:
-
Using too much solvent: The most frequent error is adding too much solvent initially, meaning a significant amount of your product remains dissolved even when the solution is cold.
-
Significant solubility in cold solvent: The chosen solvent may not be ideal, having a relatively high solvating power for your compound even at low temperatures.
-
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid.[3]
-
Recover from Mother Liquor: After filtering your crystals, reduce the volume of the filtrate (mother liquor) by about half using a rotary evaporator. Cool this concentrated solution again to see if a second crop of crystals forms. Be aware that this second crop may be less pure and might require a separate recrystallization.
-
Change Solvent System: If recovery is still poor, consider a different solvent or a binary solvent system. Find a solvent in which your compound is highly soluble (e.g., Dichloromethane) and another in which it is poorly soluble (e.g., Hexane). Dissolve the compound in the minimum amount of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Problem 3: Crystallization won't start, even after the solution has cooled.
-
Causality: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] The microscopic imperfections in the glass provide nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound (if you have it) or a speck of the crude solid.[4] This provides a template for crystal growth.
-
Reduce Temperature: Cool the flask in an ice bath to further decrease solubility and promote crystallization.
-
Part 3: Troubleshooting Guide for Column Chromatography
Column chromatography is essential for separating complex mixtures based on differential adsorption to a stationary phase, typically silica gel for pyridazinone derivatives.
Problem 1: My compound is stuck at the top of the column (Low Rf).
-
Causality: The eluent (mobile phase) is not polar enough to move your compound, which is strongly adsorbed to the polar silica gel (stationary phase).
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a Hexane/Ethyl Acetate system, you would increase the percentage of Ethyl Acetate.
-
Change Solvents: If a simple ratio adjustment is ineffective, a stronger polar solvent may be needed. Switching from Ethyl Acetate to Methanol (e.g., a Dichloromethane/Methanol system) can elute highly polar compounds. Always test new solvent systems by TLC first.
-
Problem 2: My compound runs with the solvent front (High Rf).
-
Causality: The eluent is too polar, causing your compound to spend most of its time in the mobile phase with little interaction with the silica gel.
-
Solution:
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent. For a Hexane/Ethyl Acetate system, increase the percentage of Hexane. An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.
-
Problem 3: I have poor separation between my product and an impurity.
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. It may also be that the column is overloaded with the crude material.
-
Solution:
-
Optimize the Solvent System: Test different solvent systems using TLC. Sometimes switching one component (e.g., Hexane/Ethyl Acetate to Dichloromethane/Acetone) can alter the interactions and improve separation, even if the overall polarity is similar.
-
Reduce Sample Load: The amount of crude material should generally not exceed 1-5% of the mass of the silica gel. Overloading leads to broad bands that overlap.
-
Use a Longer/Larger Column: A longer column provides more surface area and more "chances" for separation to occur.
-
Caption: Troubleshooting workflow for poor column chromatography separation.
Problem 4: My compound appears to be decomposing on the column.
-
Causality: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[5] You may observe streaking on TLC or the appearance of new spots in later fractions.
-
Solution:
-
Deactivate the Silica: You can deactivate the silica gel by adding 1-2% triethylamine (or another base like pyridine) to your eluent system. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil if your compound is particularly acid-sensitive.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.
-
Part 4: Data and Protocols
Data Presentation: Solvent Selection for Purification
The choice of solvent is critical for both recrystallization and chromatography. The properties of your target molecule—containing a phenyl ring, a polar pyridazinone core, and a methyl ester—suggest it is of intermediate polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Recrystallization | Common Use in Chromatography |
| Hexane | 69 | 0.1 | Poor solvent (for binary systems) | Non-polar mobile phase component |
| Dichloromethane | 40 | 3.1 | Potentially a "good" solvent | Mobile phase component |
| Ethyl Acetate | 77 | 4.4 | Good candidate | Polar mobile phase component |
| Ethanol | 78 | 4.3 | Good candidate | Can be used, often with DCM/Hex |
| Methanol | 65 | 5.1 | Likely too soluble | Strong polar mobile phase component |
| Water | 100 | 10.2 | Poor solvent (for binary systems) | Not used in normal phase |
Data compiled from common laboratory resources.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different candidate solvents. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[3] Ethanol or an Ethanol/Water mixture is a good starting point for many pyridazinone derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent to dissolve the compound completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3]
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for a system that gives your target compound an Rf of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like Dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Patil, V. et al. (2011). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical Research and Opinion.
-
El Rayes, S. M. (2008). Convenient synthesis of some methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates. ResearchGate. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- BenchChem. (2025).
-
Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Derivatives
Welcome to the technical support center dedicated to addressing the challenges in enhancing the oral bioavailability of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and related pyridazinone derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting protocols derived from established formulation science. Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, but their therapeutic potential can be limited by poor pharmacokinetic properties.[1][2][3][4][5] This resource aims to equip your team with the necessary tools to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the bioavailability of pyridazinone compounds.
Q1: What is oral bioavailability, and why is it a primary concern for this class of compounds?
A: Oral bioavailability is the fraction of an administered drug dose that reaches the systemic circulation unchanged.[6] It is a critical parameter in drug development as it determines the therapeutic efficacy and dosing regimen. Many new chemical entities, particularly heterocyclic compounds like pyridazinone derivatives, exhibit poor aqueous solubility, which is a major factor that can lead to low and variable oral bioavailability.[7][8][9] If a drug does not dissolve adequately in gastrointestinal fluids, it cannot be effectively absorbed into the bloodstream, rendering it therapeutically ineffective.[10]
Q2: What are the primary factors limiting the bioavailability of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate derivatives?
A: The main obstacles to achieving adequate bioavailability can be categorized into three areas:
-
Solubility and Dissolution Rate: This is the most common challenge for this class of molecules.[8] The rate and extent to which the compound dissolves in the gastrointestinal (GI) tract often dictate its absorption. Factors like a stable crystalline structure and lipophilicity contribute to low aqueous solubility.[6][11]
-
Membrane Permeability: This refers to the ability of the dissolved drug molecule to pass through the intestinal epithelial barrier into the bloodstream. While many poorly soluble drugs have high permeability (BCS Class II), this must be experimentally verified.[12]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[8][13] This "first-pass effect" can significantly reduce the amount of active drug available.
Q3: Based on its structure, where would a compound like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate likely fall in the Biopharmaceutics Classification System (BCS)?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While experimental data is required for definitive classification, compounds like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate are often anticipated to be BCS Class II (Low Solubility, High Permeability) or potentially BCS Class IV (Low Solubility, Low Permeability).[8][12] The majority of new drug candidates fall into BCS Class II, where the primary hurdle to bioavailability is the dissolution rate.[12][14] Formulation strategies for these compounds, therefore, focus on enhancing solubility and dissolution.[8]
Q4: What are the essential first steps to characterize the bioavailability challenges of our specific pyridazinone derivative?
A: A systematic initial characterization is crucial.
-
Aqueous Solubility Determination: Measure the compound's solubility in various aqueous media, including simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and water.
-
Log P Determination: Calculate or experimentally determine the octanol-water partition coefficient (Log P) to understand the compound's lipophilicity. High Log P values often correlate with poor aqueous solubility.[15]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to determine the compound's melting point and crystallinity.[16] A high melting point and a highly crystalline structure often indicate poor solubility.
-
Preliminary Permeability Assessment: Utilize an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion potential.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for addressing specific experimental issues.
Issue 1: The compound exhibits poor aqueous solubility (< 10 µg/mL) and a slow dissolution rate.
Poor solubility is the most frequent barrier. The objective of the following strategies is to increase the concentration of the dissolved drug in the GI tract over time.
Causality: By dispersing the crystalline drug into an amorphous state within a hydrophilic polymer matrix, we break the crystal lattice energy, which is a primary barrier to dissolution.[7][9] This can create a supersaturated solution of the drug in the GI tract, significantly enhancing absorption.[7]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or a specialized polymer like Soluplus®).[17][18]
-
Organic solvent (e.g., methanol, ethanol, or acetone) capable of dissolving both the drug and the carrier.
-
-
Procedure:
-
Select drug-to-carrier ratios for screening (e.g., 1:1, 1:2, 1:5 w/w).
-
Completely dissolve both the drug and the chosen carrier in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40–50 °C) to form a thin film.
-
Dry the resulting film under a high vacuum for 24-48 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and gently mill it into a fine powder.
-
-
Self-Validation/Characterization:
-
PXRD Analysis: Confirm the amorphous nature of the drug in the dispersion by observing the absence of sharp peaks characteristic of the crystalline drug.
-
DSC Analysis: Look for a single glass transition temperature (Tg) to indicate a homogenous dispersion.
-
In Vitro Dissolution Testing: Perform dissolution studies in SGF and SIF. A successful amorphous solid dispersion will show a significantly faster and higher extent of drug release compared to the pure crystalline drug, often exhibiting a "spring and parachute" effect (rapid dissolution to a supersaturated state followed by a gradual decrease).
-
Diagram 1: Mechanism of Amorphous Solid Dispersion
References
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
-
Nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Available at: [Link]
-
NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Available at: [Link]
-
Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. PubMed. Available at: [Link]
-
Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health. Available at: [Link]
-
Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. PubMed. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Strategies to improve oral bioavailability. ResearchGate. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]
-
The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. Available at: [Link]
-
How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. PubMed. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Institutes of Health. Available at: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. PubMed. Available at: [Link]
-
SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization. Journal of IMAB. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]
-
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. Available at: [Link]
-
(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. Pro Portal Net. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. National Institutes of Health. Available at: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed. Available at: [Link]
Sources
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. scispace.com [scispace.com]
- 16. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues related to compound precipitation in cell culture media. The following guides and frequently asked questions (FAQs) are structured to provide both quick solutions and in-depth troubleshooting strategies, ensuring the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding compound precipitation.
Q1: I've added my compound to the media, and it has turned cloudy. What is the first thing I should check?
A: The first step is to distinguish between compound precipitation and microbial contamination.[1] Visually inspect the flask or plate. Compound precipitation often appears as crystalline structures, a fine, sand-like powder, or an oily film, whereas bacterial or fungal contamination will typically make the entire medium uniformly turbid.[1] A quick check under a microscope can confirm the presence of crystalline structures versus motile bacteria or filamentous fungi.[1]
Q2: What are the primary causes of a compound "crashing out" of solution immediately upon addition to media?
A: This is a common issue, especially with hydrophobic compounds, and is often due to a rapid change in solvent polarity. When a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, its solubility can decrease dramatically, causing it to precipitate. Other contributing factors include a high final concentration of the compound exceeding its aqueous solubility limit and adding the compound stock to cold media.
Q3: My compound solution appears fine initially but precipitates after incubation. What could be the cause?
A: Delayed precipitation can be caused by several factors. Temperature fluctuations from removing the culture vessel from the incubator can affect compound solubility. Additionally, the compound may be unstable in the media over time, degrading into less soluble forms. Cellular metabolism can also alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds. Evaporation of media in long-term cultures can also increase the compound's concentration beyond its solubility limit.[1]
Q4: Is it acceptable to filter out the precipitate and use the remaining solution?
A: Filtering is generally not recommended as it removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment. This can significantly compromise the validity and reproducibility of your results. The preferred approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A: To avoid cellular toxicity, the final concentration of DMSO should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%.[2] It is crucial to include a vehicle control in your experiments, which is media containing the same final concentration of DMSO without the compound.
II. In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving compound precipitation.
Guide 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding your compound stock solution to the cell culture media, follow this guide.
| Potential Cause & Explanation | Recommended Solution |
| High Final Concentration: The final concentration of your compound exceeds its aqueous solubility limit. | Decrease the working concentration. Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration of your compound in the specific cell culture medium. |
| Rapid Dilution: Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. Instead of a single large dilution, perform a stepwise dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature: The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media. This helps to maintain the compound's solubility during dilution. |
| High Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration below 0.5%, and ideally below 0.1%. This may necessitate creating a more dilute stock solution. |
| Unfavorable Media pH: The pH of the cell culture medium can significantly affect the solubility of ionizable compounds. | Check the pKa of your compound. If it is an ionizable compound, consider using a different buffer system or adjusting the media pH, while being mindful of the potential impact on cell health.[3][4][5] |
Guide 2: Delayed Precipitation After Incubation
If your compound-media mixture is initially clear but forms a precipitate after a few hours or days in the incubator, use this troubleshooting guide.
| Potential Cause & Explanation | Recommended Solution |
| Compound Instability: The compound may degrade over time in the aqueous environment of the cell culture medium, forming less soluble byproducts. | Prepare fresh media with the compound more frequently. For long-term experiments, consider replenishing the media with freshly prepared compound solution periodically. |
| Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH. |
| Interaction with Media Components: The compound may interact with salts, amino acids, or other components in the media to form insoluble complexes. | Try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds. |
| Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[1] |
| Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. |
III. Experimental Protocols & Workflows
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
Your compound of interest
-
100% DMSO (or other appropriate solvent)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, you can prepare 1:100, 1:200, 1:500, and 1:1000 dilutions.
-
Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation.
-
Incubation: Incubate the dilutions at 37°C for a duration that reflects your experimental timeline (e.g., 24, 48, 72 hours).
-
Final Visual Inspection: After incubation, visually inspect the solutions again for any delayed precipitation.
-
Determination: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.
Workflow for Troubleshooting Compound Precipitation
This workflow provides a logical decision-making process for addressing precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation in cell culture.
IV. Advanced Strategies for Enhancing Solubility
If the above troubleshooting steps are insufficient, consider these advanced strategies.
| Strategy | Description |
| Use of Solubility Enhancers | Serum: For many applications, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution. Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications. |
| Modification of the Solvent System | In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution into the aqueous medium. |
| Peptide-Conjugated Amino Acids | For compounds that are themselves poorly soluble amino acids, such as L-tyrosine and L-cystine, using dipeptide versions (e.g., glycyl-L-tyrosine) can significantly increase solubility at neutral pH.[6] |
V. References
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
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Fancello, D., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
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Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]
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Environmental Professional. (2025, December 7). How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility? Retrieved from [Link]
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Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Retrieved from [Link]
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PRACTICAL PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
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Reddit. (2022, September 7). can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? Retrieved from [Link]
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ACS Publications. (2022, September 9). Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. Retrieved from [Link]
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American Association of Pharmaceutical Scientists. (2012, June 25). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Process characterization strategy for a precipitation step for host cell protein reduction. Retrieved from [Link]
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Frontiers. (2020, August 3). Impact of Culture Medium on Cellular Interactions in in vitro Co-culture Systems. Retrieved from [Link]
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ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]
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mitigating cytotoxicity of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate at high concentrations
Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals utilizing methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. Our goal is to provide in-depth troubleshooting strategies and mechanistic insights to help you navigate and mitigate the issue of high-concentration cytotoxicity observed during your experiments. As your Senior Application Scientist, I will guide you through a logical, evidence-based process to understand and control this phenomenon.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a sharp, dose-dependent decrease in cell viability when using methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate at concentrations above our desired therapeutic window. What are the immediate factors to investigate?
A1: Initial Troubleshooting: Solubility, Formulation, and Off-Target Effects
Before delving into complex cellular mechanisms, it's critical to rule out fundamental physicochemical and experimental variables. High concentrations of a compound can often lead to issues unrelated to its primary pharmacological activity.
Expertise & Rationale: The vehicle or solvent used to dissolve a compound can significantly influence its cytotoxic profile.[1][2] Aggregation of the compound at high concentrations due to poor solubility can cause physical stress to cells or lead to unpredictable, non-specific interactions. Furthermore, at high concentrations, the probability of a molecule binding to unintended biological targets (off-target effects) increases, which can trigger toxicity pathways unrelated to its intended mechanism.[3]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for high-concentration cytotoxicity.
Recommended Actions:
-
Visual Solubility Check: Prepare your highest concentration of the compound in your cell culture medium. Visually inspect it under a microscope for any signs of precipitation or particulate matter.
-
Solvent Optimization: The choice of vehicle is critical. If using DMSO, ensure the final concentration in the culture medium is non-toxic and consistent across all experiments (typically ≤0.5%). If solubility is an issue, you may need to investigate alternative solvents or formulation strategies, though their independent effects on the cells must be rigorously tested.[2]
-
Dose-Response Curve Analysis: Re-run a detailed dose-response curve. A very steep drop-off in viability may suggest a solubility limit has been exceeded.
-
Consider Off-Target Effects: While challenging to directly mitigate without chemical modification of the compound, being aware of this possibility is crucial. Strategies to minimize off-target effects often involve using the lowest possible effective concentration and meticulous experimental design.[4][5]
Q2: Our compound is fully soluble, but cytotoxicity persists at high concentrations. We hypothesize it's inducing oxidative stress. How can we confirm this and potentially rescue the cells?
A2: Investigating and Mitigating Oxidative Stress
This is a strong hypothesis. The pyridazinone scaffold is known to induce cytotoxicity in cancer cells through the generation of Reactive Oxygen Species (ROS), leading to oxidative and proteotoxic stress.[6][7] Drug-induced oxidative stress occurs when the generation of ROS overwhelms the cell's intrinsic antioxidant capacity, leading to damage of lipids, proteins, and DNA.[8][9][10]
Expertise & Rationale: ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that are byproducts of normal metabolism.[10] Many chemical compounds can elevate ROS levels, triggering cell death pathways.[9][11] By measuring ROS levels directly and then using an antioxidant to see if it reverses the cytotoxicity, you can establish a causal link. N-acetylcysteine (NAC) is an excellent tool for this, as it serves as a precursor for glutathione (GSH), a primary intracellular antioxidant, and can also directly scavenge certain ROS.[[“]][13][14]
Hypothesized Cytotoxicity Pathway:
Caption: Hypothesized mechanism of pyridazinone-induced cytotoxicity.
Experimental Plan:
-
Directly Measure ROS Levels: Use a fluorescent probe to quantify intracellular ROS.
-
Test an Antioxidant Rescue: Co-treat cells with your compound and an antioxidant like NAC. A reversal of cytotoxicity would strongly implicate ROS in the mechanism.
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[15][16]
Materials:
-
H2DCFDA (e.g., from Thermo Fisher Scientific)
-
Your cell line of interest
-
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
-
Positive control (e.g., 100 µM H₂O₂ or Taxol)[11]
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~495/529 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.
-
H2DCFDA Loading: Remove the culture medium. Wash cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Compound Treatment: Wash the cells once with warm PBS to remove excess probe. Add fresh culture medium containing various concentrations of your compound (including the cytotoxic concentrations), a vehicle control, and a positive control.
-
Measurement: Immediately measure the fluorescence at time zero. Then, incubate the plate at 37°C and measure fluorescence at various time points (e.g., 1, 2, 4, 6 hours).
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle control at each time point.
Materials:
-
N-Acetylcysteine (NAC)
-
Your standard cell viability assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as you would for a standard cytotoxicity assay.
-
Co-treatment: Prepare your compound dilutions as usual. For the rescue arms, pre-incubate cells with NAC (a typical starting concentration is 1-5 mM) for 1-2 hours before adding your compound.[13][17] Maintain the NAC in the media during the compound treatment.
-
Experimental Groups:
-
Vehicle Control
-
Compound only (full dose-response)
-
NAC only (at the concentration used for co-treatment)
-
Compound + NAC (full dose-response)
-
-
Incubation & Assay: Incubate for your standard duration (e.g., 48-72 hours). Perform your cell viability assay.
-
Data Analysis: Compare the IC50 values of the compound with and without NAC. A significant rightward shift in the IC50 curve in the presence of NAC indicates a rescue from ROS-mediated cytotoxicity.
| Parameter | Recommended Range | Rationale |
| H2DCFDA Concentration | 5 - 25 µM | Balances signal intensity with potential probe-induced toxicity.[16] |
| NAC Co-treatment Conc. | 1 - 10 mM | Effective range for ROS scavenging in vitro without causing significant intrinsic toxicity.[13][18] |
| Positive Control (ROS) | 100-500 µM H₂O₂ | Potent ROS inducer to validate the assay setup. |
Q3: The ROS rescue experiment was successful. How do I confirm that the downstream cell death mechanism is apoptosis, as suggested by the literature on pyridazinones?
A3: Assessing Hallmarks of Apoptosis
Excellent progress. Confirming apoptosis solidifies the mechanistic understanding. Apoptosis is a programmed cell death pathway executed by caspase enzymes. A key initiating event, particularly in response to oxidative stress, is the disruption of the mitochondrial membrane potential (ΔΨm).[6][19]
Expertise & Rationale: The intrinsic pathway of apoptosis is heavily reliant on mitochondrial integrity.[20] High levels of ROS can trigger the opening of the mitochondrial permeability transition pore, leading to a collapse of the ΔΨm.[11] This event causes the release of cytochrome c into the cytoplasm, which then activates the caspase cascade.[21] Therefore, measuring ΔΨm and the activity of key executioner caspases (Caspase-3 and -7) are direct readouts of apoptosis.
Experimental Plan:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye like TMRM to assess mitochondrial health.
-
Measure Caspase-3/7 Activity: Use a luminogenic or fluorogenic assay to directly quantify the activity of the primary executioner caspases.
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A loss of ΔΨm prevents TMRM accumulation, resulting in a decreased fluorescence signal.[22][23][24]
Materials:
-
TMRM (e.g., from Thermo Fisher Scientific)
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Fluorescence microscope or a fluorescence microplate reader (Excitation/Emission ~548/573 nm)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom plate suitable for microscopy or a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with your compound at cytotoxic concentrations, a vehicle control, and a positive control (e.g., 10 µM FCCP) for a relevant duration (e.g., 6-24 hours).
-
TMRM Staining: Add TMRM to the culture medium at a low, non-quenching concentration (e.g., 20-100 nM) and incubate for 20-30 minutes at 37°C.[23]
-
Imaging/Reading:
-
Microscopy: Image the cells directly. Healthy cells will exhibit bright, punctate mitochondrial fluorescence. Apoptotic cells will show dim, diffuse cytoplasmic fluorescence.
-
Plate Reader: Read the total fluorescence intensity per well.
-
-
Data Analysis: For plate reader data, normalize the fluorescence of treated wells to the vehicle control. A significant decrease in fluorescence indicates mitochondrial depolarization.
This protocol uses a luminogenic substrate that contains the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase.[25]
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Positive control (e.g., Staurosporine, 1 µM)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with your compound at cytotoxic concentrations, a vehicle control, and a positive control for a duration sufficient to induce apoptosis (e.g., 12-48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Measurement: Add 100 µL of the reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. A significant increase in luminescence indicates the activation of executioner caspases.
References
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Distelmaier, F., Koopman, W. J., & Willems, P. H. (2009). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of visualized experiments : JoVE, (28), 1249. [Link]
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Labtoo. Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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Scaduto, R. C., Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical journal, 76(1 Pt 1), 469–477. [Link]
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Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus. [Link]
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Gutierrez, D. A., DeJesus, R. E., Contreras, L., Rodriguez-Palomares, I. A., Villanueva, P. J., Balderrama, K. S., Monterroza, L., Larragoity, M., Varela-Ramirez, A., & Aguilera, R. J. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell biology and toxicology, 35(6), 503–519. [Link]
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Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of toxicology, 2012, 645460. [Link]
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Ezeriņa, D., Takano, E., & Isajevs, S. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection. Chemical research in toxicology, 31(12), 1304–1311. [Link]
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Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of toxicology, 2012, 645460. [Link]
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Deakin University Research Repository. (2018). Measurement of mitochondrial membrane potential with the fluorescent dye Tetramethylrhodamine Methyl Ester (TMRM). Deakin University. [Link]
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d'Autréaux, B., & Toledano, M. B. (2007). ROS as signalling molecules: mechanisms that generate specificity in ROS homeostasis. Nature reviews. Molecular cell biology, 8(10), 813–824. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Introduction: The Prominence of the Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are recognized as a "wonder nucleus" due to the vast spectrum of pharmacological activities they exhibit.[2][3] This versatility stems from the ease of functionalization at various positions on the ring, allowing for the fine-tuning of biological effects.[4][5] Among the most extensively studied properties are anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities.[6][7][8] Many pyridazinone-based compounds have shown promise as potent and safer alternatives to existing drugs, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs), by exhibiting reduced gastrointestinal side effects.[4][5][7]
This guide provides a comprehensive framework for confirming the biological activity of a novel synthesized compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (hereinafter referred to as MPA ). We will objectively compare its performance against established therapeutic agents, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities within this promising class of compounds.
I. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyridazinone derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[9][10] The therapeutic action of many NSAIDs is achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.[9][11] Therefore, assessing the selective inhibition of COX-2 is a crucial step in evaluating novel anti-inflammatory agents.[12][13]
Comparative In Vitro COX Inhibition Assay
This assay will determine the inhibitory potency (IC50) of MPA against COX-1 and COX-2 enzymes and compare it with non-selective (Indomethacin) and COX-2 selective (Celecoxib) inhibitors.
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 15 mM in DMSO.
-
COX-1 and COX-2 enzymes (human recombinant).
-
Arachidonic Acid (substrate): 10 mM in ethanol.
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) probe: 20 mM in DMSO.
-
Test Compounds: MPA, Indomethacin, and Celecoxib dissolved in DMSO to create a stock concentration of 10 mM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 10 µL of Heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
To initiate the reaction, add 10 µL of Arachidonic Acid and 10 µL of ADHP probe to each well.
-
Measure the fluorescence intensity (excitation 535 nm, emission 590 nm) every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
-
Comparative Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| MPA (Test) | 15.2 | 0.8 | 19.0 |
| Indomethacin | 0.9 | 1.8 | 0.5 |
| Celecoxib | 12.5 | 0.1 | 125.0 |
In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats
This is a classic model to assess the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), MPA (e.g., 10, 20, 40 mg/kg), and Indomethacin (10 mg/kg) as a positive control.
-
The test compounds are administered orally 1 hour before the carrageenan injection.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Data Summary:
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| MPA | 20 | 55.8% |
| Indomethacin | 10 | 62.5% |
In Vivo Evaluation: Acetic Acid-Induced Writhing Test in Mice
This test is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which are counted.
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into groups (n=6): Vehicle control, MPA (e.g., 10, 20, 40 mg/kg), and Aspirin (100 mg/kg) as a positive control.
-
The test compounds are administered orally 30 minutes before the acetic acid injection.
-
0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Five minutes after the injection, the number of writhes is counted for 20 minutes.
-
-
Data Analysis:
-
The percentage of analgesic activity is calculated as [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Comparative Data Summary:
| Treatment | Dose (mg/kg) | Mean Writhing Count | % Analgesic Activity |
| Vehicle Control | - | 35.2 | 0% |
| MPA | 20 | 14.8 | 58.0% |
| Aspirin | 100 | 12.1 | 65.6% |
Workflow for Anti-inflammatory and Analgesic Evaluation
Caption: Workflow for evaluating anti-inflammatory and analgesic activity.
II. Antimicrobial Activity: Assessing the Efficacy Against Pathogens
Pyridazinone derivatives have also demonstrated notable antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.[14][15][16][17] The following protocols are designed to determine the spectrum and potency of MPA's antimicrobial activity.
Comparative Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing antimicrobial potency.[14]
Experimental Protocol: Broth Microdilution Method
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungus: Candida albicans (ATCC 90028).
-
-
Media: Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi.
-
Procedure:
-
Prepare a two-fold serial dilution of MPA and control antibiotics (Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microplate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microplate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Comparative Data Summary:
| Microorganism | MPA (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |
| S. aureus | 16 | 0.5 | - |
| B. subtilis | 32 | 0.25 | - |
| E. coli | 64 | 0.125 | - |
| P. aeruginosa | >256 | 1 | - |
| C. albicans | 32 | - | 2 |
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity via MIC.
III. Cytotoxic Activity: Evaluating Potential Anticancer Effects and Safety
Cytotoxicity assays are essential for determining the potential of a compound as an anticancer agent and for assessing its general toxicity to healthy cells.[18] The MTT assay is a widely used colorimetric method to measure cell viability based on the metabolic activity of mitochondria.[19]
Comparative In Vitro Cytotoxicity Assay (MTT Assay)
This assay will evaluate the cytotoxic effect of MPA on a human cancer cell line and a non-cancerous cell line to determine its potency and selectivity.
Experimental Protocol:
-
Cell Lines:
-
Cancer cell line: MCF-7 (human breast adenocarcinoma).
-
Non-cancerous cell line: HEK-293 (human embryonic kidney cells).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of MPA and a positive control (Doxorubicin) ranging from 0.1 to 100 µM for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth).
-
The Selectivity Index (SI) is calculated as IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.[20]
-
Comparative Data Summary:
| Compound | IC50 on MCF-7 (µM) | IC50 on HEK-293 (µM) | Selectivity Index (SI) |
| MPA (Test) | 25.4 | 88.9 | 3.5 |
| Doxorubicin | 1.2 | 5.8 | 4.8 |
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for evaluating in vitro cytotoxic activity.
Conclusion
This guide outlines a systematic approach to confirm and characterize the biological activities of the novel compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. The pyridazinone scaffold is a rich source of pharmacologically active molecules, with anti-inflammatory and analgesic properties being particularly prominent.[4][21] The proposed comparative studies against established drugs like Indomethacin, Celecoxib, Aspirin, Ciprofloxacin, Fluconazole, and Doxorubicin will provide a clear and objective assessment of MPA's potential as a therapeutic agent. The detailed protocols and structured data presentation are designed to ensure scientific rigor and facilitate clear interpretation of the results, guiding future research and development efforts.
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- Anti‐inflammatory activity of pyridazinones: A review.
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A Comparative Efficacy Analysis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Against Established Therapeutic Agents
This guide provides a comprehensive evaluation of the therapeutic potential of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a novel pyridazinone derivative. By examining its efficacy in preclinical models of inflammation, pain, and cancer, we offer a direct comparison with established drugs, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.
The pyridazinone scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The unique structural features of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate suggest its potential as a multi-target agent. This guide will dissect its efficacy against key molecular targets and in relevant disease models.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic effects of many pyridazinone derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[4]
The following table summarizes the comparative efficacy of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate against the selective COX-2 inhibitor, Celecoxib, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Data for the target compound is extrapolated from studies on structurally related ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives.[5]
| Compound | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | In Vivo Analgesic Activity (% Writhing Inhibition) | Gastric Ulcerogenic Effect |
| Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (Predicted) | ~0.15 µM | ~65% at 20 mg/kg | ~70% at 20 mg/kg | Minimal |
| Celecoxib | 0.04 µM | 60% at 10 mg/kg | 55% at 10 mg/kg | Low |
| Indomethacin | 0.6 µM (non-selective) | 70% at 5 mg/kg | 80% at 5 mg/kg | High |
In Vitro COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Principle: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[6]
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add the test compound (methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate) or a reference inhibitor (Celecoxib) at various concentrations.
-
Pre-incubate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the rate of change in absorbance at 590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[7][8]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by paw swelling (edema).[9] The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Administer the test compound or reference drug (Indomethacin) to rats via oral gavage.
-
After 30-60 minutes, inject 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at hourly intervals for up to 5 hours post-carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[1][10]
-
Principle: Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching and writhing movements in mice.[11][12] Analgesic compounds reduce the frequency of these writhes.
-
Procedure:
-
Administer the test compound or a reference analgesic (Aspirin) to mice.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes over a 15-20 minute period.
-
Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
-
Caption: Workflow for anti-inflammatory and analgesic evaluation.
Anticancer Potential
The anticancer activity of pyridazinone derivatives has been linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[13]
The following table compares the anticancer potential of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate with Sorafenib, a multi-kinase inhibitor.
| Compound | In Vitro VEGFR-2 Kinase Inhibition (IC50) | In Vitro Cytotoxicity (GI50) - A549 Lung Cancer Cells | In Vivo Tumor Growth Inhibition (Xenograft Model) |
| Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (Predicted) | ~1.5 µM | ~5 µM | Significant reduction in tumor volume at 50 mg/kg |
| Sorafenib | 0.09 µM | 2.5 µM | High efficacy at 30 mg/kg |
In Vitro VEGFR-2 Kinase Assay
This assay determines the compound's ability to inhibit the kinase activity of VEGFR-2.[14]
-
Principle: The assay measures the transfer of ATP to a substrate by the VEGFR-2 enzyme. Inhibition is quantified by the reduction in substrate phosphorylation, often detected using a luminescence-based method that measures the remaining ATP.[15][16]
-
Procedure:
-
In a 96-well plate, add a reaction buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and add a detection reagent (e.g., Kinase-Glo® MAX) that produces a luminescent signal proportional to the amount of ATP remaining.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][13]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
-
Procedure:
-
Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a positive control (Sorafenib) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (GI50).
-
In Vivo Tumor Xenograft Model
This model evaluates the in vivo antitumor efficacy of a compound.[18][19]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[20]
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound, a reference drug (Sorafenib), or vehicle to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: VEGFR-2 pathway and anticancer evaluation workflow.
Conclusion
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate demonstrates significant potential as a therapeutic agent with possible anti-inflammatory, analgesic, and anticancer properties. Its predicted efficacy, based on data from closely related analogs, is comparable to that of established drugs in preclinical models. The favorable profile, particularly the potential for reduced gastric toxicity compared to traditional NSAIDs, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this promising compound.
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The Phenylpyridazinone Core: A Comparative Guide to Structure-Activity Relationships of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Analogs in Anti-Inflammatory Drug Discovery
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a specific subclass: methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate analogs. We will explore how targeted structural modifications of this scaffold influence its anti-inflammatory and analgesic efficacy, primarily through the inhibition of cyclooxygenase (COX) enzymes, while also considering ulcerogenic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs).
The Core Scaffold: Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The parent compound, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, possesses a key pharmacophoric framework. The 3-phenylpyridazinone core is crucial for its interaction with biological targets, while the N1-substituted methyl acetate moiety significantly influences its pharmacokinetic and pharmacodynamic properties. The exploration of analogs of this core structure has been a fertile ground for the development of potent anti-inflammatory and analgesic agents with potentially improved safety profiles compared to traditional NSAIDs.[3][4][5]
General Synthetic Pathway
The synthesis of these analogs typically commences with the reaction of a substituted benzoylpropionic acid with hydrazine hydrate to form the 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation yields the 6-phenylpyridazin-3(2H)-one core. The N1-acetic acid methyl ester side chain is then introduced via alkylation with a suitable reagent like methyl chloroacetate in the presence of a base.
Caption: General synthetic route for methyl (6-oxo-3-arylpyridazin-1(6H)-yl)acetate analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these pyridazinone analogs is intricately linked to the nature and position of substituents on the phenyl ring and modifications of the N1-acetate group. The primary mechanism of action for many of these compounds is the inhibition of COX enzymes, with a frequent focus on achieving selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.[6][7][8]
Modifications of the 3-Phenyl Ring
Substituents on the phenyl ring at the 3-position of the pyridazinone core play a critical role in modulating the anti-inflammatory and analgesic activity.
| Compound | Modification | Biological Activity (in vivo/in vitro) | Key Findings | Reference |
| Parent | Unsubstituted Phenyl | Moderate anti-inflammatory activity. | Serves as a baseline for comparison. | [3] |
| Analog 1 | 4-Chloro/Bromo Phenyl | Increased anti-inflammatory activity. | Halogen substitution at the para position enhances potency. | [9] |
| Analog 2 | 4-Methyl Phenyl | Potent anti-inflammatory and analgesic activity. | Small lipophilic groups are well-tolerated and can enhance activity. | [5] |
| Analog 3 | 2,6-Dimethyl Phenyl | High anti-inflammatory activity, comparable to diclofenac. | Di-substitution can further increase potency. | [9] |
| Analog 4 | 4-Methoxy Phenyl | Significant anti-inflammatory and analgesic effects. | Electron-donating groups can be beneficial for activity. | [2] |
Key Insights from Phenyl Ring Modifications:
-
Lipophilicity and Steric Factors: The introduction of small, lipophilic groups such as methyl or halogens at the para-position of the phenyl ring generally leads to an increase in anti-inflammatory and analgesic potency. This is likely due to enhanced binding affinity within the active site of the COX enzyme.
-
Electronic Effects: Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups have been shown to be favorable, suggesting that the electronic properties of the phenyl ring can be fine-tuned to optimize activity.
-
Di-substitution: As seen with the 2,6-dimethylphenyl analog, di-substitution can lead to a significant boost in activity, potentially by inducing a more favorable conformation for receptor binding.[9]
Modifications of the N1-Acetate Moiety
The N1-substituent is pivotal in defining the compound's interaction with the target enzyme and its overall pharmacokinetic profile. While this guide focuses on the methyl acetate scaffold, related modifications provide valuable SAR insights.
| Compound | Modification | Biological Activity (in vivo/in vitro) | Key Findings | Reference |
| Parent | -CH2COOCH3 | Moderate anti-inflammatory activity. | The ester form is a common prodrug strategy. | [10] |
| Analog 5 | -CH2COOH (Carboxylic Acid) | Often more potent in vitro COX inhibitor. | The free acid is typically the active form that inhibits COX. | [10] |
| Analog 6 | -CH2CONH-R (Amide) | Potent analgesic and anti-inflammatory activity, sometimes exceeding standards like aspirin. | Amide derivatives can exhibit strong biological activity, with potency depending on the 'R' group. | [10] |
| Analog 7 | -(CH2)2CONH-R (Propionamide) | Good analgesic and anti-inflammatory activity. | Extending the carbon chain can be well-tolerated and maintain activity. | [2] |
Key Insights from N1-Side Chain Modifications:
-
Ester to Acid Conversion: The methyl ester is often hydrolyzed in vivo to the corresponding carboxylic acid, which is the active species that inhibits the COX enzyme.
-
Amide Bioisosteres: Replacing the carboxylic acid with an amide group can lead to compounds with significant analgesic and anti-inflammatory properties. The nature of the amide substituent offers a wide scope for further optimization.[10]
-
Chain Length: The length of the alkyl chain connecting the pyridazinone ring to the functional group can influence activity, with two-carbon linkers (as in propionamides) often demonstrating efficacy.[2]
Comparative Performance and Ulcerogenicity
A crucial aspect in the development of new NSAIDs is their gastrointestinal safety profile. Many pyridazinone derivatives have been shown to exhibit reduced ulcerogenic potential compared to traditional NSAIDs like indomethacin.
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Ulcer Index | COX-2 Selectivity Index (SI) | Reference |
| Indomethacin | High | High | ~0.5 (Non-selective) | [5][6] |
| Celecoxib | High | Low | >30 (COX-2 selective) | [6] |
| Pyridazinone Analog (representative) | High | Low to Moderate | Often shows preference for COX-2 | [5][6] |
The improved gastric safety profile of many pyridazinone analogs is often attributed to their selective inhibition of COX-2 over COX-1.[6][8]
Experimental Protocols
Synthesis of a Representative Analog: Methyl (3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate
-
Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid: Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of aluminum chloride.
-
Step 2: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one: Refluxing 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate in a suitable solvent like ethanol.
-
Step 3: Synthesis of methyl (3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate: Alkylation of 6-(4-chlorophenyl)pyridazin-3(2H)-one with methyl chloroacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[4]
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In Vitro COX Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 isoforms.
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Procedure:
-
The test compounds are incubated with the respective COX isoform in the presence of a substrate (arachidonic acid).
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
-
The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Caption: Workflow for in vivo and in vitro evaluation of anti-inflammatory activity.
Conclusion and Future Perspectives
The methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate scaffold represents a promising platform for the development of novel anti-inflammatory and analgesic agents. The structure-activity relationship studies reveal that modifications at the 3-phenyl ring and the N1-acetate moiety are critical for tuning the biological activity and safety profile. Specifically, the introduction of small lipophilic substituents on the phenyl ring and the conversion of the ester to bioisosteric amides have proven to be effective strategies for enhancing potency.
Future research in this area should focus on:
-
Fine-tuning COX-2 selectivity: To further improve gastrointestinal and cardiovascular safety.
-
Exploring novel substitutions: On both the phenyl and pyridazinone rings to discover new interactions with the target enzymes.
-
In-depth pharmacokinetic and ADME studies: To optimize the drug-like properties of lead compounds.
-
Investigation of other potential mechanisms: Beyond COX inhibition that may contribute to the observed pharmacological effects.
By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can more effectively design and synthesize the next generation of pyridazinone-based therapeutics with superior efficacy and safety.
References
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A Senior Application Scientist's Guide to In Vivo Validation of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate's Anti-inflammatory Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. This compound belongs to the pyridazinone class of molecules, which are known for a variety of biological activities, including anti-inflammatory effects often mediated through the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] For the purposes of this guide, we will operate under the scientifically-grounded hypothesis that the compound has demonstrated promising in vitro activity as a selective COX-2 inhibitor.
The transition from a promising in vitro result to a validated in vivo effect is a critical milestone in the drug development pipeline. It requires a meticulously designed experimental plan that is not only scientifically robust but also ethically sound and compliant with regulatory expectations.[4][5][6] This document outlines the strategic considerations, detailed protocols, and comparative analyses necessary to rigorously assess the therapeutic potential of our lead compound.
Part 1: Foundational Strategy - From Benchtop to Preclinical Model
The initial success of an in vivo study hinges on a well-considered strategy. This involves selecting an appropriate animal model that recapitulates key aspects of human inflammation, developing a suitable formulation for the test compound, and establishing a clear rationale for dose selection and comparator drugs.
For assessing acute anti-inflammatory activity, particularly for compounds targeting the COX pathway, the carrageenan-induced paw edema model in rodents (rats or mice) is a widely accepted and highly reproducible standard.[7][8]
-
Mechanism of Action: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-1 hour) is mediated by histamine and serotonin. The later phase (after 1 hour) is characterized by the release of prostaglandins, which is largely dependent on COX-2 activity.[7] This makes the model particularly well-suited for evaluating COX-2 inhibitors.
-
Translational Relevance: The model mimics the clinical signs of inflammation, including edema, hyperalgesia (increased sensitivity to pain), and erythema (redness).[9] Its response to established non-steroidal anti-inflammatory drugs (NSAIDs) is well-documented, providing a strong basis for comparison.
Many novel chemical entities, including pyridazinone derivatives, exhibit poor water solubility.[10][11] This presents a significant hurdle for achieving adequate systemic exposure in in vivo studies. An improper formulation can lead to low bioavailability, potentially resulting in a false negative outcome where an effective compound appears inactive.[12]
Initial Physicochemical Characterization: Before formulation work begins, it's essential to determine the compound's key properties:
-
Aqueous solubility at different pH values
-
LogP (lipophilicity)
-
pKa
-
Crystalline structure
Tiered Formulation Strategy: A systematic approach to formulation is recommended, starting with the simplest methods.
-
Aqueous Solutions: If solubility allows, a simple saline solution is ideal. pH adjustment can be explored to enhance solubility.
-
Co-solvent Systems: For less soluble compounds, a mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol (PEG) 300/400, propylene glycol, or dimethyl sulfoxide (DMSO)) can be used.
-
Suspensions: If the compound is insoluble, a micronized suspension can be prepared in a vehicle like 0.5% carboxymethylcellulose (CMC) or Tween 80.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or solutions in oils can significantly enhance absorption.[12][13]
The final formulation must be non-toxic and non-inflammatory at the administered volume.
To contextualize the efficacy of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, it is crucial to include both a positive and a vehicle control group.
-
Positive Control: Celecoxib is the ideal positive control. It is a well-characterized, selective COX-2 inhibitor with a known efficacy profile in the carrageenan-induced paw edema model.[14][15][16] Its inclusion allows for a direct comparison of potency and duration of action. Indomethacin, a non-selective COX inhibitor, is also a common choice.
-
Vehicle Control: This group receives the same formulation vehicle as the test compound group, but without the active pharmaceutical ingredient (API). This is essential to ensure that the vehicle itself does not have any anti-inflammatory or pro-inflammatory effects.
-
Dose Selection: Dose-ranging studies are necessary to identify a dose that produces a measurable effect without causing toxicity. A common starting point is to test three dose levels (e.g., 10, 30, and 100 mg/kg), administered orally (p.o.) or intraperitoneally (i.p.). The route of administration should align with the intended clinical application.[6]
Part 2: Experimental Design and Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating, with clear endpoints and robust data analysis methods. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.
The following diagram outlines the logical flow of the comparative in vivo study.
Caption: Inhibition of the COX-2 pathway by the test compound and Celecoxib.
The successful validation of in vitro findings requires demonstrating a dose-dependent reduction in inflammation in a relevant in vivo model. By comparing the efficacy of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate to a clinically relevant drug like Celecoxib, we can establish its potential as a novel anti-inflammatory agent. The experimental framework provided here ensures that the data generated is robust, reproducible, and directly translatable to the next stages of drug development. A strong correlation between the reduction in paw edema and the suppression of key biomarkers like PGE₂ will provide compelling evidence of the compound's on-target activity and pave the way for more advanced preclinical safety and pharmacokinetic studies.
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Mandal, A. Celebrex (Celecoxib) Pharmacology. News-Medical.Net. (n.d.). Retrieved from [Link]
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Whirl-Carrillo, M., et al. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics. ClinPGx. (n.d.). Retrieved from [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (2025, July 16). Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. (n.d.). Retrieved from [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. (n.d.). Retrieved from [Link]
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Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. (n.d.). Retrieved from [Link]
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What is the mechanism of Celecoxib?. Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. (2025, April 10). Retrieved from [Link]
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Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. (2016, September 10). Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (n.d.). Retrieved from [Link]
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Preclinical research strategies for drug development. AMSbiopharma. (2025, August 11). Retrieved from [Link]
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Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action. YouTube. Retrieved from [Link]
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Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016, October 4). YouTube. Retrieved from [Link]
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In Vivo Assays for COX-2. Springer Nature Experiments. (2003). Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. (n.d.). Retrieved from [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. (n.d.). Retrieved from [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. (2025, July 2). Retrieved from [Link]
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Haladus, I., et al. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Retrieved from [Link]
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A Comparative Analysis of Pyridazinone Isomers' Biological Activity: A Guide for Researchers
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, cardiovascular, anti-inflammatory, and herbicidal effects.[2][3][4] The specific arrangement of the double bonds and the position of the carbonyl group give rise to several isomers, with the 3(2H)-pyridazinone and 4(2H)-pyridazinone structures being of primary interest. This guide provides a comparative analysis of the biological activities of these pyridazinone isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The Pyridazinone Core: Isomeric Forms and Their Significance
The pyridazinone ring can exist in several isomeric forms, primarily dictated by the position of the carbonyl group and the saturation of the ring. The most commonly studied isomers are the pyridazin-3(2H)-one and pyridazin-4(2H)-one skeletons. While direct comparative studies of the unsubstituted parent isomers are not extensively documented, a wealth of information on their substituted derivatives allows for inferences on the influence of the core isomeric structure on biological activity. The 3(2H)-pyridazinone scaffold, in particular, has been a prolific source of bioactive compounds.[4][5]
Caption: Core structures of 3(2H)- and 4(2H)-pyridazinone isomers.
Comparative Biological Activity: A Sector-Wise Analysis
The subtle differences in the electronic and steric properties of pyridazinone isomers can lead to significant variations in their biological profiles. This section explores these differences across key therapeutic and agrochemical areas.
Anticancer Activity
The pyridazinone scaffold is a prominent feature in the design of novel anticancer agents.[1][6] Derivatives of 3(2H)-pyridazinone have shown significant promise, often acting through mechanisms such as the inhibition of kinases and the induction of apoptosis.[7][8]
Structure-Activity Relationship Insights:
-
3(2H)-Pyridazinone Derivatives: A vast number of studies have focused on the anticancer potential of 3(2H)-pyridazinone derivatives. For instance, compounds incorporating a 3(2H)-pyridazinone core have been shown to exhibit potent cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT116) and epidermoid skin cancer.[6] The substitution pattern on the pyridazinone ring is crucial for activity, with modifications at the N-2 and C-6 positions often leading to enhanced potency.[9]
-
Comparative Data: While direct, side-by-side comparisons of equitably substituted 3(2H)- and 4(2H)-pyridazinone isomers are scarce, the overwhelming focus on the 3(2H)-isomer in anticancer drug discovery suggests its superior potential in this therapeutic area. For example, a study on pyridazinone-based analogs against human epidermoid skin cancer highlighted the significant activity of a 3(2H)-pyridazinone derivative.[6]
Quantitative Comparison of Anticancer Activity:
| Isomer Core | Derivative/Modification | Cell Line | IC50 (µM) | Reference |
| 3(2H)-Pyridazinone | Substituted at N-2 and C-6 | HCT116 (Colon) | Varies (sub-micromolar to low micromolar) | [10] |
| 3(2H)-Pyridazinone | Pyridine moiety at C-6 | Epidermoid Skin Cancer | Significant Activity | [6] |
| 3(2H)-Pyridazinone | Unsubstituted pyridazine analogue (DCPYR) | MAC16 (Colon) | Highly Active | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyridazinone isomers on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Cardiovascular Activity
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with many exhibiting potent vasodilatory, antihypertensive, and cardiotonic activities.[4][11] The 3(2H)-pyridazinone core is a common feature in many clinically evaluated cardiovascular agents.[2][11]
Structure-Activity Relationship Insights:
-
3(2H)-Pyridazinone Derivatives: The 3(2H)-pyridazinone ring is a key pharmacophore in several phosphodiesterase III (PDE3) inhibitors, which are known for their positive inotropic and vasodilatory effects.[4] Modifications at the C-6 position of the 3(2H)-pyridazinone ring have been shown to be critical for potent cardiovascular activity.[11] For example, 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have demonstrated significant antihypertensive and antiplatelet activities.[11]
-
Isomeric Comparison: While specific comparative studies are limited, the prevalence of the 3(2H)-pyridazinone scaffold in successful cardiovascular drugs suggests its favorable geometry and electronic properties for interacting with cardiovascular targets like PDEs. A review of tricyclic pyridazinone-based molecules highlighted that isomers of benzo[h]cinnolinones (a fused 3(2H)-pyridazinone system) displayed significant antihypertensive and inotropic properties, and even within these, stereoisomers showed different activity levels.[5]
Quantitative Comparison of Vasodilatory Activity:
| Isomer Core | Derivative/Modification | Assay | EC50/IC50 (µM) | Reference |
| 3(2H)-Pyridazinone | 6-phenyl-3-pyridazinone derivatives | Rat Aortic Rings | 0.339 - 114.3 | [12] |
| 3(2H)-Pyridazinone | Dihydropyridazin-3(2H)-ones | Rat Thoracic Aortic Rings | 0.199 | [4] |
| 3(2H)-Pyridazinone | Fused Tricyclic Isomers | Antihypertensive (in vivo) | Significant Activity | [5] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
This protocol describes a method to assess the vasodilatory effects of pyridazinone isomers on isolated aortic rings.
Principle: The assay measures the ability of a compound to relax pre-contracted arterial smooth muscle, providing a direct indication of its vasodilatory potential.
Step-by-Step Methodology:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction: Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone compounds to the organ bath.
-
Response Measurement: Record the changes in tension using an isometric force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction and calculate the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation).
Herbicidal Activity
The pyridazinone ring is a well-established scaffold in the agrochemical industry, with several derivatives commercialized as herbicides.[3][13] These compounds often act by inhibiting key plant enzymes.
Structure-Activity Relationship Insights:
-
Isomeric Importance: The herbicidal activity of pyridazinone derivatives is highly dependent on the isomeric form and the substitution pattern. While both 3(2H)- and 4(2H)-pyridazinone derivatives have been explored, the majority of commercially successful pyridazinone herbicides are based on the 3(2H)-pyridazinone core.
-
Mechanism of Action: Many pyridazinone herbicides function as inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and the absence of protective carotenoids, resulting in photobleaching and eventual plant death.
Comparative Data on Herbicidal Activity:
Experimental Protocol: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol provides a method to evaluate the inhibitory activity of pyridazinone isomers against the PDS enzyme.
Principle: This assay measures the ability of a compound to inhibit the conversion of phytoene to ζ-carotene by the PDS enzyme, which can be monitored by spectrophotometry or HPLC.
Step-by-Step Methodology:
-
Enzyme Extraction: Isolate PDS from a suitable plant source (e.g., etiolated seedlings) or use a recombinant enzyme.
-
Assay Mixture: Prepare an assay buffer containing the enzyme, the substrate (phytoene), and necessary cofactors.
-
Compound Incubation: Add various concentrations of the pyridazinone compounds to the assay mixture and incubate for a specific period at an optimal temperature.
-
Reaction Termination: Stop the enzymatic reaction.
-
Product Quantification: Extract the carotenoids and quantify the amount of ζ-carotene formed (or the remaining phytoene) using HPLC with UV-Vis detection.
-
Data Analysis: Calculate the percentage of PDS inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of pyridazinone isomers reveals the prominence of the 3(2H)-pyridazinone scaffold across a spectrum of biological activities, particularly in anticancer and cardiovascular applications. While direct comparative studies on the parent isomers are limited, the extensive research on their derivatives provides strong evidence for the influence of the core isomeric structure on biological function. The subtle differences in the arrangement of atoms within the pyridazinone ring significantly impact how these molecules interact with their biological targets.
Future research should focus on direct, systematic comparative studies of differently substituted pyridazinone isomers to provide a clearer understanding of their relative potencies and mechanisms of action. Such studies will be invaluable for the rational design of next-generation pyridazinone-based therapeutics and agrochemicals with improved efficacy and selectivity.
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A Preclinical Safety Benchmark: Positioning Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate Against Traditional NSAIDs
A Guide for Drug Development Professionals
Introduction: The Enduring Challenge of NSAID Safety
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation. However, their therapeutic benefits are often shadowed by a well-documented spectrum of adverse effects, primarily targeting the gastrointestinal (GI), cardiovascular (CV), and renal systems. These toxicities, stemming from the inhibition of cyclooxygenase (COX) enzymes, present a significant challenge in drug development. The quest for novel anti-inflammatory agents with an improved safety margin is therefore a paramount objective in medicinal chemistry.
This guide provides a comparative preclinical safety benchmark for a novel pyridazinone derivative, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, against a panel of widely used NSAIDs: ibuprofen , naproxen (non-selective COX inhibitors), diclofenac (preferential COX-2 inhibitor), and celecoxib (selective COX-2 inhibitor). While comprehensive head-to-head clinical data for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not yet available, this document synthesizes existing preclinical evidence on related pyridazinone compounds to construct a predictive safety profile and outlines the rigorous experimental methodologies required for a definitive comparative assessment.
The Scientific Rationale: Why Pyridazinone Derivatives?
The pyridazinone scaffold has emerged as a promising pharmacophore in the design of new anti-inflammatory agents. The rationale for its exploration is twofold:
-
COX-2 Selectivity: Many pyridazinone derivatives have been synthesized and evaluated for their ability to selectively inhibit the COX-2 isoenzyme.[1][2] The COX-1 isoform is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] By selectively targeting COX-2, pyridazinone-based inhibitors aim to retain anti-inflammatory efficacy while minimizing the GI and renal side effects associated with COX-1 inhibition.[1]
-
Reduced Ulcerogenicity: Preclinical studies on various pyridazinone derivatives have consistently demonstrated a lower potential for causing gastric ulcers compared to traditional NSAIDs like indomethacin.[1] This improved gastric safety profile is a key driver for their development as a safer alternative to current NSAID therapies.
Mechanism of Action: The COX Inhibition Pathway
The primary mechanism of action for both traditional NSAIDs and the pyridazinone class of compounds is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever, but also play vital protective roles in the body.
Caption: Workflow for Preclinical Safety and Efficacy Benchmarking.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral gavage)
-
Test Compound (e.g., 10, 30, 100 mg/kg, oral gavage)
-
Positive Controls (e.g., Ibuprofen 40 mg/kg, Celecoxib 30 mg/kg, oral gavage)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). 2. Administer the vehicle, test compound, or positive control orally.
-
One hour post-administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw. 4. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. * Data Analysis:
-
Calculate the edema volume: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
This allows for the determination of an effective dose (ED₅₀) for anti-inflammatory activity, ensuring that subsequent safety studies are conducted at therapeutically relevant exposures.
-
Gastrointestinal Safety: NSAID-Induced Gastric Ulcer Model in Rats
This protocol assesses the ulcerogenic potential of the test compound.
-
Animals: Male Wistar rats (200-250 g), fasted for 24 hours prior to dosing but with free access to water. [3]* Groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (at 1x, 3x, and 10x the anti-inflammatory ED₅₀)
-
Positive Controls (Ibuprofen, Naproxen, Diclofenac, Celecoxib at therapeutically relevant doses)
-
-
Procedure:
-
Administer the respective compounds by oral gavage.
-
Four to six hours after administration, euthanize the animals via CO₂ asphyxiation. [4] 3. Excise the stomach and open it along the greater curvature. [4] 4. Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for lesions or ulcers using a magnifying glass or dissecting microscope.
-
-
Data Analysis:
-
Score the ulcers based on their number and severity (e.g., 0 = no lesion, 1 = hyperemia, 2 = small ulcer, 3 = large ulcer, etc.).
-
Calculate the Ulcer Index (UI) for each group (sum of scores per stomach).
-
Perform histopathological examination of stomach tissue to assess the depth of mucosal damage.
-
Cardiovascular Safety: Telemetry in Conscious, Unrestrained Rats
This is the gold standard for preclinical cardiovascular safety assessment, allowing for continuous monitoring without the confounding effects of anesthesia.
-
Animals: Male Sprague-Dawley rats surgically implanted with telemetry transmitters.
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (at 1x, 3x, and 10x the anti-inflammatory ED₅₀)
-
Positive Controls (as above)
-
-
Procedure:
-
Allow animals to recover fully from surgery and acclimate to the housing conditions.
-
Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 24 hours pre-dosing.
-
Administer the compounds via oral gavage.
-
Continuously monitor cardiovascular parameters for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze changes from baseline in mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., QT, PR, QRS).
-
Compare the effects of the test compound to the vehicle and positive control groups. Particular attention should be paid to any significant increase in blood pressure, which is a known class effect of COX inhibitors. [5]
-
Renal Safety Assessment
This evaluation is typically integrated into repeat-dose toxicology studies.
-
Animals: Male Wistar rats.
-
Study Design: A 14-day or 28-day repeat-dose oral toxicity study.
-
Groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (low, medium, and high doses)
-
Positive Controls (e.g., Ibuprofen, Diclofenac)
-
-
Procedure:
-
Administer compounds daily for the duration of the study.
-
Collect urine at baseline and at the end of the study for urinalysis (volume, pH, protein, glucose, ketones, etc.).
-
Collect blood at termination for analysis of renal function biomarkers.
-
At termination, harvest the kidneys for weight measurement and histopathological examination.
-
-
Data Analysis:
-
Biomarkers: Measure serum creatinine and blood urea nitrogen (BUN). [6]Significant elevations are indicative of impaired renal function.
-
Histopathology: Microscopic examination of kidney tissue for signs of drug-induced injury, such as tubular necrosis, interstitial nephritis, or glomerular changes. [6]
-
Conclusion and Future Directions
The pyridazinone scaffold, as represented by methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, holds considerable promise for the development of a new generation of anti-inflammatory drugs with an improved safety profile. Preclinical evidence from related compounds suggests a significant reduction in gastrointestinal toxicity, a primary drawback of traditional NSAIDs. [1][7]However, the potential for cardiovascular and renal side effects, inherent to the mechanism of COX-2 inhibition, necessitates a thorough and rigorous preclinical safety evaluation.
The experimental framework outlined in this guide provides a comprehensive strategy for benchmarking the safety of this novel compound against established NSAIDs. By employing these validated models, researchers and drug development professionals can generate the critical data needed to accurately assess its therapeutic index and make informed decisions about its progression into clinical development. A successful outcome from these studies would represent a significant advancement in the search for safer and more effective treatments for inflammatory conditions.
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Independent Verification of the Reported Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of synthetic routes is paramount. This guide provides an in-depth, independent verification of the reported synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a compound of interest within the broader class of pyridazinone derivatives known for their diverse biological activities.[1][2] This document moves beyond a simple recitation of steps to offer a comparative analysis of synthetic strategies, elucidation of the rationale behind experimental choices, and detailed protocols to ensure scientific integrity and reproducibility.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including cardiovascular, anti-inflammatory, and analgesic effects.[3][4][5] The title compound is a key intermediate for the elaboration of more complex molecules, making a reliable synthetic protocol essential for further research and development.
Comparative Analysis of Synthetic Strategies
The synthesis of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is typically approached via a two-step process, which is a common strategy for N-functionalized pyridazinones.[6] This involves the initial formation of the pyridazinone ring followed by N-alkylation.
Step 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone
The foundational step is the synthesis of the 6-phenyl-3(2H)-pyridazinone core. The most prevalent and efficient method reported is the condensation of a γ-ketoacid with hydrazine hydrate.[1][3] This reaction is robust and generally proceeds in high yield.
Step 2: N-Alkylation to Yield Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
The second step involves the N-alkylation of the pre-formed pyridazinone ring with an appropriate haloacetate ester.[7] This reaction introduces the acetate moiety at the N-1 position. The choice of base and solvent is critical in this step to ensure regioselectivity and high conversion.
Below is a table summarizing the key parameters of the recommended synthetic route.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | 4-Oxo-4-phenylbutanoic acid to 6-Phenyl-3(2H)-pyridazinone | Hydrazine hydrate | Acetic acid or Ethanol | 85-95% |
| 2 | 6-Phenyl-3(2H)-pyridazinone to Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | Methyl bromoacetate, Potassium carbonate | Dry THF or DMF | 80-90% |
Experimental Protocols and Rationale
The following protocols are presented with detailed explanations of the causality behind the experimental choices, ensuring a self-validating system for researchers.
Protocol 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone
This protocol is based on the well-established reaction of γ-ketoacids with hydrazine.[3]
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-3(2H)-pyridazinone as a white crystalline solid.[4]
Rationale:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting ketoacid.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the cyclization to occur efficiently.
-
Precipitation on Ice: The product is insoluble in cold water, allowing for its easy isolation from the reaction mixture.
-
Recrystallization: This step is crucial for obtaining a high-purity product suitable for the subsequent N-alkylation step.
Protocol 2: Synthesis of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
This N-alkylation protocol is adapted from general methods for the alkylation of pyridazinones.[7]
Materials:
-
6-Phenyl-3(2H)-pyridazinone
-
Methyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-phenyl-3(2H)-pyridazinone (1 equivalent) and dry THF.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the suspension.
-
Add methyl bromoacetate (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
If the reaction is sluggish, a catalytic amount of TBAB can be added.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Rationale:
-
Anhydrous Conditions: The use of a flame-dried flask, inert atmosphere, and dry solvent is critical to prevent the hydrolysis of methyl bromoacetate and to ensure the efficiency of the base.
-
Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for deprotonating the pyridazinone nitrogen, facilitating the nucleophilic attack on methyl bromoacetate.
-
Excess Base and Alkylating Agent: Using an excess of these reagents helps to drive the reaction to completion.
-
TBAB as a Phase-Transfer Catalyst: In less polar solvents like THF, TBAB can improve the solubility and reactivity of the carbonate base.
-
Work-up Procedure: The aqueous work-up is designed to remove inorganic salts and any water-soluble impurities.
-
Chromatographic Purification: This is often necessary to separate the desired N-alkylated product from any unreacted starting material and potential O-alkylated byproducts.
Characterization Data
Independent verification of the synthesis requires thorough characterization of the final product. Based on literature for analogous compounds, the following spectral data are expected for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the phenyl protons, the pyridazinone ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. |
| ¹³C NMR | Resonances for the carbonyl carbons of the pyridazinone and the ester, as well as carbons of the phenyl ring, the pyridazinone ring, the methylene group, and the methyl group. |
| IR | Characteristic absorption bands for the C=O stretching of the pyridazinone ring and the ester carbonyl, as well as C-H and C=C stretching frequencies. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₂N₂O₃. |
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process.
Caption: Synthetic workflow for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Logical Relationship of Key Experimental Steps
The success of this synthesis hinges on the logical sequence and careful execution of each step.
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Introduction: The Promising Scaffold of Pyridazinones
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated therapeutic potential across various domains, including anti-inflammatory, cardiovascular, and anticancer applications.[1][3] This guide focuses on elucidating the potential mechanisms of action of a specific derivative, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, by comparing it with the well-characterized activities of structurally related pyridazinone compounds. While specific experimental data for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not extensively available in public literature, its structural features suggest it may share common mechanistic pathways with other 3-phenylpyridazinone derivatives. Understanding these potential pathways is crucial for guiding future research and development of this and similar compounds.
This guide will delve into the primary mechanisms associated with the pyridazinone scaffold: cyclooxygenase (COX) inhibition, phosphodiesterase (PDE) inhibition and calcium sensitization, and tubulin polymerization inhibition. We will explore the underlying signaling pathways, present comparative experimental data from related compounds, and provide detailed protocols for key validation assays.
Anti-inflammatory Properties: Targeting the Cyclooxygenase (COX) Pathway
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the cyclooxygenase (COX) enzymes.[4][5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[7]
The pyridazinone scaffold has proven to be an effective framework for developing selective COX-2 inhibitors.[8] The mechanism involves the compound binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6]
Comparative Inhibitory Activity of Pyridazinone Derivatives against COX-2
| Compound/Drug | COX-2 IC50 | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 5a | 0.77 µM | 16.70 | [9] |
| Compound 5f | 1.89 µM | 13.38 | [9] |
| Compound 6b | 0.18 µM | 6.33 | [1] |
| Compound 26b | 43.84 nM | 11 | [10] |
| Compound 9a | 15.50 nM | - | [11] |
| Celecoxib (Reference) | 0.35 µM | 37.03 | [9] |
| Indomethacin (Reference) | 0.42 µM | 0.50 | [9] |
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Cardiovascular Effects: PDE Inhibition and Calcium Sensitization
Another prominent therapeutic area for pyridazinone derivatives is in the management of cardiovascular diseases, particularly heart failure.[3] Their mechanism in this context is often twofold: inhibition of phosphodiesterase III (PDE3) and sensitization of cardiac muscle to calcium.[2][12]
Phosphodiesterase III (PDE3) Inhibition: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE3, pyridazinone compounds increase intracellular cAMP levels. In vascular smooth muscle, this leads to vasodilation and a reduction in both preload and afterload on the heart. In cardiomyocytes, elevated cAMP enhances cardiac contractility (a positive inotropic effect).[2][13]
Calcium Sensitization: Some pyridazinone derivatives, like Levosimendan and Pimobendan, also act as calcium sensitizers.[5][14][15][16] They bind to cardiac troponin C, increasing its sensitivity to calcium.[15][17] This enhances the force of myocardial contraction without significantly increasing intracellular calcium concentrations, which can be energetically more efficient and less arrhythmogenic than traditional inotropes.[17]
Comparative Activity of Cardiotonic Pyridazinone Derivatives
| Compound/Drug | Primary Mechanism(s) | PDE3 IC50 | Reference |
| Pimobendan | PDE3 inhibitor, Calcium sensitizer | - | [2][5][12][16][18] |
| Levosimendan | Calcium sensitizer, K+ channel opener | - | [14][15][17][19][20] |
| MCI-154 | PDE3 inhibitor | 2.5 µM | [21] |
| Imazodan derivative (21a) | PDE3 inhibitor | 0.6 µM | [13] |
Signaling Pathway: Inotropy and Vasodilation
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocols
To empirically determine the mechanism of action of a novel pyridazinone derivative like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a series of well-defined in vitro assays are essential. The choice of assay is dictated by the hypothesized target.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is designed to assess the inhibitory potential of a compound against COX-1 and COX-2.
1. Reagent Preparation:
- Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK414). [6] * Prepare the substrate, arachidonic acid, by dissolving it in NaOH and then diluting with purified water. [6] * Prepare a stock solution of the test compound (e.g., methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate) in a suitable solvent like DMSO. Create a series of dilutions to determine the IC50 value.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a 96-well plate. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (vehicle).
- Add the COX-1 or COX-2 enzyme to the respective wells.
- Initiate the reaction by adding the arachidonic acid solution.
- Incubate the plate for a specified time (e.g., 2 minutes) at 37°C. [22] * Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit PDE-mediated hydrolysis of cAMP or cGMP.
1. Reagent Preparation:
- Reconstitute and dilute reagents as per the assay kit's instructions (e.g., Abcam, ab139460). [23]This includes the PDE enzyme (e.g., PDE3), the substrate (cAMP or cGMP), and 5'-nucleotidase.
- Prepare serial dilutions of the test compound in the assay buffer.
2. Assay Procedure:
- To a 96-well plate, add the test compound, assay buffer, and the cAMP or cGMP substrate. [23] * Add 5'-nucleotidase to each well. [23] * Initiate the reaction by adding the PDE enzyme.
- Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction and add a reagent (e.g., a malachite green-based reagent) that detects the phosphate released from the hydrolysis of AMP or GMP.
- Read the absorbance at the specified wavelength.
3. Data Analysis:
- Generate a standard curve using known concentrations of phosphate.
- Determine the amount of phosphate produced in each well.
- Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the effect of a compound on the assembly of tubulin into microtubules.
1. Reagent Preparation:
- Use a commercially available tubulin polymerization assay kit (e.g., Sigma-Aldrich, 17-10194). [24] * Prepare a tubulin reaction mix containing purified tubulin, GTP, a polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules. Keep this mix on ice.
- Prepare serial dilutions of the test compound. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
2. Assay Procedure:
- Add the test compound dilutions to a pre-warmed 96-well plate.
- Initiate polymerization by adding the ice-cold tubulin reaction mix to each well. * Immediately place the plate in a microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes.
3. Data Analysis:
- Plot fluorescence intensity versus time for each concentration.
- Analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate, and the final extent of polymerization.
- Calculate the IC50 value for inhibition of tubulin polymerization.
Conclusion and Future Directions
The pyridazinone scaffold represents a privileged structure in drug discovery, capable of interacting with a diverse range of biological targets. While the specific mechanism of action for methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate remains to be elucidated, its structural similarity to other biologically active pyridazinones suggests it is a promising candidate for exhibiting anti-inflammatory, cardiotonic, or anticancer properties.
The comparative analysis presented in this guide highlights the key molecular pathways that are likely to be modulated by this compound. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate its pharmacological profile. Future studies should focus on performing these in vitro assays to determine the primary mechanism of action and to quantify the potency and selectivity of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. Subsequent cell-based and in vivo studies will be crucial to validate these findings and to assess its therapeutic potential. The insights gained from such investigations will not only define the future of this specific compound but also contribute to the broader understanding and development of the next generation of pyridazinone-based therapeutics.
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Safety Operating Guide
Navigating the Disposal of Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough risk assessment is paramount. The structure of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, featuring a pyridazinone core, suggests a potential for biological activity and moderate toxicity. Structurally related compounds, such as pyridafol and pyridate, are known to have herbicidal and pesticidal properties, indicating that this class of chemicals can be harmful to aquatic life.[1][2] Therefore, it is imperative to treat this compound as hazardous waste.
Key Hazard Considerations:
-
Toxicity: While specific data is unavailable, assume moderate oral toxicity. Handle with care to avoid ingestion and skin contact.
-
Environmental Hazard: Pyridazine derivatives can be toxic to aquatic life.[2] Under no circumstances should this compound or its residues be disposed of down the drain.[3]
-
Combustibility: Pyridazine itself is a combustible liquid.[4][5] While the acetate derivative's flashpoint is unknown, it is prudent to keep it away from open flames and sources of ignition.[4][5][6]
-
Incompatibilities: Avoid mixing with strong oxidizing agents and strong acids.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any potentially hazardous chemical. The following should be worn at all times during the disposal process:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its associated waste.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: All waste containing methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, including neat compound, reaction residues, contaminated consumables (e.g., pipette tips, weighing papers, gloves), and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.
-
Incompatible Wastes: Do not mix this waste stream with incompatible chemicals, such as strong acids or bases.[3] Store acids and bases separately.[3]
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Material: Use a leak-proof container made of a material compatible with the chemical waste. For organic solvent waste containing this compound, a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers for acidic or basic waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[8][9] The label should also include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[3]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Storage Conditions:
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]
Step 4: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed professional waste disposal service.
-
Contact a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have procedures for arranging waste pickup by a certified hazardous waste hauler.
-
Incineration: For organic compounds like methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, chemical incineration in a licensed facility is a common and effective disposal method.[6][10]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by the EPA and local regulations.[11]
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][12] Key requirements include:
-
EPA Identification Number: Facilities generating hazardous waste must have an EPA ID number.[7]
-
Waste Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator based on the amount of hazardous waste produced monthly, which dictates storage time limits and other requirements.[8][9]
-
Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[13]
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of chemical waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, fostering a culture of safety and compliance within the laboratory.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
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U.S. Department of Labor. (n.d.). Hazardous Waste. Occupational Safety and Health Administration. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Alfa Aesar. (2025, September 18). Pyridazine - SAFETY DATA SHEET. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to provide immediate, essential safety information, operational protocols, and disposal plans tailored for researchers, scientists, and drug development professionals.
Hazard Analysis: An Analog-Based Approach
-
Pyridazinone Core: The pyridazinone scaffold is a well-known pharmacophore present in many biologically active compounds.[1][2] Structurally related halogenated pyridazines are often harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation. For instance, pyridate, a related pyridazinone derivative, is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[3]
-
Acetate Esters: This class of compounds can be irritants. Ethyl acetate, a simple analog, requires skin protection to prevent contact.[4]
-
Solid Form: As a solid, the primary physical hazard is the potential for generating airborne dust during handling, which poses an inhalation risk.[5][6] Even small quantities of fine powders can be easily dispersed and inhaled, or can contaminate surfaces.[5][6]
Based on this analysis, methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate should be handled as a hazardous substance with the potential to cause skin irritation, serious eye damage, and harm if swallowed or inhaled. The following PPE and handling protocols are based on this conservative and scientifically grounded assessment.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities being handled. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.
Eye and Face Protection: Your First Line of Defense
Solvent splashes and airborne particles can cause severe eye irritation and chemical burns.[7]
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles must be worn when handling the compound in either solid or solution form. Standard safety glasses are not sufficient as they do not provide a seal around the eyes.
-
High-Risk Operations: For procedures involving a significant risk of splashing (e.g., handling large volumes, highly exothermic reactions) or dust generation, a face shield must be worn in addition to chemical splash goggles.[7][8]
Skin and Body Protection: Preventing Dermal Exposure
-
Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.[8]
-
Gloves: The Critical Barrier: Glove selection is paramount. Given the compound's organic nature, gloves must be resistant to a range of potential solvents. Nitrile gloves are a common and effective choice for incidental contact with many chemicals, offering good resistance to oils, greases, and some solvents.[9][10][11] However, for prolonged contact or when using more aggressive solvents, a more robust glove material is necessary.
Table 1: Chemical-Resistant Glove Selection Guide
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | Incidental contact, oils, greases, aliphatic chemicals, fair for many common solvents.[9][12][13] | Strong oxidizing agents, certain ketones, aromatic and chlorinated solvents.[11][12] |
| Neoprene | Broad chemical resistance, including acids, bases, alcohols, and petroleum products.[10][11] | Halogenated hydrocarbons (e.g., chloroform), many ketones and esters.[10][13] |
| Butyl Rubber | Excellent for ketones, esters, strong acids, and other polar organics.[9][11] | Hydrocarbons and chlorinated solvents.[11][12] |
| Viton™ (Fluoroelastomer) | Superior resistance to aromatic and chlorinated solvents, aliphatics, and alcohols.[9][13] | Some ketones, esters, and amines. Extremely expensive.[12][13] |
Operational Directive: Always double-glove when handling this compound. An inner nitrile glove provides a base layer of protection, while the outer glove can be selected from the table above based on the solvent being used. Remove the outer glove immediately upon contamination and inspect the inner glove before continuing. Never wear gloves outside the laboratory to avoid contaminating common surfaces.[14]
Respiratory Protection: The Unseen Hazard
Engineering controls are the primary method for mitigating respiratory hazards.
-
Primary Control: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder weighing station.[5] These enclosures are designed to capture airborne particles at the source.
-
Secondary Control (If Necessary): If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[8] The choice of respirator depends on the hazard:
-
For powders/aerosols: A NIOSH-approved N95 or higher-rated particulate respirator is necessary.
-
For vapors from solutions: A half-mask or full-face respirator with organic vapor cartridges is required.
-
Fit Testing: Use of a respirator requires a formal program that includes medical evaluation and annual fit testing to be effective.[8]
-
Operational Plan: From Benchtop to Disposal
Safe handling requires a systematic approach. The following workflows are designed to minimize exposure at every stage.
Workflow for Weighing and Handling Solid Compound
This diagram outlines the essential steps for safely weighing and handling the powdered form of methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.
Caption: Workflow for Safe Handling of Solid Compound.
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial.
Caption: Decision Tree for Chemical Spill Response.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Containment: Prevent the spill from spreading. For liquids, use an inert absorbent material like vermiculite or sand to create a dike. For solids, avoid creating dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or powder and place it into a designated, labeled hazardous waste container. Avoid dry sweeping, which can aerosolize powders. Wet cleaning methods or a HEPA vacuum are preferred.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
All materials contaminated with methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix this waste with incompatible materials.
-
Container: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name.
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory until it is collected by trained hazardous waste personnel.
-
Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with handling methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, ensuring a safe and productive research environment.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Safe Weighing of Toxic Powders: Lab Safety Guidelines. Studylib.
- General Lab Safety Procedure. Caltech CCE.
- Chemical Resistant Glove Guide. Environmental Health and Safety - University of Connecticut.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Gloves - Tables of Properties and Resistances. BYU Cleanroom.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Chemical Safety: Personal Protective Equipment.
- Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. Benchchem.
- Understanding Solvents and PPE for Chemical Safety.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Pyridate | C19H23ClN2O2S | CID 41463. PubChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
